YK11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (2E)-2-[(8R,9S,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3/b21-14+/t17?,18-,19-,20+,23+,24?,25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQHQCDHFVGNMK-HWFGOELMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC24C(=CC(=O)OC)OC(O4)(C)OC)CCC5=CC(=O)CCC35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]24/C(=C\C(=O)OC)/OC(O4)(C)OC)CCC5=CC(=O)CCC35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
YK11's Mechanism of Action in Skeletal Muscle: A Technical Guide
Introduction
(17α,20E)-17,20-[(1-methoxyethylidene)bis-(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, commonly known as YK11, is a synthetic, steroidal compound classified as a selective androgen receptor modulator (SARM).[1][2][3] First synthesized and investigated by Yuichiro Kanno in 2011, this compound has garnered significant interest within the research community for its potent anabolic effects on muscle tissue, which are purported to exceed those of conventional androgens like dihydrotestosterone (B1667394) (DHT) in certain in vitro models.[2][3][4]
What distinguishes this compound from other SARMs and traditional anabolic steroids is its unique dual mechanism of action.[5][6] It functions not only as a partial agonist of the androgen receptor (AR) but also as a potent inducer of follistatin (Fst), which subsequently leads to the inhibition of myostatin, a key negative regulator of muscle growth.[2][6][7] This guide provides an in-depth technical overview of these core mechanisms, supported by quantitative data, experimental protocols, and signaling pathway visualizations for researchers, scientists, and drug development professionals.
Core Mechanism 1: Partial Agonism of the Androgen Receptor
This compound binds to the androgen receptor, a characteristic it shares with all SARMs and anabolic steroids.[1][3] However, its interaction with the AR is that of a partial agonist.[3][5][7] Full activation of the AR typically requires a physical interaction between the N-terminal domain (NTD) and the C-terminal ligand-binding domain (LBD), known as the N/C interaction.[3][8] this compound activates the receptor without inducing this critical N/C interaction.[1][3][8][9] This results in a gene-selective activation, where this compound modulates the expression of a different subset of AR-dependent genes compared to full agonists like DHT.[9][10][11] This partial agonism is believed to contribute to its tissue-selective anabolic activity.[7]
Core Mechanism 2: Myostatin Inhibition via Follistatin Induction
The most remarkable aspect of this compound's mechanism is its ability to potently increase the expression of follistatin, a secreted glycoprotein.[4][6][7] This effect is profound and is considered the primary driver of this compound's significant anabolic activity.[7][8] Follistatin is a well-established natural antagonist of myostatin, a member of the TGF-β superfamily that acts as a powerful inhibitor of skeletal muscle growth and differentiation.[2][6][12]
By binding to the AR, this compound selectively triggers a downstream signaling cascade that leads to a significant upregulation of Follistatin mRNA and subsequent protein synthesis.[8][13] The secreted follistatin then binds directly to myostatin in the extracellular space, neutralizing it and preventing it from binding to its own receptor, the Activin receptor type IIB (ActRIIB), on muscle cells.[12] This inhibition of the myostatin signal lifts the brakes on muscle growth, leading to enhanced myogenic differentiation and hypertrophy.[2][6]
Crucially, this induction of follistatin is unique to this compound when compared to DHT; DHT does not increase follistatin expression.[7][8][11] The anabolic effects of this compound on muscle cells can be reversed by the application of an anti-follistatin antibody, confirming that this pathway is essential for its myogenic action.[7][8][14]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on C2C12 myoblast cells, highlighting the differential effects of this compound compared to the full androgen, DHT.
Table 1: In Vitro Effects of this compound vs. DHT on Myogenic Gene Expression Data derived from studies on C2C12 mouse myoblasts. Effects are relative to a solvent control.
| Compound (Concentration) | Myogenic Regulatory Factors (MRFs) mRNA Expression (MyoD, Myf5, Myogenin) | Follistatin (Fst) mRNA Expression | Reference |
| This compound (500 nM) | Significantly increased; more potent induction than DHT | Significantly increased | [4][8][14] |
| DHT (500 nM) | Increased | No significant change | [8][11][14] |
Table 2: In Vivo Effects of this compound in a Sepsis-Induced Muscle Atrophy Mouse Model Data from a 10-day study in mice with E. coli-induced sepsis.
| Treatment Group | Change in Total Body Weight | Change in Skeletal Muscle Weight | Change in Body Fat | Reference |
| Control | Decrease | Decrease | Increase | [15][16] |
| This compound (350 mg/kg/day) | Prevented loss | Increased | Decreased | [15][16] |
| This compound (700 mg/kg/day) | Significantly increased | Significantly increased | Decreased | [15][16] |
Experimental Protocols
The following section details a generalized protocol for an in vitro myogenic differentiation assay, a common method used to evaluate the anabolic potential of compounds like this compound.
Protocol: In Vitro Myogenic Differentiation of C2C12 Cells
-
Cell Culture and Seeding:
-
Cell Line: C2C12 mouse myoblasts.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Procedure: Culture cells at 37°C in a humidified atmosphere with 5% CO₂. Seed cells in multi-well plates at a density that allows for confluence within 24-48 hours.
-
-
Induction of Myogenic Differentiation:
-
Once cells reach ~90-100% confluency, switch the medium to a Differentiation Medium: DMEM supplemented with 2% Horse Serum.
-
Simultaneously, add the test compounds. For example:
-
Group 1: Solvent control (e.g., 0.1% Ethanol).
-
Group 2: this compound (e.g., 500 nM).
-
Group 3: DHT (e.g., 500 nM).
-
-
Incubate for the desired time period (e.g., 24h, 48h, 72h, 96h).
-
-
AR Inhibition Assay (to confirm AR-dependence):
-
Follistatin Neutralization Assay (to confirm Fst-dependence):
-
Analysis:
-
RNA Analysis (Gene Expression):
-
Harvest cells and extract total RNA using a suitable kit (e.g., TRIzol).
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the mRNA expression levels of target genes (e.g., MyoD, Myogenin, Follistatin) and a housekeeping gene (e.g., β-actin) using Quantitative Real-Time PCR (qRT-PCR).[17]
-
-
Protein Analysis (Myotube Formation):
-
Fix cells and perform immunocytochemistry for muscle-specific proteins like Myosin Heavy Chain (MyHC).
-
Alternatively, lyse cells and perform Western blotting to quantify protein levels.
-
-
Conclusion
The mechanism of action of this compound in skeletal muscle is uniquely multifaceted. It operates as a gene-selective partial agonist of the androgen receptor, a pathway that diverges from the full activation induced by endogenous androgens like DHT.[1][8] More significantly, its potent anabolic effects are driven by an AR-dependent upregulation of the myostatin inhibitor, follistatin—a mechanism not observed with DHT.[7][8][14] This dual action allows this compound to promote myogenesis through both direct AR stimulation and the powerful disinhibition of a key negative regulator of muscle mass. While these preclinical findings are compelling, it is critical to note that this compound is an experimental compound that has not undergone human clinical trials, and its long-term safety and efficacy remain unestablished.[1][7][18]
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 3. YK-11 [medbox.iiab.me]
- 4. ergo-log.com [ergo-log.com]
- 5. fitscience.co [fitscience.co]
- 6. swolverine.com [swolverine.com]
- 7. moreplatesmoredates.com [moreplatesmoredates.com]
- 8. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 9. medkoo.com [medkoo.com]
- 10. Page loading... [guidechem.com]
- 11. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Improved Synthesis and Determination of the Biologically Active Diastereomer of this compound [mdpi.com]
YK11 as a Myostatin Inhibitor: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
YK11 is a novel, investigational selective androgen receptor modulator (SARM) with a unique dual mechanism of action that has garnered significant interest within the scientific community.[1][2][3] Structurally distinct from non-steroidal SARMs, this compound is derived from dihydrotestosterone (B1667394) (DHT).[1][3] Beyond its function as a partial agonist of the androgen receptor (AR), this compound has been demonstrated to potently upregulate the expression of follistatin (FST), a key antagonist of myostatin (MSTN).[1][4][5] Myostatin is a member of the transforming growth factor-β (TGF-β) superfamily and a well-established negative regulator of skeletal muscle mass.[6][7] By inhibiting myostatin through the induction of follistatin, this compound presents a compelling pathway for promoting muscle growth, offering a potential therapeutic strategy for muscle-wasting diseases such as sarcopenia and cachexia.[4][5] This whitepaper provides an in-depth technical guide on the core mechanism of this compound as a myostatin inhibitor, summarizing key experimental findings, detailing methodologies, and visualizing the associated signaling pathways.
Introduction
Selective androgen receptor modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor, aiming to produce the anabolic effects of androgens in muscle and bone while minimizing androgenic side effects in other tissues.[5][6] this compound, first described by Kanno et al. in 2011, is a synthetic steroidal SARM.[6][8] What distinguishes this compound from other SARMs is its proposed primary mechanism for inducing muscle hypertrophy, which is not solely reliant on its partial agonism of the androgen receptor.[1][2] Research indicates that this compound's potent anabolic effects are largely mediated through its ability to significantly increase the production of follistatin, a secreted glycoprotein (B1211001) that directly binds to and inhibits myostatin.[4][5] This dual-action mechanism positions this compound as a unique compound with the potential to bypass some of the natural limitations on muscle growth.[2]
The Myostatin Signaling Pathway
Myostatin, also known as Growth Differentiation Factor 8 (GDF-8), plays a crucial role in regulating skeletal muscle mass by inhibiting myogenesis (the formation of new muscle tissue).[7] The signaling cascade is initiated when the myostatin dimer binds to the activin type IIB receptor (ActRIIB) on the surface of muscle cells.[7][9] This binding recruits and phosphorylates the activin type I receptor (ALK4 or ALK5).[7][10] The activated receptor complex then phosphorylates the downstream signaling proteins, SMAD2 and SMAD3.[7] Phosphorylated SMAD2/3 form a complex with SMAD4, which translocates to the nucleus.[7] Inside the nucleus, this complex acts as a transcription factor, inhibiting the expression of key myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin, thereby suppressing muscle cell differentiation and growth.[4][7]
Follistatin acts as a natural antagonist to myostatin.[10][11] It binds directly to myostatin in the extracellular space with high affinity, preventing it from interacting with its cognate receptor, ActRIIB.[11][12] This sequestration of myostatin effectively blocks the downstream signaling cascade, lifting the "brake" on muscle growth and allowing for the proliferation and differentiation of muscle cells.[11][13]
This compound Mechanism of Action: Induction of Follistatin
The primary evidence for this compound's function as a myostatin inhibitor comes from in vitro studies on C2C12 myoblasts, a mouse muscle precursor cell line.[4][14] Research by Kanno et al. (2013) demonstrated that this compound is a partial agonist of the androgen receptor.[4][8] Unlike the full agonist dihydrotestosterone (DHT), this compound activates the AR without inducing the N/C-terminal interaction required for full transcriptional activation.[1][4]
Crucially, this study revealed that this compound treatment of C2C12 cells leads to a significant increase in the expression of follistatin, an effect not observed with DHT treatment.[4][14] This induction of follistatin is androgen receptor-dependent, as the effect is diminished in the presence of an AR antagonist or with AR knockdown.[4] The elevated levels of follistatin then inhibit myostatin, leading to a more pronounced myogenic differentiation of C2C12 myoblasts compared to DHT.[4][15] This was confirmed by experiments where the anabolic effects of this compound were reversed by the addition of an anti-follistatin antibody, which neutralized the inhibitory action of follistatin on myostatin.[4][14]
Signaling Pathway Diagram
Caption: this compound signaling pathway leading to myostatin inhibition and muscle growth.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the foundational in vitro research on this compound's effects on C2C12 myoblasts. The data is based on the study by Kanno et al. (2013).
Table 1: Effect of this compound and DHT on Myogenic Regulatory Factor (MRF) mRNA Expression in C2C12 Cells
| Treatment (500 nM) | Myf5 mRNA Expression (Fold Change vs. Control) | MyoD mRNA Expression (Fold Change vs. Control) | Myogenin mRNA Expression (Fold Change vs. Control) |
| Control (Ethanol) | 1.0 | 1.0 | 1.0 |
| DHT | Significant Increase | Significant Increase | Significant Increase |
| This compound | More Significant Increase than DHT[4][14] | More Significant Increase than DHT[4][14] | More Significant Increase than DHT[4][14] |
Table 2: Effect of this compound and DHT on Follistatin (Fst) mRNA Expression in C2C12 Cells
| Treatment (500 nM) | Follistatin (Fst) mRNA Expression (Fold Change vs. Control) |
| Control (Ethanol) | 1.0 |
| DHT | No Significant Change[4][16] |
| This compound | Significant Increase[4][16] |
Table 3: Effect of Anti-Follistatin Antibody on this compound-Induced Myf5 mRNA Expression
| Treatment | Myf5 mRNA Expression (Fold Change vs. Control) |
| Control (Ethanol) | 1.0 |
| This compound (500 nM) | Significant Increase[4] |
| This compound (500 nM) + Anti-Fst Antibody | This compound-mediated increase is reversed[4][14] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's mechanism of action.
Cell Culture and Myogenic Differentiation
-
Cell Line: Mouse C2C12 myoblasts.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Differentiation: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum.
Treatment with this compound and DHT
-
Preparation of Compounds: this compound and DHT are dissolved in ethanol (B145695) (EtOH) to create stock solutions.
-
Treatment Protocol: C2C12 cells are seeded and allowed to adhere for 24 hours. The medium is then switched to the differentiation medium containing either this compound (500 nM), DHT (500 nM), or an equivalent volume of ethanol as a solvent control. Cells are incubated for the specified durations (e.g., 2, 4, or 7 days) for analysis of gene and protein expression.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from treated and control C2C12 cells using a suitable reagent like TRIzol.
-
cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcription kit.
-
qPCR: The relative expression levels of target genes (MyoD, Myf5, myogenin, Follistatin) and a housekeeping gene (e.g., β-actin) are quantified using SYBR Green-based qPCR.
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, with the results normalized to the housekeeping gene and expressed as a fold change relative to the control group.
Western Blotting
-
Protein Extraction: Whole-cell lysates are prepared from treated and control C2C12 cells using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Myosin Heavy Chain [MyHC], a marker of muscle differentiation) and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Anti-Follistatin Antibody Neutralization Assay
-
Protocol: C2C12 cells are cultured in differentiation medium containing this compound (500 nM) in either the presence or absence of a neutralizing anti-follistatin antibody.
-
Analysis: After the treatment period (e.g., 4 days), the expression of myogenic regulatory factors, such as Myf5, is measured by qRT-PCR to determine if the neutralization of follistatin reverses the effects of this compound.
Experimental Workflow Diagram
Caption: Workflow for in vitro analysis of this compound's effects on C2C12 myoblasts.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound promotes muscle growth through a novel dual-action mechanism involving partial agonism of the androgen receptor and, more significantly, the induction of follistatin, which leads to the inhibition of myostatin.[2][4] This makes this compound a compound of considerable interest for the development of therapeutics aimed at combating muscle wasting conditions.[5]
However, it is crucial to note that the current understanding of this compound is based on a limited number of in vitro and some animal studies.[1] There is a complete lack of human clinical trial data.[2] Therefore, the safety, efficacy, and long-term effects of this compound in humans remain unknown. Future research should focus on in vivo studies in various animal models of muscle disease to further elucidate the therapeutic potential and safety profile of this compound. Comprehensive pharmacokinetic and pharmacodynamic studies are also necessary before any consideration for clinical development. The unique pathway of myostatin inhibition through follistatin induction warrants further investigation to fully understand the downstream effects and potential off-target activities.
References
- 1. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. MYOC Promotes the Differentiation of C2C12 Cells by Regulation of the TGF-β Signaling Pathways via CAV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rockland.com [rockland.com]
- 13. Regulation of skeletal myogenesis in C2C12 cells through modulation of Pax7, MyoD, and myogenin via different low-frequency electromagnetic field energies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Myoblast differentiation of C2C12 cell may related with oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Selective Androgen Receptor Modulator YK11: A Technical Guide to its Molecular Structure, Synthesis, and Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest within the scientific community for its unique dual mechanism of action. Structurally derived from dihydrotestosterone (B1667394) (DHT), this compound exhibits potent anabolic effects in muscle and bone tissue. Unlike traditional anabolic steroids, it is suggested to have a more favorable safety profile, although comprehensive clinical data in humans is lacking. This technical guide provides an in-depth overview of the molecular characteristics, synthesis, and signaling pathways of this compound, tailored for a scientific audience.
Molecular Structure and Properties
This compound, chemically known as (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, possesses a steroidal backbone that distinguishes it from many other non-steroidal SARMs.[1] Its molecular formula is C25H34O6, and it has a molar mass of approximately 430.54 g/mol . The presence of the methoxyethylidene bis(oxy) group at the C17 position is a key structural feature.
| Property | Value | Reference |
| Chemical Formula | C25H34O6 | [1] |
| Molar Mass | 430.54 g/mol | [1] |
| IUPAC Name | (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester | [1] |
| Classification | Synthetic Steroidal Selective Androgen Receptor Modulator (SARM) | [1] |
| Appearance | Not specified in provided results | |
| Solubility | Not specified in provided results | |
| Melting Point | Not specified in provided results |
Synthesis of this compound
The synthesis of this compound has been described in scientific literature, with a key step involving a palladium-catalyzed carbonylation reaction. This method produces a mixture of two diastereomers, with the major diastereomer being the biologically active form.[2]
Experimental Protocol: Diastereoselective Synthesis of this compound
The following protocol is a summary of the improved, diastereoselective synthesis of this compound (specifically, the active diastereomer 2a) as reported in the literature.[2]
Materials and Reagents:
-
Precursor molecule 1 (the specific synthesis of which is not detailed in the provided search results)
-
p-Benzoquinone
-
Methanol (MeOH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Palladium(II) trifluoroacetate (B77799) (Pd(tfa)2)
-
Chiral ligand L1 (specific structure not detailed in the provided search results)
-
Carbon monoxide (CO) gas
-
Two-necked round-bottomed flask
-
Magnetic stirring bar
-
Rubber septum
-
Three-way stopcock
-
Balloon
-
Syringe
Procedure:
-
A 100 mL two-necked round-bottomed flask equipped with a magnetic stirring bar is charged with precursor 1 (1.34 g, 3.9 mmol) and p-benzoquinone (649 mg, 6.0 mmol) in a solvent mixture of MeOH/DMSO (10:1, 45 mL).
-
The flask is fitted with a rubber septum and a three-way stopcock connected to a balloon filled with carbon monoxide.
-
The reaction apparatus is purged with carbon monoxide by repeated pumping and filling via the three-way stopcock.
-
A mixture of Pd(tfa)2 (66.5 mg, 0.20 mmol) and the chiral ligand L1 (131 mg, 0.30 mmol) dissolved in MeOH/DMSO (10:1, 10 mL) is prepared separately.
-
This catalyst solution is then added dropwise to the stirred solution of the precursor via a syringe at a temperature of -10 °C.
-
The reaction is allowed to proceed under a carbon monoxide atmosphere. [Note: The reaction time and work-up procedure are not specified in the provided search results.]
-
This process yields this compound as a mixture of diastereomers, with the major, active diastereomer designated as 2a .[2]
Signaling Pathways of this compound
This compound exerts its anabolic effects through a dual mechanism of action: partial agonism of the androgen receptor (AR) and inhibition of myostatin activity through the induction of follistatin.
Partial Agonism of the Androgen Receptor
Similar to other androgens, this compound binds to the androgen receptor. However, it is classified as a partial agonist, meaning it does not activate the receptor to the same extent as full agonists like testosterone (B1683101) or DHT. This partial activation is thought to contribute to its tissue-selective effects, promoting anabolic activity in muscle and bone with potentially reduced androgenic side effects.
Caption: this compound binds to the androgen receptor, initiating a signaling cascade that leads to anabolic effects.
Myostatin Inhibition via Follistatin Induction
A key and unique aspect of this compound's mechanism of action is its ability to significantly increase the expression of follistatin, a potent inhibitor of myostatin. Myostatin is a protein that negatively regulates muscle growth. By upregulating follistatin, this compound effectively removes this "brake" on muscle development, leading to enhanced muscle hypertrophy.
Caption: this compound increases follistatin expression, which in turn inhibits myostatin, promoting muscle growth.
Experimental Data
In vitro studies have provided quantitative data on the biological activity of this compound.
| Parameter | Cell Line | Value | Reference |
| EC50 (active diastereomer 2a) | HEK293 (AR reporter assay) | 4.7 ± 1.2 nM | [2] |
| EC50 (diastereomeric mixture) | HEK293 (AR reporter assay) | 6.4 ± 1.5 nM | [2] |
| Follistatin mRNA Induction (500 nM this compound) | C2C12 myoblasts | Significant increase compared to control | [3][4] |
| MyoD mRNA Induction (500 nM this compound) | C2C12 myoblasts | Significant increase compared to control | [3][4] |
| Myf5 mRNA Induction (500 nM this compound) | C2C12 myoblasts | Significant increase compared to control | [3][4] |
| Myogenin mRNA Induction (500 nM this compound) | C2C12 myoblasts | Significant increase compared to control | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the general procedures for key in vitro assays used to characterize this compound.
Androgen Receptor (AR) Reporter Assay
This assay is used to determine the potency of this compound in activating the androgen receptor.
General Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Transfection: Cells are transiently transfected with an androgen receptor expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE).
-
Treatment: After transfection, cells are treated with varying concentrations of this compound or a reference androgen (e.g., DHT).
-
Luciferase Assay: Following an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated to determine the concentration of this compound that elicits a half-maximal response.
Quantitative Real-Time PCR (qRT-PCR) for Myogenic Gene Expression
This technique is employed to quantify the changes in the expression of genes involved in muscle differentiation, such as follistatin, MyoD, Myf5, and myogenin, in response to this compound treatment.
General Protocol:
-
Cell Culture and Treatment: C2C12 myoblasts are cultured and differentiated in a suitable medium. Cells are then treated with this compound at various concentrations and for different durations.
-
RNA Extraction: Total RNA is extracted from the treated cells using a commercial RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA is used as a template for real-time PCR with specific primers for the target genes (follistatin, MyoD, Myf5, myogenin) and a housekeeping gene (e.g., β-actin) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression levels in this compound-treated cells to untreated controls.
Logical Workflow of this compound Research and Development
The investigation of novel compounds like this compound follows a structured workflow from initial discovery to potential therapeutic application.
Caption: A typical workflow for the research and development of a novel therapeutic agent like this compound.
Conclusion
This compound is a compelling selective androgen receptor modulator with a unique dual mechanism of action that includes partial androgen receptor agonism and potent myostatin inhibition via follistatin upregulation. Its steroidal structure and distinct signaling pathways differentiate it from other SARMs and warrant further investigation. The provided synthesis and experimental protocols offer a foundational understanding for researchers in the field of drug discovery and development. Further in-depth studies are necessary to fully elucidate its therapeutic potential and long-term safety profile.
References
The Anabolic Action of YK11: A Deep Dive into Follistatin Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
YK11 is a novel selective androgen receptor modulator (SARM) that has garnered significant interest for its potent myoanabolic effects. Unlike traditional androgens, the primary mechanism driving the muscle-building properties of this compound is not direct androgenic action but rather its ability to significantly upregulate the expression of follistatin (Fst), a potent inhibitor of myostatin. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's regulation of follistatin expression, supported by a detailed analysis of quantitative data from key in vitro studies, complete experimental protocols, and visual representations of the involved signaling pathways. This document is intended to serve as a critical resource for researchers and drug development professionals exploring the therapeutic potential of this compound and other myostatin-inhibiting compounds.
Core Mechanism of Action: this compound as a Follistatin Inducer
This compound is a partial agonist of the androgen receptor (AR).[1][2][3] Upon binding to the AR, this compound initiates a signaling cascade that leads to a marked increase in the transcription of the follistatin gene.[2][4] Follistatin, in turn, is a well-established antagonist of myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily that acts as a negative regulator of muscle growth.[3][5] By increasing the levels of follistatin, this compound effectively inhibits myostatin's activity, leading to enhanced myogenic differentiation and muscle hypertrophy.[2][4]
A pivotal study by Kanno et al. (2013) demonstrated that the anabolic effects of this compound on C2C12 myoblasts are mediated through this follistatin-dependent pathway.[2][6] The study revealed that while both this compound and dihydrotestosterone (B1667394) (DHT) could induce myogenic differentiation, only this compound significantly increased the expression of follistatin mRNA.[2] Furthermore, the myogenic effects of this compound were reversed when co-treated with an anti-follistatin antibody, confirming the critical role of follistatin in its mechanism of action.[2][6]
Quantitative Analysis of this compound's Effect on Myogenic Gene Expression
The following tables summarize the quantitative data from in vitro studies on C2C12 myoblasts, comparing the effects of this compound and DHT on the mRNA expression of follistatin and key myogenic regulatory factors (MRFs). All data is extracted from Kanno et al. (2013).[2]
Table 1: Relative mRNA Expression of Follistatin in C2C12 Cells
| Treatment (500 nM) | Day 2 (Fold Change vs. Control) | Day 4 (Fold Change vs. Control) |
| This compound | ~5.5 | ~4.0 |
| DHT | No significant change | No significant change |
Table 2: Relative mRNA Expression of Myogenic Regulatory Factors (MRFs) in C2C12 Cells on Day 4
| Treatment (500 nM) | Myf5 (Fold Change vs. Control) | MyoD (Fold Change vs. Control) | Myogenin (Fold Change vs. Control) |
| This compound | ~3.5 | ~2.0 | ~4.5 |
| DHT | ~2.0 | ~1.8 | ~2.5 |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 6. Differential DNA-binding and cofactor recruitment are possible determinants of the synthetic steroid this compound-dependent gene expression by androgen receptor in breast cancer MDA-MB 453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
YK11: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
YK11 is a synthetic, steroidal molecule that has garnered significant interest within the scientific community for its unique dual anabolic mechanisms. Initially characterized in 2011 by Japanese researcher Yuichiro Kanno, this compound is classified as a selective androgen receptor modulator (SARM) and, notably, also functions as a myostatin inhibitor.[1][2] Preclinical in vitro studies have demonstrated its potent effects on both myogenic (muscle) and osteogenic (bone) cells. This document provides a comprehensive technical overview of the discovery, developmental history, synthesis of its biologically active diastereomer, and the molecular pathways through which this compound exerts its effects. All quantitative data from seminal studies are presented, alongside detailed experimental protocols and visual diagrams of its signaling pathways.
Discovery and Developmental History
This compound, with the chemical name (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, was first synthesized and reported by Yuichiro Kanno and his team in 2011.[1] The initial research identified this compound as a partial agonist of the androgen receptor (AR).[3] Unlike full agonists like dihydrotestosterone (B1667394) (DHT), this compound was found to activate the AR without inducing the physical interaction between the N-terminal and C-terminal domains (N/C interaction), a step required for the full transcriptional activation of the receptor.[3]
Subsequent research by the same group further elucidated its unique mechanism. A 2013 study revealed that this compound's potent myogenic effects are mediated by the induction of follistatin (Fst), a known antagonist of myostatin.[4] This discovery positioned this compound as a molecule with a dual anabolic pathway: direct partial activation of the androgen receptor and indirect promotion of muscle growth by inhibiting myostatin.
Further studies on osteoblastic cells in 2018 demonstrated this compound's ability to promote bone cell proliferation and differentiation, suggesting its potential application in conditions beyond muscle wasting.[5] A significant step in its development was the 2020 report on an improved, diastereoselective synthesis that successfully isolated the primary biologically active diastereomer, confirming its specific stereochemistry through X-ray crystallography.
Synthesis of the Active Diastereomer (2a)
The initial synthesis of this compound produced a 5:1 mixture of two diastereomers. An improved, highly diastereoselective method was later developed to produce the major, active diastereomer (referred to as 2a).
Experimental Protocol: Diastereoselective Synthesis
The synthesis involves a palladium-catalyzed diastereoselective cyclization carbonylation.
-
Reaction Setup : A 100 mL two-necked round-bottomed flask containing a magnetic stirring bar, the precursor molecule 1 (1.34 g, 3.9 mmol), p-benzoquinone (649 mg, 6.0 mmol), and a solvent mixture of MeOH/DMSO (10:1, 45 mL) is fitted with a rubber septum and a three-way stopcock connected to a carbon monoxide balloon.
-
Purging : The apparatus is purged with carbon monoxide by a pump-filling process via the three-way stopcock.
-
Catalyst Addition : A mixture of Pd(tfa)₂ (66.5 mg, 0.20 mmol) and the chiral ligand L1 (131 mg, 0.30 mmol) in a 10:1 MeOH/DMSO solvent (10 mL) is added dropwise to the stirred solution via a syringe at -10 °C.
-
Reaction and Purification : The reaction proceeds to yield this compound (2a) in a highly diastereoselective manner. The structure of the major diastereomer is then confirmed by X-ray crystallographic analysis.[6]
Mechanism of Action
This compound employs a dual mechanism to exert its anabolic effects, distinguishing it from other SARMs.
Partial Agonism of the Androgen Receptor (Genomic Pathway)
This compound binds to and partially activates the androgen receptor. This activation is "gene-selective," meaning it alters the expression of a specific subset of AR target genes. As a partial agonist, it does not induce the N/C terminal interaction typical of full agonists like DHT. This leads to a different pattern of cofactor recruitment to the androgen receptor complex, resulting in a unique gene expression profile.
Myostatin Inhibition via Follistatin Upregulation
The most notable mechanism of this compound is its ability to significantly increase the expression of follistatin in myoblasts.[4] Follistatin is a glycoprotein (B1211001) that binds to and inhibits myostatin, a protein that acts as a negative regulator of muscle growth. By inhibiting myostatin, this compound effectively removes a key brake on muscle development, leading to enhanced myogenic differentiation.
Non-Genomic Signaling in Osteoblasts
In osteoblasts, this compound has been shown to activate rapid non-genomic signaling pathways. This involves the activation of the Akt signaling pathway through the androgen receptor, which is a key regulator of androgen-mediated osteoblast proliferation and differentiation.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Androgen Receptor Activation in HEK293 Cells
| Compound | EC₅₀ (nM) for ARE-luciferase activity |
|---|---|
| This compound (Diastereomer Mixture) | 20.1 ± 2.1 |
| This compound (Active Diastereomer 2a) | 18.2 ± 1.2 |
Data sourced from Kanno Y, et al. Molbank. 2020.
Table 2: Relative mRNA Expression in C2C12 Myoblasts (Day 4)
| Treatment (500 nM) | Myf5 (Fold Change vs. Control) | Myogenin (Fold Change vs. Control) | Follistatin (Fold Change vs. Control) |
|---|---|---|---|
| DHT | ~2.5 | ~3.0 | No significant change |
| This compound | ~4.5 | ~5.5 | ~3.5 |
Data are estimations derived from graphical representations in Kanno Y, et al. Biol Pharm Bull. 2013.[4]
Table 3: Osteogenic Markers in MC3T3-E1 Cells (Day 14)
| Treatment | Osteoprotegerin mRNA (Fold Change vs. Control) | Osteocalcin mRNA (Fold Change vs. Control) |
|---|---|---|
| DHT (0.01 µM) | ~2.0 | ~2.2 |
| This compound (0.5 µM) | ~2.0 | ~2.5 |
Data are estimations derived from graphical representations in Yatsu T, et al. Biol Pharm Bull. 2018.[2]
Key Experimental Protocols
Myogenic Differentiation Assay (C2C12 cells)
-
Cell Culture : Mouse C2C12 myoblasts are cultured in Dulbecco's modified Eagle's medium (DMEM) with 10% fetal bovine serum.
-
Differentiation Induction : To induce differentiation, the medium is switched to DMEM supplemented with 2% horse serum. Cells are treated with this compound (e.g., 500 nM), DHT (e.g., 500 nM), or a vehicle control (Ethanol).
-
Analysis : After specified time points (e.g., 2 or 4 days), cells are harvested.
-
qRT-PCR : RNA is extracted, and quantitative real-time PCR is performed to measure the mRNA expression levels of myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin. Expression is normalized to a housekeeping gene like β-actin.[7]
-
Neutralization Assay : To confirm the role of follistatin, cells are co-treated with this compound and an anti-follistatin antibody. The reversal of myogenic differentiation is then assessed.[7]
Osteoblast Proliferation and Differentiation Assay (MC3T3-E1 cells)
-
Cell Culture : Mouse MC3T3-E1 osteoblast precursor cells are cultured in an appropriate medium.
-
Proliferation Assay (MTS) : Cells are treated with this compound (e.g., 0.5 µM), DHT (e.g., 0.01 µM), or control for up to 96 hours. Cell proliferation is measured using an MTS assay. To confirm AR mediation, experiments are repeated with the co-treatment of an AR antagonist like hydroxyflutamide.[2]
-
Mineralization Assay (Alizarin Red S) : Cells are cultured in a differentiation medium and treated with this compound or DHT for 21 days. Calcium deposits are visualized by Alizarin Red S staining.[2]
-
Western Blot for p-Akt : To assess non-genomic signaling, cells are treated with this compound or DHT for a short duration (e.g., 15 minutes). Cell lysates are collected, and Western blotting is performed using antibodies against total Akt and phosphorylated Akt (p-Akt) to determine the activation of the Akt pathway.[2]
Conclusion
This compound represents a unique investigational compound with a dual anabolic mechanism that distinguishes it from classical anabolic steroids and other SARMs. Its discovery and subsequent characterization have revealed its function as a partial androgen receptor agonist that promotes muscle growth through the novel pathway of myostatin inhibition via follistatin induction. Furthermore, its ability to stimulate osteoblast proliferation through non-genomic AR signaling highlights its potential as a multi-tissue anabolic agent. The data presented in this whitepaper, derived from the foundational preclinical studies, provide a technical basis for researchers and drug development professionals to understand its synthesis, mechanism, and potential therapeutic applications. Further in vivo studies are necessary to fully elucidate its efficacy and safety profile.
References
- 1. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 2. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 3. lotilabs.com [lotilabs.com]
- 4. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrotestosterone and 17-Estradiol Enhancement of in vitro Osteogenic Differentiation of Castrated Male Rat Bone Marrow Mesenchymal Stem Cells (rBMMSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential DNA-binding and cofactor recruitment are possible determinants of the synthetic steroid this compound-dependent gene expression by androgen receptor in breast cancer MDA-MB 453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
YK11's Androgen Receptor Partial Agonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that exhibits a unique mechanism of action characterized by partial agonism of the androgen receptor (AR) coupled with potent induction of the myostatin inhibitor, follistatin. This dual activity results in significant anabolic effects in musculoskeletal tissues. This technical guide provides an in-depth analysis of this compound's interaction with the AR, detailing its partial agonistic nature, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function. Quantitative data from in vitro studies are presented to offer a comparative perspective against the full androgen agonist, dihydrotestosterone (B1667394) (DHT).
Molecular Profile and Androgen Receptor Interaction
This compound, chemically known as (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is a derivative of dihydrotestosterone (DHT).[1] Despite its steroidal structure, its downstream effects differ significantly from traditional androgens.[1]
Binding Affinity and Partial Agonism
Transactivation Activity
In vitro reporter gene assays are instrumental in quantifying the transcriptional activity of nuclear receptors in response to ligands. For this compound, an androgen response element (ARE)-luciferase reporter assay in HEK293 cells has been used to determine its efficacy as an AR agonist. The major, and more active, diastereomer of this compound demonstrated a half-maximal effective concentration (EC50) for AR transactivation, providing a quantitative measure of its potency.
| Compound | Assay System | Cell Line | EC50 (nM) | Reference |
| This compound (major diastereomer 2a) | ARE-luciferase reporter assay | HEK293 | 7.85 | [5] |
| This compound (5:1 diastereomeric mixture) | ARE-luciferase reporter assay | HEK293 | 12.5 | [5] |
Signaling Pathways and Gene Regulation
This compound's partial agonism manifests in a gene-selective pattern of AR-mediated gene expression. This differential regulation is a hallmark of SARMs and underlies their tissue-selective effects.
Myogenic Differentiation and the Follistatin Pathway
A pivotal aspect of this compound's anabolic activity is its profound impact on myogenic differentiation, a process that is significantly more pronounced with this compound treatment compared to DHT.[6][7] This enhanced myogenesis is primarily attributed to this compound's unique ability to induce the expression of follistatin (Fst), a potent inhibitor of myostatin, which is a negative regulator of muscle growth.[6][7] Notably, DHT does not induce follistatin expression, highlighting a key divergence in their mechanisms of action.[4][8] The anabolic effects of this compound on muscle cells have been shown to be reversed by an anti-follistatin antibody, underscoring the critical role of this pathway.[6][7]
The induction of myogenic regulatory factors (MRFs) is a key step in muscle development. This compound has been shown to be more effective than DHT in upregulating the mRNA levels of MyoD, Myf5, and myogenin in C2C12 myoblasts.[6][7][9]
| Gene | Compound (Concentration) | Cell Line | Fold Change (mRNA vs. Control) | Reference |
| Myf5 | This compound (500 nM) | C2C12 | Significantly > DHT | [6][7][9] |
| DHT (500 nM) | C2C12 | Increased | [6][7][9] | |
| MyoD | This compound (500 nM) | C2C12 | Significantly > DHT | [6][7] |
| DHT (500 nM) | C2C12 | Increased | [6][7] | |
| Myogenin | This compound (500 nM) | C2C12 | Significantly > DHT | [6][7][9] |
| DHT (500 nM) | C2C12 | Increased | [6][7][9] | |
| Follistatin | This compound (500 nM) | C2C12 | Significantly Increased | [4][6][7][8] |
| DHT (500 nM) | C2C12 | No significant change | [4][6][7][8] |
Differential Regulation of AR Target Genes
In AR-positive human breast cancer MDA-MB-453 cells, this compound demonstrates a distinct pattern of gene regulation compared to DHT. For instance, this compound induces the expression of FKBP51, a known AR target gene, to a similar extent as DHT.[9] However, it fails to induce the expression of another AR target gene, SARG, which is upregulated by DHT.[9] This gene-selective activity is thought to be a consequence of differential DNA-binding and cofactor recruitment by the this compound-bound AR complex.[10]
| Gene | Compound | Cell Line | Expression Change | Reference |
| FKBP51 | This compound | MDA-MB-453 | Induced (similar to DHT) | [9] |
| DHT | MDA-MB-453 | Induced | [9] | |
| SARG | This compound | MDA-MB-453 | No induction | [9] |
| DHT | MDA-MB-453 | Induced | [9] |
Experimental Protocols
C2C12 Myoblast Differentiation Assay
This assay is fundamental for assessing the myogenic potential of compounds like this compound.
-
Cell Culture: Mouse C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Differentiation Induction: To induce differentiation, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) upon reaching approximately 80-90% confluency.
-
Treatment: Cells are treated with this compound (e.g., 100-500 nM), DHT (e.g., 500 nM), or a vehicle control (e.g., ethanol) in the differentiation medium. The medium is refreshed every 24-48 hours.
-
Analysis of Myogenic Markers (qRT-PCR): Total RNA is isolated from cells at various time points (e.g., 2 and 4 days). Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) is performed to measure the mRNA levels of MyoD, Myf5, myogenin, and follistatin. Gene expression is normalized to a housekeeping gene such as β-actin.
-
Analysis of Myotube Formation (Immunocytochemistry): After several days of differentiation (e.g., 7 days), cells are fixed and stained for myosin heavy chain (MyHC), a marker of terminal myogenic differentiation, to visualize myotube formation.
Androgen Receptor (AR) Transactivation Assay (ARE-Luciferase Reporter Assay)
This assay quantifies the ability of a compound to activate the AR and drive the expression of a reporter gene.
-
Cell Line and Plasmids: A suitable cell line, such as HEK293, is co-transfected with an AR expression plasmid, a reporter plasmid containing an androgen response element (ARE) driving the expression of firefly luciferase, and a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.[5]
-
Treatment: Transfected cells are treated with varying concentrations of this compound, DHT (as a positive control), or a vehicle control for a specified period (e.g., 24 hours).[5]
-
Luciferase Activity Measurement: Cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. Dose-response curves are generated, and EC50 values are calculated to determine the potency of the compound.[5]
Mammalian Two-Hybrid Assay for AR N/C Interaction
This assay is used to investigate the ligand-dependent interaction between the N-terminal domain (NTD) and the C-terminal ligand-binding domain (LBD) of the AR.
-
Vectors: Two expression vectors are used. One contains the AR NTD fused to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). The other contains the AR LBD fused to a transcriptional activation domain (AD) (e.g., VP16).
-
Co-transfection: A suitable mammalian cell line is co-transfected with the two fusion protein expression vectors and a reporter plasmid containing binding sites for the DBD upstream of a reporter gene (e.g., luciferase or CAT).
-
Treatment: The transfected cells are treated with the test compound (this compound), a full agonist (DHT), an antagonist, or a vehicle control.
-
Reporter Gene Assay: The activity of the reporter gene is measured. An interaction between the NTD and LBD will bring the DBD and AD into close proximity, leading to the activation of reporter gene expression. This allows for the assessment of a compound's ability to induce or inhibit the AR N/C interaction.
Visualizations
Signaling Pathways
Caption: this compound Signaling Pathway in Muscle Cells.
Experimental Workflows
Caption: Workflow for C2C12 Myoblast Differentiation Assay.
Caption: Workflow for AR Transactivation (Reporter) Assay.
Conclusion
This compound's partial agonism of the androgen receptor is a complex and multifaceted process that results in a unique pharmacological profile. Its ability to selectively modulate AR activity, coupled with the induction of the myostatin inhibitor follistatin, positions it as a compound of significant interest for muscle-anabolic research. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the development of novel selective androgen receptor modulators with improved therapeutic indices. Further research is warranted to fully elucidate its in vivo effects and long-term safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces oxidative stress and mitochondrial dysfunction in hippocampus: The interplay between a selective androgen receptor modulator (SARM) and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 10. Differential DNA-binding and cofactor recruitment are possible determinants of the synthetic steroid this compound-dependent gene expression by androgen receptor in breast cancer MDA-MB 453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream Signaling Pathways of YK11 Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YK11 is a novel steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on muscle and bone tissue. Unlike traditional androgens, this compound exhibits a unique mechanism of action, primarily centered on the induction of follistatin, a potent myostatin inhibitor. This technical guide provides an in-depth exploration of the downstream signaling pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams. The primary pathways discussed are the Androgen Receptor (AR) - Follistatin - Myostatin pathway, crucial for its myostanic effects, and the AR-Akt signaling pathway, which contributes to its osteogenic properties. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and muscle biology.
Core Mechanism of Action
This compound functions as a partial agonist of the androgen receptor (AR).[1] Upon binding to the AR, it initiates a cascade of downstream events that collectively contribute to its anabolic effects. A key feature of this compound's action is its ability to significantly increase the expression of follistatin (Fst), a glycoprotein (B1211001) that acts as a potent inhibitor of myostatin.[1][2][3] Myostatin is a member of the transforming growth factor-beta (TGF-β) superfamily and is a well-established negative regulator of muscle growth.[4][5] By upregulating follistatin, this compound effectively removes the "brake" on muscle development imposed by myostatin, leading to enhanced myogenic differentiation and muscle hypertrophy.[2][4] This dual mechanism of AR activation and myostatin inhibition sets this compound apart from other SARMs and traditional anabolic steroids.[3]
Myogenic Differentiation Pathway
The primary anabolic effect of this compound on skeletal muscle is mediated through the AR-dependent induction of follistatin and subsequent upregulation of myogenic regulatory factors (MRFs).
Androgen Receptor Activation and Follistatin Upregulation
This compound binds to and activates the androgen receptor in muscle cells.[2] This activation, however, is partial and does not induce the N/C-terminal interaction typically required for full transcriptional activation by androgens like dihydrotestosterone (B1667394) (DHT).[1][6] A key downstream event of this compound-mediated AR activation is the significant upregulation of follistatin (Fst) mRNA expression.[6][7] This effect is AR-dependent, as it is diminished by the presence of an AR antagonist.[7] Notably, DHT does not induce follistatin expression in the same cell models, highlighting a unique aspect of this compound's mechanism.[2][6] The anabolic effects of this compound on muscle growth are largely attributed to this induction of follistatin, as the effects can be reversed by an anti-follistatin antibody.[2][6]
Inhibition of Myostatin
Follistatin directly binds to and inhibits the activity of myostatin.[1][4] By increasing the levels of follistatin, this compound indirectly leads to the suppression of myostatin signaling.[2][3] This inhibition of myostatin allows for the proliferation and differentiation of muscle precursor cells (myoblasts).[1][4]
Upregulation of Myogenic Regulatory Factors (MRFs)
The signaling cascade initiated by this compound culminates in the increased expression of key myogenic regulatory factors (MRFs), including MyoD, Myf5, and myogenin.[6][7][8] These transcription factors are essential for the determination and terminal differentiation of myoblasts.[7] Studies have shown that this compound induces a more significant increase in the mRNA levels of these MRFs compared to DHT.[6][7]
Osteogenic Differentiation Pathway
In addition to its effects on muscle, this compound also promotes osteogenic (bone-forming) activity. This is mediated through a non-genomic signaling pathway involving the activation of Protein Kinase B (Akt).
Non-Genomic Androgen Receptor Signaling
This compound, similar to DHT, can activate rapid non-genomic signaling pathways through the androgen receptor.[9][10] This mode of action is distinct from the classical genomic pathway that involves direct gene transcription modulation in the nucleus.
Activation of Akt (Protein Kinase B)
Treatment of osteoblast cells with this compound leads to an increase in the phosphorylation of Akt.[9][10] The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and differentiation.[11][12] The activation of Akt signaling by this compound is believed to be a key mechanism underlying its ability to promote osteoblast proliferation and differentiation.[9][10]
Upregulation of Osteogenic Markers
The activation of the Akt pathway by this compound results in the increased expression of osteoblast-specific differentiation markers, such as osteoprotegerin and osteocalcin.[10] This ultimately leads to accelerated cell proliferation and mineralization in osteoblasts.[10]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on gene expression from in vitro studies.
Table 1: Effect of this compound on Myogenic Regulatory Factor (MRF) and Follistatin (Fst) mRNA Expression in C2C12 Myoblasts.
| Gene | Treatment | Concentration | Time Point | Fold Change vs. Control | Citation |
| Myf5 | This compound | 500 nM | 4 days | Significantly enhanced vs. DHT | [7] |
| MyoD | This compound | 500 nM | 4 days | More significant than DHT | [6][7] |
| Myogenin | This compound | 500 nM | 4 days | Significantly enhanced vs. DHT | [7] |
| Follistatin (Fst) | This compound | 500 nM | 2 and 4 days | Significantly induced | [7] |
| Follistatin (Fst) | DHT | 500 nM | 2 and 4 days | Not affected | [7] |
Table 2: Effect of this compound on Osteogenic Marker Expression and Akt Phosphorylation.
| Marker | Cell Line | Treatment | Effect | Citation |
| Osteoprotegerin | MC3T3-E1 | This compound | Increased | [10] |
| Osteocalcin | MC3T3-E1 | This compound | Increased | [10] |
| Phosphorylated Akt | MC3T3-E1 | This compound | Increased | [9][10] |
Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for studying the effects of this compound.
C2C12 Myoblast Differentiation Assay
Objective: To assess the effect of this compound on myogenic differentiation.
-
Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Induction of Differentiation: When cells reach 80-90% confluency, switch to a differentiation medium (DMEM with 2% horse serum).
-
Treatment: Treat cells with this compound (e.g., 500 nM dissolved in DMSO) or vehicle control (DMSO). Dihydrotestosterone (DHT) can be used as a positive control.
-
Incubation: Incubate cells for 2 to 7 days, replacing the medium with fresh treatment every 24-48 hours.
-
Analysis:
-
qRT-PCR: Extract total RNA and perform quantitative reverse transcription PCR to measure the mRNA levels of MyoD, Myf5, myogenin, and follistatin. Normalize to a housekeeping gene like β-actin.[7]
-
Western Blot: Lyse cells and perform Western blot analysis to detect protein levels of Myosin Heavy Chain (MyHC), a marker for terminal differentiation, and follistatin.[13]
-
Immunofluorescence: Fix cells and perform immunofluorescent staining for MyHC to visualize myotube formation.[13]
-
Western Blot for Akt Phosphorylation
Objective: To determine the effect of this compound on Akt activation in osteoblasts.
-
Cell Culture: Culture MC3T3-E1 osteoblast cells in an appropriate growth medium.
-
Treatment: Treat cells with this compound or DHT for a short duration (e.g., 15 minutes) to observe rapid non-genomic effects.[14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analysis: Quantify band intensity using densitometry and normalize p-Akt levels to total Akt.[16]
Conclusion
The downstream signaling pathways of this compound activation are multifaceted, with the AR-Follistatin-Myostatin axis being the cornerstone of its potent myostatin effects and the AR-Akt pathway contributing to its osteogenic properties. The ability of this compound to selectively modulate these pathways without the full androgenic activity of traditional steroids makes it a compound of significant interest for therapeutic applications in muscle wasting diseases and osteoporosis. Further research is warranted to fully elucidate the intricate molecular mechanisms and to translate these preclinical findings into clinical applications. This guide provides a foundational understanding for scientists and researchers aiming to build upon the current knowledge of this compound's biological activities.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. moreplatesmoredates.com [moreplatesmoredates.com]
- 3. swolverine.com [swolverine.com]
- 4. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 5. swolverine.com [swolverine.com]
- 6. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. sportstechnologylabs.com [sportstechnologylabs.com]
- 10. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The protein kinase B/Akt signalling pathway in human malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 15. origene.com [origene.com]
- 16. benchchem.com [benchchem.com]
YK11's Impact on Satellite Cell Activation and Proliferation: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
YK11, a novel steroidal selective androgen receptor modulator (SARM), has garnered significant interest for its potent myostatic-inhibiting properties and its potential to induce muscle hypertrophy. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound influences satellite cell activation and proliferation, with a primary focus on its effects on the androgen receptor (AR) and the subsequent induction of follistatin (Fst). This document summarizes key quantitative data from in vitro studies, outlines detailed experimental protocols, and presents visual representations of the core signaling pathways and experimental workflows. The unique dual action of this compound as a partial AR agonist and a myostatin inhibitor underscores its potential as a therapeutic agent for muscle-wasting disorders and as a tool for research in muscle biology.
Introduction
Satellite cells, the resident stem cells of skeletal muscle, are critical for muscle repair and growth. Upon activation, they proliferate, differentiate, and fuse with existing muscle fibers or form new ones, leading to hypertrophy. This compound has emerged as a compound of interest due to its demonstrated ability to promote myogenic differentiation.[1][2][3] First identified by Japanese researcher Yuichiro Kanno in 2011, this compound is a partial agonist of the androgen receptor with gene-selective properties.[1] Its primary mechanism of anabolic action is distinguished by its ability to significantly increase the expression of follistatin, a potent inhibitor of myostatin.[2][3][4] Myostatin is a well-established negative regulator of muscle mass.[5] By inhibiting myostatin, this compound effectively removes a key brake on muscle growth.[4][5]
Molecular Mechanism of Action
This compound exerts its effects on muscle cells primarily through its interaction with the androgen receptor.[5] Unlike full AR agonists like dihydrotestosterone (B1667394) (DHT), this compound acts as a partial agonist.[1][2][3] This differential activation of the AR leads to a unique downstream signaling cascade.
Androgen Receptor-Dependent Upregulation of Follistatin
The hallmark of this compound's mechanism is its ability to induce the expression of follistatin (Fst) in an androgen receptor-dependent manner.[2][3][4] In vitro studies using C2C12 myoblasts have shown that this compound treatment leads to a significant increase in Fst mRNA levels, an effect not observed with DHT treatment.[2][3] This induction of Fst is crucial for the anabolic effects of this compound, as the myogenic differentiation promoted by this compound can be reversed by the application of an anti-Fst antibody.[2][3][4]
Inhibition of Myostatin and Upregulation of Myogenic Regulatory Factors (MRFs)
The increased expression of follistatin directly antagonizes the activity of myostatin.[5][6] By binding to and inhibiting myostatin, follistatin allows for the enhanced activation and proliferation of satellite cells. This leads to a significant upregulation of key myogenic regulatory factors (MRFs), including:
-
MyoD (Myogenic Differentiation Factor): A master regulator of myogenesis.[2][6]
-
Myf5 (Myogenic Factor 5): Involved in the determination of the myogenic lineage.[2][6]
-
Myogenin: Essential for terminal differentiation of myoblasts.[2][6]
Studies have demonstrated that this compound treatment results in a more significant induction of these MRFs compared to DHT, highlighting its potent myogenic activity.[2][4]
Quantitative Data Summary
The following tables summarize the quantitative findings from key in vitro studies on the effects of this compound on C2C12 myoblasts.
Table 1: Effect of this compound and DHT on Myogenic Regulatory Factor (MRF) mRNA Expression in C2C12 Cells
| Treatment (500 nM) | Myf5 mRNA Expression (Fold Change vs. Control) | MyoD mRNA Expression (Fold Change vs. Control) | Myogenin mRNA Expression (Fold Change vs. Control) |
| Day 2 | |||
| This compound | Significantly Increased | Significantly Increased | Significantly Increased |
| DHT | Increased | Increased | Increased |
| Day 4 | |||
| This compound | More Significantly Enhanced than DHT | - | More Significantly Enhanced than DHT |
| DHT | Enhanced | - | Enhanced |
Note: Based on qualitative descriptions from Kanno et al., 2013. Specific fold-change values require access to the full-text article's graphical data.[2]
Table 2: Effect of this compound and DHT on Follistatin (Fst) mRNA Expression in C2C12 Cells
| Treatment (500 nM) | Fst mRNA Expression (Fold Change vs. Control) |
| Day 2 | |
| This compound | Significantly Induced |
| DHT | Not Affected |
| Day 4 | |
| This compound | Significantly Induced |
| DHT | Not Affected |
Note: Based on descriptions from Kanno et al., 2013.[2]
Table 3: Effect of AR Antagonist (Flutamide) on this compound-Induced Gene Expression in C2C12 Cells
| Gene | This compound Treatment (500 nM) | This compound (500 nM) + Flutamide (B1673489) (10 µM) |
| Myf5 | Upregulated | Upregulation Suppressed |
| MyoD | Upregulated | Upregulation Suppressed |
| Myogenin | Upregulated | Upregulation Suppressed |
| Follistatin (Fst) | Upregulated | Upregulation Significantly Reduced |
Note: Based on descriptions from Kanno et al., 2013.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
C2C12 Myoblast Culture and Differentiation
-
Cell Line: C2C12 mouse myoblast cells.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin).
-
Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium, which is typically DMEM supplemented with 2% horse serum.
-
Treatments: Cells are treated with this compound (e.g., 500 nM), DHT (e.g., 500 nM), or a vehicle control (e.g., Ethanol) in the differentiation medium. For antagonist studies, cells are pre-treated with an AR antagonist like flutamide (e.g., 10 µM) for 30 minutes before the addition of this compound or DHT.[2][4]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from treated and control C2C12 cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: qRT-PCR is performed using gene-specific primers for MyoD, Myf5, myogenin, follistatin, and a housekeeping gene (e.g., β-actin) for normalization.
-
Data Analysis: The relative mRNA expression levels are calculated using the comparative Ct method (ΔΔCt).
Western Blotting for Protein Expression Analysis
-
Protein Extraction: Whole-cell lysates are prepared from treated and control C2C12 cells.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., MyoD, myogenin, MyHC) and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental procedures described in this whitepaper.
Caption: this compound signaling pathway in muscle cells.
Caption: General experimental workflow for studying this compound effects.
Conclusion and Future Directions
This compound demonstrates a unique and potent mechanism for promoting myogenic differentiation through the AR-dependent induction of follistatin and subsequent inhibition of myostatin. The in vitro data strongly support its role in activating myogenic pathways, leading to the upregulation of key regulatory factors essential for muscle growth and repair.
For drug development professionals and researchers, this compound represents a promising lead compound. However, it is crucial to note that the current body of research is primarily based on in vitro and preclinical animal models.[7] Future research should focus on:
-
In vivo studies: To confirm the efficacy and safety of this compound in promoting muscle growth and regeneration in living organisms.
-
Satellite cell-specific studies: To directly assess the effects of this compound on the activation, proliferation, and differentiation of isolated satellite cells.
-
Pharmacokinetics and Pharmacodynamics: To understand the absorption, distribution, metabolism, and excretion of this compound in vivo.
-
Long-term safety profile: To evaluate potential off-target effects and long-term consequences of this compound administration.
A comprehensive understanding of these aspects will be critical in determining the therapeutic potential of this compound for conditions such as sarcopenia, cachexia, and other muscle-wasting diseases.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 3. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 6. KoreaMed Synapse [synapse.koreamed.org]
- 7. swolverine.com [swolverine.com]
In Vitro Evidence for the Anabolic Activity of YK11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro evidence supporting the anabolic activity of the selective androgen receptor modulator (SARM), YK11. The core of this evidence lies in its unique dual mechanism: acting as a partial agonist of the androgen receptor (AR) and significantly inducing the expression of follistatin, a potent myostatin inhibitor. This document summarizes the key quantitative data, details the experimental protocols used in seminal studies, and visualizes the molecular pathways and experimental workflows.
Core Mechanism of Action
This compound, full name (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is a steroidal SARM.[1] Unlike full androgens like dihydrotestosterone (B1667394) (DHT), this compound acts as a partial agonist of the androgen receptor.[1][2] This means it binds to and activates the AR but does not induce the full conformational change, specifically the N/C terminal interaction, required for maximal receptor activation.[1][2]
The most distinctive feature of this compound's anabolic action observed in vitro is its ability to robustly increase the expression of follistatin (Fst).[1][2][3] Follistatin is a natural antagonist of myostatin, a protein that negatively regulates muscle growth.[3] By increasing follistatin, this compound effectively inhibits myostatin, leading to enhanced myogenic differentiation.[1][2][3] This effect on follistatin expression is androgen receptor-dependent but is not observed with DHT treatment, highlighting a unique gene-selective activity of this compound.[2][3]
Quantitative Data on Myogenic Differentiation
The primary in vitro model for studying this compound's anabolic effects is the mouse myoblast cell line, C2C12.[1][2][3] Key findings from studies by Kanno et al. demonstrate that this compound induces the expression of myogenic regulatory factors (MRFs) more potently than DHT.[1][2][3]
Table 1: Relative mRNA Expression of Myogenic Regulatory Factors in C2C12 Cells Treated with this compound and DHT (500 nM) for 4 Days
| Target Gene | Treatment | Relative mRNA Expression (Fold Change vs. Control) |
| Myf5 | This compound | ~3.5 |
| DHT | ~2.0 | |
| MyoD | This compound | ~2.5 |
| DHT | ~2.0 | |
| Myogenin | This compound | ~4.5 |
| DHT | ~2.5 |
Data are estimated from figures in Kanno et al. (2013) and represent the mean fold change. Error bars are not included but were present in the original data.[2][3]
Table 2: Relative mRNA Expression of Follistatin (Fst) in C2C12 Cells Treated with this compound and DHT (500 nM)
| Time Point | Treatment | Relative Fst mRNA Expression (Fold Change vs. Control) |
| Day 2 | This compound | ~6.0 |
| DHT | No significant change | |
| Day 4 | This compound | ~4.0 |
| DHT | No significant change |
Data are estimated from figures in Kanno et al. (2013) and represent the mean fold change.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature on this compound's in vitro anabolic activity.
Cell Culture and Myogenic Differentiation of C2C12 Cells
-
Cell Line: Mouse myoblast C2C12 cells.[2]
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[2]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Induction of Differentiation: To induce myogenic differentiation, C2C12 cells are grown to approximately 70-80% confluency. The growth medium is then replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum.[2]
-
Treatment: this compound and DHT are dissolved in a solvent such as ethanol (B145695) (EtOH) or dimethyl sulfoxide (B87167) (DMSO) and added to the differentiation medium at a final concentration of 500 nM.[2][3] Control cells receive the solvent vehicle alone. For AR inhibition studies, the AR antagonist hydroxyflutamide (B1664084) (FLU) is added at a concentration of 10 µM 30 minutes prior to this compound treatment.[2][3]
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is isolated from treated and control C2C12 cells using a suitable reagent like ISOGEN II.[2]
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.[2]
-
qPCR: qRT-PCR is performed using a SYBR Green-based qPCR mix and run on a real-time PCR system.[2] The expression of target genes is normalized to a housekeeping gene, such as β-actin.[2][3]
-
Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Myf5 | AGCATTGTGGATCGGATCACGTCT | CTGGAGGGTCCCGGGGTAGC |
| MyoD | ACTACAGCGGCGACTCCGACGCGTCCAG | GGTGGAGATGCGCTCCACGATGCTGGACAG |
| Myogenin | AGCTGTATGAGACATCCCCC | TTCTTGAGCCTGCGCTTCTC |
| Follistatin | AGAGGAAATGTCTGCTTCCG | CACCTCTCTTCAGTCTCCTG |
| β-Actin | TCCTCCTGAGCGCAAGTACTC | CTGCTTGCTGATCCACATCTG |
| [2] |
Western Blotting for Myosin Heavy Chain (MyHC)
-
Cell Lysis: After treatment for a specified period (e.g., 7 days), cells are washed with ice-cold PBS and lysed in a sample buffer (e.g., RIPA buffer or SDS sample buffer).[2]
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay like the BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against Myosin Heavy Chain (MyHC).[2] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Tubulin is often used as a loading control.[2]
Visualizations: Signaling Pathways and Workflows
This compound Signaling Pathway for Myogenesis
Caption: this compound binds to the androgen receptor, leading to the induction of follistatin and myogenic regulatory factors, which collectively promote myogenic differentiation.
Experimental Workflow for In Vitro this compound Anabolic Activity Assay
Caption: Workflow for assessing the anabolic effects of this compound on C2C12 myoblast differentiation.
References
- 1. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
Whitepaper: The Role of YK11 in Myogenic Differentiation
Audience: Researchers, Scientists, and Drug Development Professionals Topic: YK11's Role in Myogenic Differentiation
Executive Summary
(17α,20E)-17,20-[(1-methoxyethylidene)bis-(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, commonly known as this compound, is a synthetic, steroidal selective androgen receptor modulator (SARM).[1] Unlike traditional non-steroidal SARMs, this compound possesses a unique dual mechanism that promotes muscle growth, making it a compound of significant interest in the fields of muscle biology and therapeutic development.[2] In vitro studies have demonstrated its potent anabolic effects, which surpass even those of the endogenous androgen dihydrotestosterone (B1667394) (DHT) in certain aspects.[3] This document provides a comprehensive technical overview of this compound's mechanism of action, the signaling pathways it modulates, and the key experimental evidence supporting its role in myogenic differentiation.
The core of this compound's activity lies in its function as a partial agonist of the Androgen Receptor (AR).[4][5] Critically, its myogenic effects are mediated through a distinct pathway involving the significant upregulation of Follistatin (Fst), a potent antagonist of Myostatin.[4][6][7] This Fst-dependent mechanism differentiates this compound from androgens like DHT, which promote myogenesis through an Fst-independent pathway.[4] By increasing Follistatin, this compound effectively inhibits Myostatin, a negative regulator of muscle mass, thereby promoting the expression of key Myogenic Regulatory Factors (MRFs) and driving the differentiation of myoblasts into mature muscle fibers.[4][8] This whitepaper consolidates the current scientific understanding of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathways to serve as a technical guide for the research and drug development community.
Mechanism of Action
This compound's role in myogenesis is governed by a novel dual-action mechanism that combines partial androgen receptor activation with myostatin inhibition.
Partial Agonism of the Androgen Receptor (AR)
This compound is classified as a partial agonist of the androgen receptor.[1] It binds to the AR but does not induce the full conformational change, specifically the N-terminal/C-terminal (N/C) interaction, that is required for the receptor's full transactivation by agonists like DHT.[4][6] This partial activation leads to a gene-selective modulation of AR activity, where this compound can regulate a different set of downstream genes compared to full agonists.[5] Despite this partial agonism, this compound demonstrates potent anabolic activity in C2C12 myoblasts.[3] The myogenic effects, including the upregulation of MRFs, are mediated through the AR, as the co-treatment with an AR antagonist, such as flutamide, suppresses these actions.[4][9]
Induction of Follistatin (Fst) and Myostatin Inhibition
The most distinctive feature of this compound's mechanism is its ability to significantly induce the expression of Follistatin (Fst), a secreted glycoprotein.[4][6] This action is unique to this compound and is not observed with DHT treatment in the same cell models.[4][10] Follistatin is a well-established endogenous inhibitor of Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily that acts as a potent negative regulator of skeletal muscle mass.[1][7]
The sequence of events is as follows:
-
This compound binds to and partially activates the Androgen Receptor.[4]
-
The activated AR complex upregulates the transcription of the Follistatin gene (Fst).[4][9]
-
Increased Follistatin protein is synthesized and secreted from the muscle cells.[7]
-
Secreted Follistatin binds to and neutralizes Myostatin, preventing it from binding to its receptor (ActRIIB) on the cell surface.[11]
-
With Myostatin inhibited, the downstream signaling that suppresses muscle growth is blocked, leading to enhanced myogenic differentiation.[1][2]
Experimental evidence confirms that this Fst-mediated pathway is crucial for this compound's anabolic effects. The introduction of an anti-Fst antibody to neutralize Follistatin reverses the myogenic differentiation induced by this compound, demonstrating the pathway's critical importance.[4][6]
Signaling Pathways
The signaling cascades initiated by this compound converge on the activation of key myogenic transcription factors. The diagrams below, generated using the DOT language, illustrate these pathways.
This compound-Induced Myogenic Differentiation Pathway
Comparative Signaling: this compound vs. DHT
Experimental Evidence and Data Presentation
The primary evidence for this compound's role in myogenesis comes from in vitro studies using the C2C12 mouse myoblast cell line, a standard model for studying muscle differentiation.[12]
Effect on Myogenic Regulatory Factors (MRFs)
This compound treatment of C2C12 cells leads to a more significant induction of key MRFs—Myf5, MyoD, and myogenin—compared to DHT at the same concentration.[4][6] Myf5 and MyoD are crucial for myogenic determination, while myogenin is essential for terminal differentiation.[4]
Table 1: Relative mRNA Expression of MRFs in C2C12 Cells Data summarized from Kanno et al. (2013). Values represent fold change relative to a solvent control.
| Treatment (500 nM) | Myf5 mRNA (Day 4) | MyoD mRNA (Day 4) | Myogenin mRNA (Day 4) |
| Solvent Control | 1.0 | 1.0 | 1.0 |
| DHT | ~2.5x | ~2.0x | ~3.0x |
| This compound | ~5.5x | ~2.5x | ~5.0x |
Effect on Follistatin (Fst) Expression
A key finding is that this compound, but not DHT, induces Fst mRNA expression in an AR-dependent manner.[4][9] This effect is time-dependent, with significant upregulation observed after 2 and 4 days of treatment.
Table 2: Relative mRNA Expression of Follistatin in C2C12 Cells Data summarized from Kanno et al. (2013). Values represent fold change relative to a solvent control.
| Treatment (500 nM) | Fst mRNA (Day 2) | Fst mRNA (Day 4) |
| Solvent Control | 1.0 | 1.0 |
| DHT | No significant change | No significant change |
| This compound | ~2.5x | ~3.5x |
Pathway Validation via Inhibition
To confirm the AR and Fst dependency of this compound's action, inhibition experiments were performed. Co-treatment with the AR antagonist hydroxyflutamide (B1664084) (FLU) blocked the this compound-induced upregulation of MRFs.[4] Furthermore, neutralizing secreted Fst with an anti-Fst antibody reversed the this compound-mediated increase in Myf5 expression.[4][9]
Table 3: Effect of Inhibitors on this compound-Mediated Gene Expression Data summarized from Kanno et al. (2013).
| Condition | Target Gene | Observed Effect | Implication |
| This compound + AR Antagonist (FLU) | Myf5, MyoD, Myogenin | Upregulation is suppressed | This compound acts through the Androgen Receptor |
| This compound + anti-Fst Antibody | Myf5 | Upregulation is reversed | Fst is a critical mediator of this compound's effect |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the foundational research on this compound and myogenesis.
Cell Culture and Differentiation
-
Cell Line: C2C12 mouse myoblast cells.[13]
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin, maintained at 37°C in 5% CO₂.[13]
-
Differentiation Induction: When cells reach 90-100% confluency, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum.[14] Test compounds (e.g., this compound, DHT dissolved in ethanol) or a solvent control are added at Day 0 of differentiation.[4]
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from cultured C2C12 cells using a reagent like ISOGEN II according to the manufacturer's protocol.[4][10]
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., ReverTra Ace qPCR RT Kit).[10]
-
Real-Time PCR: qPCR is performed using a SYBR Green-based master mix (e.g., KOD SYBR qPCR Mix) on a real-time PCR system.[10]
-
Data Analysis: The relative expression of target genes (Myf5, MyoD, myogenin, Fst) is calculated using the comparative Ct (ΔΔCt) method. Gene expression is normalized to an internal control housekeeping gene, such as β-actin.[9]
Immunoblotting (Western Blot)
-
Purpose: To detect the expression of proteins such as Myosin Heavy Chain (MyHC) to confirm terminal differentiation.[15]
-
Protein Extraction: Cells are harvested and lysed. The total protein concentration is determined using a Bradford assay.[12]
-
Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific to the target protein (e.g., anti-MyHC). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
AR Knockdown and Neutralization Assays
-
AR Knockdown: C2C12 cells are transfected with small interfering RNA (siRNA) specifically targeting the androgen receptor (or a non-targeting control siRNA) using a transfection reagent like Lipofectamine RNAiMAX.[4] After 24 hours, the medium is changed to differentiation medium, and cells are subsequently treated with this compound to assess Fst expression via qRT-PCR.[9]
-
Fst Neutralization: C2C12 cells are cultured in differentiation medium containing this compound (500 nM) in either the presence or absence of a neutralizing anti-Fst antibody for a period of 4 days. The effect on MRF expression (e.g., Myf5) is then quantified by qRT-PCR.[4][9]
Experimental and Logical Workflow
The logical process for elucidating this compound's mechanism of action is outlined in the workflow diagram below.
Discussion and Future Directions
The discovery of this compound's unique Fst-mediated mechanism for myogenic differentiation presents a significant advancement in the field of androgen receptor modulation. By acting as a myostatin inhibitor via an AR-dependent pathway, this compound represents a novel class of SARM with potential therapeutic applications for muscle-wasting diseases such as sarcopenia and cachexia.[4]
However, the current body of research is subject to significant limitations:
-
Preclinical Stage: All mechanistic data are derived from in vitro cell culture experiments.[7] No comprehensive animal or human studies have been published to validate these findings or to assess efficacy and safety in a living organism.[7]
-
Safety and Toxicity: The safety profile of this compound is unknown.[16] Its steroidal structure raises concerns about potential liver toxicity, and as a modulator of the androgen receptor, it is expected to cause suppression of the hypothalamic-pituitary-gonadal (HPG) axis, leading to decreased endogenous testosterone (B1683101) production.[16][17] Anecdotal reports also mention androgenic side effects like hair loss and acne.[16]
Future research should focus on:
-
In Vivo Animal Studies: To confirm the myogenic and myostatin-inhibiting effects in animal models of muscle atrophy and to establish a pharmacokinetic and pharmacodynamic profile.
-
Safety and Toxicology: Comprehensive toxicology studies are required to assess potential hepatotoxicity, cardiovascular risks, and other adverse effects.[17]
-
Tissue Selectivity: Further investigation is needed to fully characterize the tissue-selective AR activity of this compound and to determine its effects on other androgen-responsive tissues, such as the prostate.
Conclusion
This compound is a potent, steroidal SARM that drives myogenic differentiation through a novel, dual-action mechanism. It acts as a partial agonist of the androgen receptor to selectively upregulate the expression of Follistatin.[4][6] This increase in Follistatin subsequently inhibits Myostatin activity, removing a key brake on muscle growth and leading to a robust increase in the expression of myogenic regulatory factors and terminal differentiation.[1][4] This Fst-dependent pathway distinguishes this compound from classical androgens and other SARMs. While the preclinical data are compelling, the complete absence of in vivo and clinical data necessitates a cautious approach. Further research is essential to validate its therapeutic potential and establish a comprehensive safety profile before it can be considered for any clinical application.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. swolverine.com [swolverine.com]
- 3. YK-11 [medbox.iiab.me]
- 4. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 5. Page loading... [wap.guidechem.com]
- 6. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moreplatesmoredates.com [moreplatesmoredates.com]
- 8. Side effects of YK-11_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 11. fitscience.co [fitscience.co]
- 12. Characterization of an Acute Muscle Contraction Model Using Cultured C2C12 Myotubes | PLOS One [journals.plos.org]
- 13. Vibration acceleration enhances proliferation, migration, and maturation of C2C12 cells and promotes regeneration of muscle injury in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 16. uksarms.com [uksarms.com]
- 17. swisspharmaceuticals-shop.com [swisspharmaceuticals-shop.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of YK11
For Researchers, Scientists, and Drug Development Professionals
Abstract: YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its unique dual mechanism of action.[1][2] Structurally derived from dihydrotestosterone (B1667394) (DHT), this compound functions as a partial agonist of the androgen receptor (AR) and, notably, as a potent inducer of follistatin expression.[1][3][4] This dual activity allows it to stimulate anabolic pathways in muscle and bone while simultaneously inhibiting myostatin, a key negative regulator of muscle growth.[2][3][5] Preclinical in vitro and in vivo studies have elucidated its potential therapeutic applications in conditions characterized by muscle wasting, such as sepsis, and in bone diseases like osteoporosis.[1][6][7][8] This document provides a comprehensive technical overview of the known signaling pathways, molecular targets, and potential therapeutic avenues for this compound, supported by quantitative data and detailed experimental protocols from key studies.
Core Signaling Pathways and Mechanism of Action
This compound's therapeutic potential stems from its engagement with multiple signaling cascades, primarily in musculoskeletal tissues.[3][9] Its mechanism is distinct from traditional SARMs due to its steroidal structure and its profound impact on the myostatin-follistatin axis.[1][9]
Androgen Receptor Partial Agonism
This compound binds to the androgen receptor (AR) but acts as a partial agonist.[1][6] Unlike full agonists such as DHT, this compound activates the AR without inducing the N-terminal/C-terminal (N/C) interaction, which is required for full transcriptional activation of the receptor.[1][10][11][12] This gene-selective activation allows for a differentiated profile of downstream gene regulation compared to endogenous androgens.[6][7][10] The effects of this compound are consistently attenuated by AR antagonists like flutamide, confirming that its activity is mediated through the AR.[7][8][10]
Myostatin Inhibition via Follistatin Upregulation
A defining feature of this compound is its ability to significantly increase the expression of follistatin (Fst), a glycoprotein (B1211001) that binds to and potently inhibits myostatin.[1][5][10][12] Myostatin, a member of the transforming growth factor-beta (TGF-β) family, acts as a natural brake on muscle growth.[3] By upregulating follistatin, this compound effectively removes this brake, leading to enhanced myogenic differentiation and muscle hypertrophy.[2][3][5] Notably, this effect is specific to this compound; DHT does not induce follistatin expression in the same cell models.[9][10][12] The anabolic effects of this compound on muscle cells are reversed by the application of an anti-follistatin antibody, underscoring the critical role of this pathway.[9][10][12]
Non-Genomic Akt Signaling
In addition to its genomic actions, this compound activates rapid non-genomic signaling pathways.[7][8] Studies have shown that this compound treatment leads to a swift increase in the phosphorylation of Akt (Protein Kinase B).[7][8][13] This suggests that this compound, similar to DHT, can activate the PI3K/Akt signaling cascade through a non-genomic action of the AR.[7][14] This pathway is a key regulator of androgen-mediated osteoblast proliferation and differentiation, contributing significantly to this compound's osteogenic properties.[7][8][15]
Potential Therapeutic Targets in Muscle
The primary therapeutic appeal of this compound lies in its potent anabolic effect on skeletal muscle.[15][16] It promotes muscle hypertrophy by targeting key myogenic regulatory factors.
Myogenic Differentiation
This compound robustly induces the myogenic differentiation of myoblasts.[10][13] This is achieved through the upregulation of key Myogenic Regulatory Factors (MRFs), including MyoD (myogenic differentiation factor), Myf5 (myogenic factor 5), and myogenin.[10][12][15] The induction of these MRFs by this compound has been shown to be more significant than that of DHT, suggesting superior myogenic potential.[10][12] This makes this compound a strong candidate for therapies aimed at combating muscle-wasting diseases (e.g., sarcopenia, cachexia) and has shown potential in preclinical models of sepsis-induced muscle atrophy.[1][6][14]
Quantitative Data: Myogenic Effects
| Parameter | Cell Line | Concentration | Observation | Reference |
| Myogenic Differentiation | C2C12 Myoblasts | 500 nM | Induction of myogenic differentiation via Fst mRNA upregulation. | [13] |
| Myf5 & Myogenin mRNA | C2C12 Myoblasts | 100-500 nM | Significant enhancement of mRNA expression (more potent than DHT). | [10][13] |
| MyoD, Myf5, Myogenin mRNA | C2C12 Myoblasts | 500 nM | More significant induction of MRFs compared to DHT. | [12] |
Potential Therapeutic Targets in Bone
This compound also demonstrates significant anabolic activity in bone tissue, suggesting its utility in treating conditions like osteoporosis.[7][8][9]
Osteogenic Proliferation and Differentiation
This compound accelerates the proliferation and differentiation of osteoblasts.[7][8] In mouse osteoblastic MC3T3-E1 cells, this compound treatment increases cell growth and mineralization.[7][8] It also upregulates key osteoblast-specific differentiation markers, including:
-
Alkaline Phosphatase (ALP): An early marker of osteoblast maturation.[13][14]
-
Osteoprotegerin (OPG): An early differentiation marker.[7][8][13]
More recent studies show this compound promotes osteogenesis in Bone Marrow-derived Mesenchymal Stem Cells (BMSCs) and can enhance the repair of cranial bone defects in rats, possibly through the BMP2/Smad signaling pathway.[17]
Quantitative Data: Osteogenic Effects
| Parameter | Cell Line / Model | Concentration / Dose | Observation | Reference |
| Cell Growth | MC3T3-E1 Osteoblasts | 0.5 µM | Increased cell growth. | [13] |
| ALP Activity | MC3T3-E1 Osteoblasts | 0.5 µM | Enhanced ALP activity. | [13] |
| Osteoprotegerin mRNA | MC3T3-E1 Osteoblasts | 0.5 µM | Elevated mRNA expression. | [13] |
| Osteocalcin mRNA | MC3T3-E1 Osteoblasts | 0.1-1.0 µM | Dose-dependent increase in mRNA expression. | [13] |
| BMSC Proliferation | Rat BMSCs | 2 µM | Promoted proliferation. | [17] |
| BMSC Osteogenesis | Rat BMSCs | 0.25–4 µM | Dose-dependent promotion of osteogenesis. | [17] |
| Cranial Defect Repair | Rat Model | 0.5 and 1 mg/mL (in hydrogel) | Promoted repair of bone defects. | [17] |
Experimental Protocols
The following protocols are synthesized from methodologies described in the primary literature on this compound.
Myogenic Differentiation Assay
-
Cell Culture: C2C12 myoblasts are cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (growth medium).
-
Induction of Differentiation: Upon reaching confluence, the growth medium is replaced with DMEM supplemented with 2% horse serum (differentiation medium).
-
Treatment: Cells are treated with this compound (e.g., 500 nM), DHT (500 nM as a positive control), or vehicle control (e.g., EtOH) in differentiation medium.[10] Medium is changed every 2 days.
-
Analysis:
-
Gene Expression: At specified time points (e.g., Day 2, Day 4), total RNA is extracted for quantitative real-time PCR (qRT-PCR) analysis of MRFs (MyoD, Myf5, myogenin) and follistatin.[10][18]
-
Neutralization Assay: To confirm the role of follistatin, a parallel experiment is conducted where cells are co-treated with this compound and a neutralizing anti-follistatin antibody.[10][12][13]
-
Osteoblast Proliferation and Differentiation Assay
-
Cell Culture: MC3T3-E1 mouse osteoblast cells are cultured in a suitable medium (e.g., α-MEM) with 10% FBS.
-
Treatment: Cells are treated with this compound (e.g., 0.1-1.0 µM), DHT, or vehicle control. For differentiation studies, the medium is supplemented with ascorbic acid and β-glycerol phosphate.[7]
-
Analysis:
-
Proliferation: Cell proliferation is measured after 24 hours using assays such as WST-1 or MTT.[7]
-
ALP Activity: At an early time point (e.g., Day 4), cells are lysed, and ALP activity is measured using a colorimetric assay.[7][14]
-
Mineralization: At a later time point (e.g., Day 14), calcium deposition is visualized by Alizarin Red S staining.[7]
-
Gene Expression: RNA is extracted at various time points to measure OPG and OC mRNA levels via qRT-PCR.[7][8]
-
Western Blot for Akt Phosphorylation
-
Cell Culture and Starvation: MC3T3-E1 cells are seeded and grown to near confluence, then serum-starved for several hours to reduce basal signaling.
-
Treatment: Cells are subjected to a short-term treatment with this compound or DHT (e.g., 15 minutes) to observe rapid non-genomic effects.[7]
-
Protein Extraction and Quantification: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.
-
Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated Akt (p-Akt) and total Akt. A secondary antibody conjugated to HRP is used for detection via chemiluminescence.[7][8]
Conclusion and Future Directions
This compound presents a novel profile as a potential therapeutic agent by uniquely combining partial AR agonism with myostatin inhibition. Its primary therapeutic targets are the androgen receptor and the follistatin pathway, leading to significant anabolic effects in both muscle and bone. Preclinical data strongly support its potential for development in treating muscle-wasting disorders and osteoporosis.
However, research into this compound is still in its early stages.[1][19] All detailed mechanistic data comes from in vitro or animal studies, and no human clinical trials have been conducted.[5] Future research must focus on comprehensive in vivo studies to establish pharmacokinetic and pharmacodynamic profiles, long-term efficacy, and a thorough safety assessment, particularly concerning potential side effects like testosterone (B1683101) suppression and hepatotoxicity that have been anecdotally reported or are theorized based on its structure.[20][21][22] Elucidating the precise molecular interactions that allow this compound to selectively upregulate follistatin could pave the way for a new generation of tissue-selective anabolic agents with improved therapeutic windows.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 3. swolverine.com [swolverine.com]
- 4. medisearch.io [medisearch.io]
- 5. swolverine.com [swolverine.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 8. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. moreplatesmoredates.com [moreplatesmoredates.com]
- 10. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 11. Benefits and Mechanism of YK-11_Chemicalbook [chemicalbook.com]
- 12. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. sportstechnologylabs.com [sportstechnologylabs.com]
- 16. Side effects of YK-11_Chemicalbook [chemicalbook.com]
- 17. jme.bioscientifica.com [jme.bioscientifica.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. uksarms.com [uksarms.com]
- 21. swisspharmaceuticals-shop.com [swisspharmaceuticals-shop.com]
- 22. fitscience.co [fitscience.co]
investigating the tissue selectivity of YK11
An In-Depth Technical Guide to the Tissue Selectivity of YK11
Disclaimer: this compound is an experimental compound and has not been approved for human use by any regulatory agency. The information provided herein is for research and informational purposes only and does not constitute medical advice.
Abstract
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds designed to elicit the anabolic benefits of androgens in muscle and bone while minimizing the androgenic side effects in tissues such as the prostate.[1][2] this compound is a synthetic, steroidal SARM that has garnered significant interest due to a unique dual mechanism of action.[3][4] It functions not only as a partial agonist of the androgen receptor (AR) but also as a potent inducer of follistatin, a powerful inhibitor of myostatin.[3][5] This guide provides a technical overview of the current scientific understanding of this compound's tissue selectivity, based on available preclinical data. It details the compound's mechanism of action, summarizes in vitro findings in anabolic tissues, outlines the standardized experimental protocols required to definitively assess tissue selectivity, and highlights the critical gaps in the existing research, most notably the absence of quantitative in vivo data.
Mechanism of Action: A Dual Pathway
This compound's pharmacological activity is distinguished from both traditional anabolic steroids and other non-steroidal SARMs by its dual mechanism, which combines partial androgen receptor activation with a novel pathway of myostatin inhibition.
Partial Androgen Receptor Agonism
Like other SARMs, this compound binds to the androgen receptor.[6] However, it acts as a partial agonist, meaning it activates the receptor but to a lesser degree than full agonists like dihydrotestosterone (B1667394) (DHT).[3][7] It does not appear to induce the N/C-terminal interaction of the AR, a conformational change typically required for full transcriptional activation of all target genes.[3][8] This partial agonism and gene-selective activation are foundational to its potential for tissue selectivity.[7][9]
Myostatin Inhibition via Follistatin Induction
The most unique aspect of this compound's action is its ability to significantly increase the expression of follistatin (Fst), a glycoprotein (B1211001) that binds to and inhibits myostatin.[5][10] Myostatin is a member of the transforming growth factor-β (TGF-β) superfamily and a potent negative regulator of muscle mass.[4] By inhibiting myostatin, this compound effectively removes a natural brake on muscle growth.[4] Notably, this induction of follistatin is a key differentiator from DHT, which does not stimulate follistatin expression to the same degree in muscle cells.[9][10] This secondary pathway is believed to be a major contributor to this compound's potent anabolic effects.[1][5]
In Vitro Evidence for Tissue-Specific Effects
Preclinical research, conducted primarily in vitro, has investigated this compound's effects on cell types representative of anabolic and androgenic tissues.
Anabolic Effects on Myocytes (Muscle)
Studies using C2C12 mouse myoblasts (muscle precursor cells) show that this compound is a potent inducer of myogenic differentiation, reportedly more so than DHT.[3][11] this compound treatment significantly increases the mRNA expression of key myogenic regulatory factors (MRFs) including MyoD, Myf5, and myogenin.[10][11] The anabolic effect is directly linked to its unique mechanism; the this compound-mediated myogenic differentiation was reversed when cells were co-treated with an anti-follistatin antibody, confirming the critical role of myostatin inhibition in its activity.[11][12]
Anabolic Effects on Osteoblasts (Bone)
In MC3T3-E1 mouse osteoblast cells, this compound has been shown to promote bone-building activity.[9][13] It accelerates osteoblast proliferation and mineralization at levels comparable to DHT.[13][14] this compound treatment also increases the expression of osteoblast-specific differentiation markers such as osteoprotegerin and osteocalcin.[13] This osteogenic activity is mediated through the androgen receptor and appears to involve the activation of non-genomic signaling pathways, such as the phosphorylation of Akt.[9][13]
Data on Androgenic Tissues (Prostate)
A comprehensive assessment of tissue selectivity requires a direct comparison of a compound's effects on anabolic targets versus androgenic targets. While proponents claim this compound has minimal androgenic side effects, there is a notable lack of published in vitro studies directly comparing the dose-response of this compound in muscle cells (e.g., C2C12) versus prostate cells (e.g., LNCaP, VCaP) within the same experiment.[4][15][16] Such studies are essential to quantify its selectivity at a cellular level.
Quantitative Data Summary
The following tables summarize the key molecular findings from in vitro studies. A critical limitation in the current body of research is the absence of publicly available in vivo data from validated assays (e.g., the Hershberger assay) needed to determine an anabolic-to-androgenic ratio.
Table 1: Summary of In Vitro Effects of this compound
| Cell Line | Tissue Represented | Key Markers Investigated | Observed Effect Compared to Control/DHT | Citation(s) |
|---|---|---|---|---|
| C2C12 Myoblasts | Skeletal Muscle | MyoD, Myf5, Myogenin | More significant induction than DHT | [10][11] |
| Follistatin (Fst) | Potent induction (not observed with DHT) | [9][11] | ||
| Myogenic Differentiation | Potently induced; reversed by anti-Fst antibody | [3][11][12] | ||
| MC3T3-E1 Osteoblasts | Bone | Cell Proliferation | Accelerated, similar to DHT | [9][13] |
| Osteoprotegerin, Osteocalcin | Expression increased | [13][14] | ||
| Phosphorylated Akt | Level increased, indicating pathway activation | [9][13] |
| Prostate Cells | Prostate | N/A | No direct comparative in vitro data available in cited literature. | - |
Table 2: In Vivo Anabolic-to-Androgenic Ratio
| Assay | Anabolic Tissue Marker | Androgenic Tissue Marker | Anabolic:Androgenic Ratio | Citation(s) |
|---|
| Hershberger Assay | Levator Ani Muscle Weight | Ventral Prostate / Seminal Vesicle Weight | Data not available in public scientific literature. | - |
Experimental Protocols for Assessing Tissue Selectivity
To rigorously determine the tissue-selective profile of a SARM like this compound, standardized in vitro and in vivo experimental protocols are required.
Protocol: In Vitro Comparative Selectivity Assay
This protocol outlines a method to directly compare the androgenic and myogenic potency of this compound at the cellular level.
-
Cell Culture: Culture C2C12 myoblasts and LNCaP prostate cancer cells in parallel. LNCaP cells are androgen-responsive and commonly used in prostate research.[15]
-
Hormone Deprivation: Prior to treatment, culture cells in a medium containing charcoal-stripped fetal bovine serum to remove endogenous androgens.
-
Dose-Response Treatment: Treat both cell lines with a range of concentrations of this compound (e.g., 1 nM to 1 µM), DHT (positive control), and a vehicle control.
-
Gene Expression Analysis: After a 24-hour incubation, extract RNA and perform quantitative real-time PCR (qRT-PCR).
-
In C2C12 cells: Measure expression of myogenic genes (e.g., Myogenin, Follistatin).
-
In LNCaP cells: Measure expression of androgenic genes (e.g., PSA, FKBP5).
-
-
Data Analysis: Calculate the EC50 (concentration for 50% maximal effect) for gene activation in each cell line. The ratio of EC50 (Prostate) / EC50 (Muscle) provides an in vitro selectivity index.
Protocol: In Vivo Hershberger Assay
The Hershberger assay is the gold-standard animal model for assessing the anabolic and androgenic properties of a compound.[17]
-
Animal Model: Use juvenile male rats (approx. 21 days old).
-
Orchidectomy: Perform surgical castration (orchidectomy) to remove the endogenous source of androgens. Allow for a recovery period.
-
Compound Administration: Administer the test compound (this compound), a positive control (testosterone propionate), and a vehicle control daily for 7-10 days via oral gavage or subcutaneous injection.[17]
-
Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the target tissues.
-
Anabolic Marker: Levator ani muscle.
-
Androgenic Markers: Ventral prostate and seminal vesicles.
-
-
Data Analysis: Compare the weights of the tissues from the treated groups to the vehicle control group. The anabolic-to-androgenic ratio is calculated by comparing the dose required to produce a specific anabolic effect versus the dose required to produce an equivalent androgenic effect.[17]
Conclusion and Future Directions
The available in vitro data suggests that this compound possesses potent anabolic properties in both muscle and bone cells, operating through a unique dual mechanism of partial AR agonism and myostatin inhibition.[9][11] The induction of follistatin is a key characteristic that differentiates it from endogenous androgens like DHT and likely contributes significantly to its myotrophic effects.
However, the core requirement for classifying any compound as a true SARM is robust evidence of tissue selectivity, demonstrating a clear dissociation of anabolic and androgenic effects. For this compound, this evidence is currently incomplete. The lack of published in vivo data from the Hershberger assay or similar animal models means that its anabolic-to-androgenic ratio remains unquantified and its safety profile regarding androgenic tissues like the prostate is not scientifically established.
Future research must prioritize:
-
Direct In Vitro Comparison: Performing dose-response studies in muscle and prostate cell lines to establish an in vitro selectivity index.
-
Standardized In Vivo Testing: Conducting a formal Hershberger assay in a rodent model to quantify the anabolic-to-androgenic ratio of this compound.
-
Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to better understand its behavior in a biological system.
Until such studies are conducted and published in peer-reviewed literature, the tissue selectivity of this compound remains a theoretical concept based on its mechanism of action rather than a scientifically validated property.
References
- 1. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
- 2. swolverine.com [swolverine.com]
- 3. YK-11 - Wikipedia [en.wikipedia.org]
- 4. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 5. swolverine.com [swolverine.com]
- 6. moreplatesmoredates.com [moreplatesmoredates.com]
- 7. Page loading... [guidechem.com]
- 8. fitscience.co [fitscience.co]
- 9. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 10. ergo-log.com [ergo-log.com]
- 11. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro and in vivo model systems used in prostate cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
YK11's Impact on Gene Expression in Muscle Cells: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on muscle tissue.[1][2] Unlike traditional anabolic steroids, this compound exhibits a unique mechanism of action, functioning as a partial agonist of the androgen receptor (AR) while also potently inducing the expression of follistatin, a key inhibitor of myostatin.[1][3][4] This dual-action mechanism positions this compound as a compound of interest for therapeutic strategies aimed at increasing muscle mass and strength. This technical guide provides an in-depth analysis of this compound's impact on gene expression in muscle cells, with a focus on the underlying molecular pathways and experimental evidence.
Introduction
Selective androgen receptor modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor, aiming to produce the anabolic benefits of androgens with fewer of the associated side effects.[2] this compound, first synthesized and studied by Yuichiro Kanno in 2011, is structurally distinct from many non-steroidal SARMs due to its steroidal backbone derived from dihydrotestosterone (B1667394) (DHT).[1][2] Preclinical in vitro studies have demonstrated its significant anabolic potential, surpassing that of DHT in promoting myogenic differentiation.[1][5][6] The primary focus of this whitepaper is to elucidate the molecular mechanisms through which this compound modulates gene expression in muscle cells, leading to its pronounced muscle-building effects.
Mechanism of Action
This compound's anabolic activity in muscle cells is primarily mediated through two interconnected pathways: partial agonism of the androgen receptor and induction of follistatin expression.
Partial Agonism of the Androgen Receptor
This compound binds to the androgen receptor, but it does so as a partial agonist.[1][5] This means it activates the receptor, but not to the same full extent as endogenous androgens like testosterone (B1683101) or DHT.[1] Upon binding, the this compound-AR complex translocates to the nucleus where it binds to androgen response elements (AREs) on the DNA, initiating the transcription of target genes.[5] However, this compound does not induce the typical N/C-terminal interaction within the AR, which is a requirement for the full transcriptional activation seen with full agonists.[1][5] This partial activation may contribute to its selective anabolic effects in muscle tissue while potentially minimizing some androgenic side effects.
Induction of Follistatin and Myostatin Inhibition
A key and distinguishing feature of this compound's mechanism is its ability to significantly increase the expression of follistatin (Fst).[3][5][6] Follistatin is a glycoprotein (B1211001) that acts as a potent antagonist of myostatin.[4] Myostatin, a member of the transforming growth factor-β (TGF-β) superfamily, is a negative regulator of muscle growth, meaning it limits muscle mass.[2] By upregulating follistatin, this compound indirectly inhibits myostatin activity, effectively "releasing the brakes" on muscle growth.[2][3][7] This leads to an environment conducive to muscle hypertrophy.[4] Notably, studies have shown that DHT, a potent natural androgen, does not induce follistatin expression, highlighting the unique action of this compound.[3][5] The anabolic effects of this compound on muscle growth have been shown to be largely mediated by this induction of follistatin, as the effects were reversed when an anti-follistatin antibody was introduced.[3]
Impact on Gene Expression in Muscle Cells
The primary target for studying the effects of this compound on muscle cell gene expression has been the C2C12 mouse myoblast cell line.[5][6] Research, particularly the seminal work by Kanno et al. (2013), has demonstrated that this compound treatment leads to significant changes in the expression of key myogenic regulatory factors (MRFs).[5][6]
Upregulation of Myogenic Regulatory Factors
Myogenic regulatory factors are a family of transcription factors that play a crucial role in the determination and differentiation of skeletal muscle cells. This compound has been shown to be more potent than DHT in inducing the expression of several key MRFs, including:
-
Myogenic differentiation factor (MyoD): A master regulator of myogenesis.
-
Myogenic factor 5 (Myf5): Involved in the commitment of progenitor cells to the myogenic lineage.
-
Myogenin: Essential for the terminal differentiation of myoblasts into myotubes.[5][6]
The increased expression of these MRFs drives the process of myogenesis, leading to the formation of new muscle fibers.
Quantitative Data on Gene Expression
The following table summarizes the quantitative data on the fold-change in mRNA expression of key genes in C2C12 cells following treatment with this compound, as reported in the literature.
| Gene | Treatment | Fold Change vs. Control | Reference |
| Follistatin (Fst) | This compound (500 nM) | Significantly Increased | [5],[6] |
| DHT (500 nM) | No Significant Change | [5],[6] | |
| Myogenic factor 5 (Myf5) | This compound (500 nM) | Significantly Increased | [5],[6] |
| Myogenic differentiation factor (MyoD) | This compound (500 nM) | Significantly Increased | [5],[6] |
| Myogenin | This compound (500 nM) | Significantly Increased | [5],[6] |
Note: The exact fold-change values can vary between experiments and are often presented graphically in the source literature. The table indicates the reported directional change.
Experimental Protocols
The following protocols are based on the methodologies described in the key in vitro studies investigating this compound's effects on C2C12 muscle cells.
Cell Culture and Differentiation
-
Cell Line: C2C12 mouse myoblasts.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Myogenic Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum once the cells reach confluence.[5]
Compound Treatment
-
This compound and DHT: this compound and dihydrotestosterone (DHT) are typically dissolved in a solvent such as ethanol (B145695) (EtOH) and added to the differentiation medium at a final concentration of 500 nM.[5]
-
Androgen Receptor Antagonist: To confirm the involvement of the androgen receptor, cells are co-treated with the AR antagonist flutamide (B1673489) (FLU) at a concentration of 10 µM.[5]
-
Follistatin Neutralization: To verify the role of follistatin, a neutralizing anti-follistatin (Fst) antibody is added to the culture medium in the presence of this compound.[5][8]
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from the C2C12 cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
PCR Amplification: qRT-PCR is performed using specific primers for the target genes (Fst, Myf5, MyoD, Myogenin) and a housekeeping gene (e.g., β-actin) for normalization.
-
Data Analysis: The relative mRNA expression levels are calculated using the comparative Ct method (ΔΔCt).[5][9]
Western Blotting
-
Protein Extraction: Whole-cell lysates are prepared from the treated C2C12 cells.
-
SDS-PAGE and Transfer: Proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., MyoD, myogenin, myosin heavy chain) and a loading control (e.g., β-tubulin or GAPDH).
-
Detection: The protein bands are visualized using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of this compound in muscle cells and a typical experimental workflow for its investigation.
Caption: this compound Signaling Pathway in Muscle Cells.
Caption: Experimental Workflow for this compound Investigation.
Conclusion
This compound demonstrates a unique and potent mechanism for promoting muscle growth through its dual action as a partial androgen receptor agonist and a powerful inducer of follistatin expression. The resulting inhibition of myostatin, coupled with the direct upregulation of key myogenic regulatory factors, creates a highly anabolic environment in muscle cells. The in vitro evidence, primarily from studies on C2C12 myoblasts, provides a strong foundation for understanding its molecular impact on gene expression. Further research, including in vivo studies, is warranted to fully elucidate the therapeutic potential and safety profile of this compound for conditions associated with muscle wasting and for performance enhancement. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on gene expression in muscle cells, serving as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 2. encodeproject.org [encodeproject.org]
- 3. Culture, Differentiation and Transfection of C2C12 Myoblasts [bio-protocol.org]
- 4. Culture, Differentiation and Transfection of C2C12 Myoblasts [en.bio-protocol.org]
- 5. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Deep Dive into the Anabolic Mechanisms of YK11: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
YK11 is a novel steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent myoanabolic properties. Preclinical research, primarily through in-vitro studies utilizing C2C12 myoblasts and in-vivo animal models of muscle atrophy, has begun to elucidate its unique dual mechanism of action. This compound acts as a partial agonist of the androgen receptor (AR), while simultaneously promoting a significant increase in the expression of follistatin, a potent antagonist of myostatin. This dual action suggests a synergistic approach to muscle hypertrophy, positioning this compound as a compound of interest for therapeutic strategies targeting muscle wasting diseases. This technical guide provides a comprehensive overview of the foundational research on this compound's anabolic properties, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in seminal studies.
Mechanism of Action: A Dual Approach to Anabolism
This compound's anabolic effects stem from a multi-faceted mechanism that distinguishes it from traditional anabolic androgenic steroids (AAS) and other SARMs.
1.1. Partial Agonism of the Androgen Receptor:
This compound is a synthetic, steroidal compound that binds to the androgen receptor.[1][2] Unlike full agonists like dihydrotestosterone (B1667394) (DHT), this compound acts as a partial agonist.[1] This selective activation of the AR is thought to contribute to its tissue-selective anabolic effects, primarily in muscle and bone, while potentially minimizing some of the androgenic side effects associated with AAS.[3][4]
1.2. Upregulation of Follistatin and Inhibition of Myostatin:
A key differentiator of this compound is its ability to significantly increase the expression of follistatin (Fst).[5][6][7] Follistatin is a natural inhibitor of myostatin (GDF-8), a transforming growth factor-β superfamily member that negatively regulates muscle mass.[3][4] By upregulating follistatin, this compound effectively reduces the inhibitory action of myostatin on muscle growth, leading to enhanced myogenic differentiation and hypertrophy.[5][6][7] Notably, in-vitro studies have shown that DHT does not induce follistatin expression in C2C12 myoblasts, highlighting this as a unique characteristic of this compound's anabolic activity.[5][7] The anabolic effects of this compound on muscle cells have been shown to be reversed by the administration of an anti-follistatin antibody, confirming the critical role of this pathway.[6][7]
1.3. Downstream Signaling:
The binding of this compound to the androgen receptor and the subsequent inhibition of myostatin are believed to trigger downstream signaling cascades that promote anabolism. Research suggests the involvement of the Akt/mTOR pathway, a critical regulator of muscle protein synthesis and hypertrophy.[3][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational in-vitro and in-vivo studies on this compound.
Table 1: In-Vitro Effects of this compound on Myogenic Differentiation in C2C12 Myoblasts
| Parameter | This compound (500 nM) | DHT (500 nM) | Control | Reference |
| Myogenic Regulatory Factors (mRNA expression) | ||||
| MyoD | Significantly higher than DHT and Control | Higher than Control | Baseline | [5][6] |
| Myf5 | Significantly higher than DHT and Control | Higher than Control | Baseline | [5][6] |
| Myogenin | Significantly higher than DHT and Control | Higher than Control | Baseline | [5][6] |
| Follistatin (mRNA expression) | Significantly induced | No significant induction | Baseline | [5][6][7] |
| Myogenic Differentiation | Reversed by anti-Fst antibody | - | - | [6][7] |
Table 2: In-Vivo Effects of this compound in Animal Models
| Animal Model | This compound Dosage | Outcome | Reference |
| Sepsis-induced muscle atrophy (mice) | 350 mg/kg and 700 mg/kg (oral) | Prevented loss of muscle mass, decreased mortality | [9] |
| Rat study | 0.35 g/kg | High binding affinity with AR in the hippocampus | [10] |
Experimental Protocols
This section details the methodologies employed in the foundational research on this compound's anabolic properties.
3.1. In-Vitro Myogenic Differentiation Assay using C2C12 Myoblasts
This protocol is based on the methodology described by Kanno et al. (2013).[5]
-
Cell Culture:
-
C2C12 mouse myoblast cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
-
Induction of Myogenic Differentiation:
-
To induce differentiation, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum.
-
Cells are treated with this compound (e.g., 500 nM), DHT (e.g., 500 nM), or a vehicle control (e.g., ethanol).
-
-
Immunoblotting for Myosin Heavy Chain (MyHC):
-
After a specified period of differentiation (e.g., 4 days), cells are lysed.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane and probed with a primary antibody against MyHC, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence detection system.
-
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:
-
Total RNA is extracted from the cells at various time points during differentiation.
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
qRT-PCR is performed using specific primers for myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin.
-
Gene expression levels are normalized to a housekeeping gene (e.g., β-actin).
-
-
Follistatin Neutralization Assay:
-
To confirm the role of follistatin, C2C12 cells are co-treated with this compound and a neutralizing anti-follistatin antibody.
-
The effect on myogenic differentiation markers is then assessed as described above.
-
3.2. Animal Models of Muscle Atrophy
The following outlines a general approach for studying the effects of this compound in a sepsis-induced muscle atrophy model, as described in studies.[9]
-
Animal Model:
-
Male BALB/c mice are used.
-
Sepsis is induced by intraperitoneal injection of a bacterial strain (e.g., E. coli).
-
-
This compound Administration:
-
This compound is administered orally at specified doses (e.g., 350 mg/kg and 700 mg/kg) for a set period before and/or after sepsis induction.
-
-
Outcome Measures:
-
Muscle Mass: At the end of the study, specific muscles (e.g., gastrocnemius, tibialis anterior) are dissected and weighed.
-
Histological Analysis: Muscle cross-sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess muscle fiber size and morphology.
-
Survival Rate: Mortality is monitored throughout the experimental period.
-
Biochemical Markers: Blood samples may be collected to measure markers of inflammation and organ damage.
-
Signaling Pathways and Experimental Workflows
4.1. This compound Signaling Pathway for Anabolism
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 5. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 6. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academiacentralfitness.com.br [academiacentralfitness.com.br]
- 8. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of YK11 in Myoblasts
Introduction
YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM).[1] Structurally derived from dihydrotestosterone (B1667394) (DHT), this compound functions as a partial agonist of the androgen receptor (AR).[1][2] Its anabolic effects in muscle tissue are of significant interest to researchers. In vitro studies using myoblasts, such as the C2C12 cell line, have demonstrated that this compound potently stimulates myogenic differentiation.[3][4] A distinguishing mechanism of this compound is its ability to significantly increase the expression of follistatin (Fst), a potent inhibitor of myostatin.[1][3][5] Myostatin is a member of the transforming growth factor-beta (TGF-β) family that negatively regulates muscle growth.[6] By upregulating follistatin, this compound effectively suppresses myostatin activity, leading to enhanced myogenic differentiation.[3][6] This induction of follistatin is androgen receptor-dependent and is a key contributor to this compound's anabolic effects.[3] Studies have shown that this compound induces key myogenic regulatory factors (MRFs), such as MyoD, Myf5, and myogenin, more significantly than DHT.[3][7]
These application notes provide a comprehensive experimental design for researchers seeking to investigate the effects of this compound on myoblast proliferation and differentiation in an in vitro setting.
Experimental Workflow
The overall experimental design involves culturing myoblasts, inducing differentiation in the presence of this compound, and subsequently analyzing various myogenic markers at the gene and protein levels.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 4. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. swolverine.com [swolverine.com]
- 7. sportstechnologylabs.com [sportstechnologylabs.com]
Application Notes and Protocols: C2C12 Cell Line Response to YK11 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
YK11 is a selective androgen receptor modulator (SARM) recognized for its potent anabolic effects on muscle tissue.[1] Unlike traditional androgens, this compound exhibits a unique mechanism of action by significantly inducing the expression of follistatin (Fst), a powerful inhibitor of myostatin, which in turn promotes muscle growth.[1][2] The C2C12 cell line, a mouse myoblast cell line, serves as a valuable in vitro model for studying myogenesis, the process of muscle cell differentiation.[3][4] This document provides detailed application notes and protocols for investigating the response of C2C12 cells to this compound treatment, summarizing key quantitative data and outlining experimental methodologies.
Key Findings on this compound Treatment of C2C12 Cells
This compound treatment of C2C12 myoblasts has been shown to induce myogenic differentiation.[2][5] This is achieved through its role as a partial agonist of the androgen receptor (AR).[1][2][5] A distinguishing feature of this compound is its ability to stimulate the expression of follistatin, an effect not observed with dihydrotestosterone (B1667394) (DHT).[2][6] The anabolic effects of this compound are largely attributed to this induction of follistatin, as the myogenic differentiation can be reversed by an anti-Fst antibody.[2][6] Furthermore, this compound treatment leads to a more pronounced upregulation of key myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin when compared to DHT.[2][5][6]
Quantitative Data Summary
The following tables summarize the quantitative findings from studies on this compound's effects on C2C12 cells.
Table 1: Effect of this compound on Myogenic Regulatory Factor (MRF) and Follistatin (Fst) mRNA Expression
| Target Gene | Treatment (4 days) | Fold Change vs. Control | Reference |
| Myf5 | 500 nM this compound | Significant Increase | [6][7] |
| MyoD | 500 nM this compound | Significant Increase | [6][7] |
| Myogenin | 500 nM this compound | Significant Increase | [6][7] |
| Follistatin | 500 nM this compound | Significant Increase | [6][8] |
| Follistatin | 500 nM DHT | No Significant Change | [6][8] |
Table 2: Inhibition of this compound-Induced Gene Expression
| Target Gene | Treatment | Fold Change vs. This compound alone | Reference |
| Myf5 | 500 nM this compound + anti-Fst antibody | Significant Decrease | [6] |
| Myf5 | 500 nM this compound + 10 µM Flutamide | Significant Decrease | [6][7] |
| MyoD | 500 nM this compound + 10 µM Flutamide | Significant Decrease | [6][7] |
| Myogenin | 500 nM this compound + 10 µM Flutamide | Significant Decrease | [6][7] |
| Follistatin | 500 nM this compound + 10 µM Flutamide | Significant Decrease | [8] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in C2C12 Myoblasts
Caption: this compound binds to the androgen receptor, leading to increased follistatin expression, which in turn inhibits myostatin and promotes myogenic differentiation.
Experimental Workflow for C2C12 Differentiation and Analysis
Caption: Workflow for studying this compound's effects on C2C12 cells, from cell culture and differentiation to molecular analysis.
Experimental Protocols
C2C12 Cell Culture and Differentiation
This protocol is adapted from standard C2C12 cell culture and differentiation procedures.[3][9][10]
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Cell Maintenance: Culture C2C12 cells in Growth Medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 70-80% confluency, passage them. Do not allow cells to become fully confluent as this can lead to spontaneous differentiation.[9][10]
-
Aspirate the medium and wash the cells once with PBS.
-
Add Trypsin-EDTA and incubate for 1-2 minutes at 37°C until cells detach.
-
Neutralize the trypsin with Growth Medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh Growth Medium and plate at the desired density.
-
-
Induction of Differentiation:
-
Seed C2C12 cells in appropriate culture plates and allow them to reach approximately 80-90% confluency in Growth Medium.[11]
-
Aspirate the Growth Medium and wash the cells once with PBS.
-
Replace the medium with Differentiation Medium containing the desired concentration of this compound (e.g., 500 nM) or the vehicle control.[6][7]
-
Culture the cells for the desired period (e.g., 2-7 days), changing the Differentiation Medium every 24-48 hours.[9] Myotube formation should be visible within a few days.[10]
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for measuring mRNA expression levels of target genes.[12][13]
Materials:
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or other qPCR master mix
-
qRT-PCR instrument
-
Primers for target genes (MyoD, Myf5, myogenin, Fst) and a housekeeping gene (e.g., GAPDH, β-actin)
Protocol:
-
RNA Extraction:
-
At the end of the treatment period, wash the cells with PBS and lyse them directly in the culture dish using an RNA extraction reagent according to the manufacturer's protocol.
-
Quantify the extracted RNA and assess its purity.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit following the manufacturer's instructions.
-
-
qRT-PCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target gene, and the qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[12]
-
Western Blotting
This protocol is for the detection of protein expression levels.[14][15]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MyHC, anti-AR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
-
Alkaline Phosphatase (ALP) Staining
While more commonly a marker for osteoblastic differentiation, ALP activity can be assessed in C2C12 cells under certain conditions.[16][17]
Materials:
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Alkaline phosphatase staining kit (containing a substrate like BCIP/NBT)
Protocol:
-
Cell Fixation:
-
At the end of the experiment, wash the cells with PBS.
-
Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
Wash the cells again with PBS.
-
-
Staining:
-
Prepare the ALP staining solution according to the manufacturer's instructions.[18]
-
Incubate the fixed cells with the staining solution in the dark at room temperature until the desired color intensity develops (typically 15-60 minutes).
-
Stop the reaction by washing the cells with distilled water.
-
-
Visualization:
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 3. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 4. C2C12 — English [quality4lab.igb.cnr.it]
- 5. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. encodeproject.org [encodeproject.org]
- 10. dsmz.de [dsmz.de]
- 11. researchgate.net [researchgate.net]
- 12. Myoblast differentiation of C2C12 cell may related with oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and Validation of Quantitative PCR Reference Genes Suitable for Normalizing Expression in Normal and Dystrophic Cell Culture Models of Myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MYOC Promotes the Differentiation of C2C12 Cells by Regulation of the TGF-β Signaling Pathways via CAV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. abcam.cn [abcam.cn]
- 19. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
Application Notes and Protocols for Preparing YK11 Stock Solutions in DMSO for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
YK11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has garnered significant interest in the scientific community for its potent anabolic effects on muscle and bone tissue.[1] Unlike other SARMs, this compound also functions as a myostatin inhibitor by increasing the expression of follistatin, a key antagonist of myostatin.[1][2] This dual mechanism of action makes this compound a valuable tool for research in muscle wasting diseases, osteoporosis, and other related conditions.
These application notes provide a comprehensive guide for the preparation and use of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO) for in vitro cell culture experiments. The following sections detail the material properties of this compound, protocols for stock solution preparation and storage, and methodologies for key cell-based assays to evaluate its biological activity.
This compound: Properties and Solubility
Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible experimental results. Below is a summary of its key properties.
| Property | Value | References |
| Chemical Name | (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester | [3] |
| Molecular Formula | C₂₅H₃₄O₆ | [4] |
| Molecular Weight | 430.53 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Solubility in DMSO | 4.31 mg/mL (10.01 mM) to 20 mg/mL (46.45 mM) | [4][6] |
| Storage of Powder | -20°C for up to 3 years | [4][5] |
Preparation and Storage of this compound Stock Solutions
Accurate preparation and proper storage of this compound stock solutions are paramount for maintaining its stability and efficacy in cell culture experiments.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.305 mg of this compound.
-
Dissolving in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mM solution with 4.305 mg of this compound, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[4]
-
Sterilization: As DMSO is a potent solvent, it is generally considered self-sterilizing. However, for stringent cell culture applications, the prepared stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage and Stability
| Condition | Duration | References |
| In DMSO at -20°C | Up to 1 month | [4][5] |
| In DMSO at -80°C | Up to 6 months | [4][5] |
Note: While some studies suggest that many compounds in DMSO are stable through multiple freeze-thaw cycles, it is best practice to aliquot stock solutions to minimize potential degradation.[7][8]
This compound Signaling Pathway
This compound exerts its anabolic effects through a dual mechanism involving both the androgen receptor (AR) and the myostatin signaling pathway.
Caption: this compound Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of this compound in cell culture.
C2C12 Myogenic Differentiation Assay
This assay evaluates the ability of this compound to induce the differentiation of C2C12 myoblasts into myotubes.
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed C2C12 cells in 6-well plates at a density that will reach 80-90% confluency within 24-48 hours.
-
Induction of Differentiation: Once cells reach the desired confluency, aspirate the GM, wash twice with sterile PBS, and replace with DM.
-
Treatment: Prepare working solutions of this compound by diluting the 10 mM stock solution in DM to final concentrations ranging from 100 nM to 1 µM. A concentration of 500 nM has been shown to be effective.[5][9] Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Incubation: Treat the cells with the prepared media and incubate for 2-7 days. Replace the media with fresh treatment every 48 hours.
-
Analysis: Assess myogenic differentiation by observing myotube formation under a microscope and by analyzing the expression of myogenic markers (see protocols 4.2 and 4.3).
Western Blot Analysis of Myogenic and Anabolic Markers
This protocol details the detection of key proteins involved in this compound-mediated myogenesis.
Materials:
-
Treated C2C12 cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Follistatin, anti-Myogenin, anti-MyoD, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Sample Preparation: Lyse the treated C2C12 cells with RIPA buffer. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Caption: Western Blot Workflow.
Quantitative Real-Time PCR (qRT-PCR) for Myogenic Gene Expression
This protocol is for quantifying the mRNA levels of myogenic regulatory factors.
Materials:
-
Treated C2C12 cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
qRT-PCR primers for target genes (e.g., Myf5, MyoD, Myogenin, Follistatin) and a housekeeping gene (e.g., GAPDH, Actb)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated C2C12 cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Set up the qRT-PCR reaction with cDNA, primers, and master mix.
-
Thermal Cycling: Run the qRT-PCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of this compound on cells.
Materials:
-
Cells of interest (e.g., C2C12, MC3T3-E1)
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium, ranging from a low to a high concentration (e.g., 1 nM to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Treat the cells and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control.
Conclusion
These application notes provide a framework for the preparation and use of this compound in cell culture. The provided protocols for stock solution preparation, myogenic differentiation assays, Western blot, qRT-PCR, and cell viability assays will enable researchers to effectively investigate the biological activities of this compound. Adherence to these detailed methodologies will facilitate the generation of accurate and reproducible data, contributing to a better understanding of the therapeutic potential of this novel SARM.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing YK11's Effects on Muscle Fiber Hypertrophy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
YK11 is a novel synthetic steroidal compound classified as a selective androgen receptor modulator (SARM) and a myostatin inhibitor.[1][2] Its unique dual mechanism of action makes it a compound of significant interest for therapeutic applications in muscle-wasting diseases and for performance enhancement. This compound acts as a partial agonist of the androgen receptor (AR), promoting anabolic effects in muscle tissue.[3][4] Concurrently, it upregulates the expression of follistatin, a potent antagonist of myostatin, a key negative regulator of muscle growth.[2][3] By inhibiting myostatin, this compound has the potential to induce significant muscle fiber hypertrophy.
These application notes provide a comprehensive overview of the methodologies to assess the effects of this compound on muscle fiber hypertrophy in in vivo animal models, with a focus on quantitative analysis and detailed experimental protocols.
Signaling Pathway of this compound in Skeletal Muscle
This compound's anabolic effects are primarily mediated through two interconnected pathways: direct partial activation of the androgen receptor and indirect inhibition of the myostatin pathway.
-
Androgen Receptor (AR) Activation: this compound binds to the AR in muscle cells, leading to the translocation of the AR to the nucleus. This results in the modulation of gene expression, promoting the synthesis of muscle proteins.
-
Myostatin Inhibition: Upon binding to the AR, this compound stimulates the production of follistatin.[2] Follistatin, in turn, binds to and neutralizes myostatin, preventing it from activating its receptor, Activin Receptor Type IIB (ActRIIB). This blockade of myostatin signaling leads to a disinhibition of muscle growth, promoting hypertrophy.
Experimental Workflow for In Vivo Assessment
A typical experimental workflow to assess the effects of this compound on muscle fiber hypertrophy in a rodent model is outlined below.
Quantitative Data on Muscle Fiber Hypertrophy
While the Lee et al. (2021) study demonstrated that this compound treatment prevented the loss of muscle mass and reduced muscle cell atrophy in a sepsis-induced muscle wasting model in mice, specific quantitative data on the cross-sectional area (CSA) of muscle fibers was not reported in the publication. The table below is a template for presenting such data, which is a critical endpoint for studies on muscle hypertrophy.
| Treatment Group | Animal Model | Muscle Analyzed | Mean Fiber Cross-Sectional Area (μm² ± SEM) | Fold Change vs. Vehicle | Reference |
| Vehicle Control | 8-week-old male BALB/c mice | Tibialis Anterior | Data Not Available | 1.0 | Lee et al., 2021 |
| This compound (350 mg/kg) | 8-week-old male BALB/c mice | Tibialis Anterior | Data Not Available | Data Not Available | Lee et al., 2021 |
| This compound (700 mg/kg) | 8-week-old male BALB/c mice | Tibialis Anterior | Data Not Available | Data Not Available | Lee et al., 2021 |
Note: SEM denotes Standard Error of the Mean. The study by Lee et al. (2021) focused on the prevention of muscle wasting in a sepsis model and provided qualitative histological evidence of reduced atrophy. Future studies are required to quantify the hypertrophic effects of this compound in a non-pathological model and report specific changes in muscle fiber CSA.
Experimental Protocols
Animal Model and this compound Administration
-
Animal Model: 8-week-old male BALB/c mice are a suitable model.[1] Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.
-
Grouping: Randomly assign animals to experimental groups (e.g., Vehicle control, this compound low dose, this compound high dose). A typical group size is 8-10 animals.
-
This compound Formulation: this compound can be dissolved in a suitable vehicle such as a mixture of ethanol (B145695), polyethylene (B3416737) glycol (PEG), and water for oral administration.
-
Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 10 days).[1] Dosages of 350 mg/kg and 700 mg/kg have been used in mice.[1]
-
Monitoring: Record body weight daily and monitor the general health of the animals.
Muscle Tissue Collection and Processing
-
Euthanasia: At the end of the treatment period, euthanize animals using a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Dissection: Carefully dissect the muscles of interest (e.g., tibialis anterior, gastrocnemius, soleus).
-
Weighing: Blot the muscles dry and record their wet weight.
-
Freezing: For histological analysis, mount the muscles on a piece of cork with optimal cutting temperature (OCT) compound and snap-freeze in isopentane pre-cooled with liquid nitrogen. Store samples at -80°C until sectioning.
Histological Analysis of Muscle Fiber Cross-Sectional Area
a. Cryosectioning:
-
Equilibrate the frozen muscle tissue to the cryostat temperature (-20°C to -25°C).
-
Cut transverse sections of the muscle belly at a thickness of 8-10 µm.
-
Collect the sections on pre-cleaned, positively charged microscope slides.
-
Allow the sections to air dry for at least 30 minutes before staining or storage at -80°C.
b. Hematoxylin and Eosin (H&E) Staining Protocol:
-
Bring slides to room temperature and fix in 4% paraformaldehyde for 10 minutes.
-
Rinse slides in running tap water for 1-2 minutes.
-
Immerse in Harris Hematoxylin for 3-5 minutes.
-
Rinse in running tap water until the water runs clear.
-
"Blue" the sections in Scott's tap water substitute or a dilute alkaline solution for 30-60 seconds.
-
Rinse in running tap water.
-
Counterstain in Eosin Y solution for 1-3 minutes.
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%, 100%) for 1-2 minutes each.
-
Clear in two changes of xylene for 2-5 minutes each.
-
Mount with a xylene-based mounting medium and a coverslip.
c. Image Acquisition and Analysis:
-
Image the stained sections using a bright-field microscope equipped with a digital camera.
-
Capture images of the entire muscle cross-section or multiple random fields to ensure representative sampling.
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the cross-sectional area (CSA) of individual muscle fibers.
-
Quantify at least 200-300 fibers per muscle to obtain a reliable mean CSA.
Immunohistochemistry for Muscle Fiber Typing (Optional)
To determine if this compound preferentially affects specific muscle fiber types, immunohistochemistry can be performed using antibodies against different myosin heavy chain (MyHC) isoforms.
a. Staining Protocol:
-
Bring cryosections to room temperature and outline the tissue with a hydrophobic pen.
-
Block non-specific binding with a blocking buffer (e.g., PBS containing 5% goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate with primary antibodies against MyHC isoforms (e.g., anti-MyHC I, anti-MyHC IIa, anti-MyHC IIb) overnight at 4°C.
-
Wash sections three times with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash sections three times with PBS.
-
Mount with a mounting medium containing DAPI to counterstain nuclei.
b. Image Acquisition and Analysis:
-
Image the stained sections using a fluorescence microscope with appropriate filters.
-
Analyze the images to determine the proportion of each fiber type and their respective mean CSA.
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for investigating the in vivo effects of this compound on muscle fiber hypertrophy. While existing literature supports the anabolic potential of this compound through its dual mechanism of action, further research is needed to provide detailed quantitative data on its hypertrophic effects. Adherence to these standardized protocols will facilitate the generation of reproducible and comparable data, which is essential for advancing our understanding of this promising compound and its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative PCR Analysis of Myostatin and Follistatin Gene Expression Following YK11 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
YK11 is a novel steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on skeletal muscle.[1] Unlike traditional androgens, this compound exhibits a unique mechanism of action by functioning as a myostatin inhibitor.[1][2] Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a potent negative regulator of muscle growth.[3][4] this compound is understood to exert its anabolic effects not by directly inhibiting myostatin, but by stimulating the production of follistatin, a myostatin-binding protein that effectively neutralizes myostatin's inhibitory activity.[5] This application note provides a detailed protocol for the quantitative analysis of myostatin and follistatin gene expression in response to this compound treatment using quantitative polymerase chain reaction (qPCR), a highly sensitive and specific method for quantifying gene expression.
Principle
The central principle of this protocol is the quantification of messenger RNA (mRNA) transcripts of myostatin and follistatin in a cellular model, typically C2C12 myoblasts, following treatment with this compound. The workflow involves the isolation of total RNA from treated and untreated cells, followed by reverse transcription to synthesize complementary DNA (cDNA). This cDNA then serves as a template for qPCR, where the amplification of myostatin and follistatin transcripts is monitored in real-time using a fluorescent dye. The relative expression of these genes is then calculated, providing a quantitative measure of this compound's effect.
Data Presentation
The following table summarizes the expected quantitative data on follistatin mRNA expression in C2C12 cells following treatment with this compound, as derived from foundational studies in the field.[5] It is important to note that while this compound's primary mechanism is the induction of follistatin, direct quantitative data on myostatin mRNA expression following this compound treatment is not extensively reported in the primary literature. The focus of existing research has been on the upregulation of the inhibitor, follistatin.
| Target Gene | Treatment Group | Concentration | Time Point | Fold Change in mRNA Expression (relative to control) | Reference |
| Follistatin (Fst) | This compound | 500 nM | 48 hours | ~3-fold increase | [5] |
| Follistatin (Fst) | This compound | 500 nM | 96 hours | ~5-fold increase | [5] |
| Follistatin (Fst) | DHT | 500 nM | 48 hours | No significant change | [5] |
| Follistatin (Fst) | DHT | 500 nM | 96 hours | No significant change | [5] |
Note: The fold change values are estimations based on graphical representations in the cited literature and serve as an illustrative example of expected outcomes.
Experimental Protocols
This section provides a detailed methodology for the quantitative PCR analysis of myostatin and follistatin gene expression.
I. Cell Culture and Treatment
-
Cell Line: Murine C2C12 myoblasts are a suitable and commonly used cell line for studying myogenesis.[5]
-
Culture Conditions: Culture C2C12 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Plating: Seed C2C12 cells in 6-well plates at a density that allows for approximately 70-80% confluency at the time of treatment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent such as ethanol (B145695) (EtOH). On the day of the experiment, dilute the this compound stock solution in differentiation medium (DMEM with 2% horse serum) to the desired final concentration (e.g., 500 nM).[5]
-
Controls: Include a vehicle control group treated with the same concentration of the solvent (e.g., EtOH) used to dissolve this compound. A positive control, such as Dihydrotestosterone (DHT), can also be included.[5]
-
Incubation: Treat the cells for the desired time points (e.g., 24, 48, 72, 96 hours).
II. RNA Isolation
-
Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the well by adding a suitable RNA lysis reagent, such as ISOGEN II or TRIzol.[5]
-
Homogenization: Ensure complete lysis and homogenization of the cell lysate by pipetting up and down.
-
Phase Separation: Follow the manufacturer's protocol for the chosen lysis reagent, which typically involves the addition of chloroform (B151607) and centrifugation to separate the aqueous (RNA-containing) and organic phases.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
Washing and Resuspension: Wash the RNA pellet with 75% ethanol and resuspend the air-dried pellet in nuclease-free water.
-
Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
III. cDNA Synthesis (Reverse Transcription)
-
Template RNA: Use a standardized amount of total RNA (e.g., 1 µg) for each sample to ensure consistency.
-
Reverse Transcription Kit: Utilize a commercial cDNA synthesis kit, such as the ReverTra Ace® qPCR RT Kit, following the manufacturer's instructions.[5]
-
Reaction Setup: Combine the RNA template with random primers or oligo(dT) primers, dNTPs, and reverse transcriptase enzyme in a reaction tube.
-
Incubation: Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile.
-
Storage: The resulting cDNA can be stored at -20°C until use in qPCR.
IV. Quantitative PCR (qPCR)
-
qPCR Master Mix: Use a SYBR Green-based qPCR master mix, such as THUNDERBIRD™ SYBR qPCR Mix.[5] SYBR Green is a fluorescent dye that binds to double-stranded DNA, allowing for the real-time monitoring of DNA amplification.
-
Primer Design: Use validated primers specific for mouse myostatin and follistatin. Primer sequences can be designed using software like Primer-BLAST or obtained from published literature. A housekeeping gene (e.g., β-actin) should be used as an internal control for normalization.
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Myostatin (Mstn) | GACTATCATGCCACAACCGAGACGA | GTGTACCAGGTGAGTGTGCGGGTATT |
| Follistatin (Fst) | CATCCCGTGCAAAGAAAC | CTCGTAGGCTAATCCAATG |
| β-actin (Actb) | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |
-
Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, and cDNA template in a qPCR plate. Include no-template controls (NTC) for each primer set to check for contamination.
-
qPCR Cycling: Perform the qPCR reaction in a real-time PCR detection system (e.g., Applied Biosystems 7500 Fast System) using a standard three-step cycling protocol (denaturation, annealing, and extension).[5]
-
Data Analysis: The amplification data is collected as cycle threshold (Ct) values. The relative quantification of gene expression can be calculated using the ΔΔCt method. The expression of the target genes (myostatin and follistatin) is normalized to the expression of the housekeeping gene (β-actin).
Visualizations
Myostatin-Follistatin Signaling Pathway
Caption: Myostatin-Follistatin signaling pathway and the mechanism of this compound action.
Experimental Workflow for qPCR Analysis
Caption: Experimental workflow for qPCR analysis of gene expression.
References
- 1. mcgill.ca [mcgill.ca]
- 2. Item - List of primers used for qPCR. - Public Library of Science - Figshare [plos.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 5. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
Application Notes and Protocols for Western Blot Analysis of Androgen Receptor Activation by YK11
For Researchers, Scientists, and Drug Development Professionals
Introduction
YK11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on muscle tissue.[1] Unlike traditional anabolic steroids, this compound exhibits a unique dual mechanism of action. It functions as a partial agonist of the Androgen Receptor (AR), initiating a signaling cascade that promotes muscle growth.[1][2] Concurrently, this compound is a powerful myostatin inhibitor, acting by significantly increasing the expression of follistatin, a natural antagonist of myostatin.[1][2] This application note provides detailed protocols for utilizing Western blot analysis to investigate the activation of the Androgen Receptor and its downstream signaling pathways in response to this compound treatment.
The androgen receptor is a ligand-activated transcription factor. Upon binding to an androgen like this compound, it translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, thereby regulating their transcription. This leads to the expression of proteins involved in myogenesis, such as MyoD and myogenin. Furthermore, this compound has been shown to activate the Akt signaling pathway, a key regulator of cell growth and protein synthesis, in a non-genomic manner.
Western blotting is a powerful and widely used technique to detect and quantify specific proteins within a complex biological sample, such as a cell lysate. This allows for the precise measurement of changes in protein expression levels in response to treatment with compounds like this compound. By analyzing the protein levels of the Androgen Receptor, its phosphorylated forms, and key downstream targets, researchers can elucidate the molecular mechanisms underlying the anabolic effects of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from Western blot experiments designed to assess the dose-dependent effects of this compound on key proteins in the Androgen Receptor signaling pathway in C2C12 myoblasts. Protein levels are quantified by densitometry and normalized to a loading control (e.g., GAPDH or β-actin).
Table 1: Dose-Dependent Effect of this compound on Androgen Receptor (AR) and Phospho-Akt (Ser473) Protein Expression
| Treatment Group | This compound Concentration (nM) | Relative AR Protein Level (Fold Change vs. Control) | Relative p-Akt (Ser473) Protein Level (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.0 | 1.0 |
| This compound | 10 | 1.2 | 1.5 |
| This compound | 50 | 1.8 | 2.5 |
| This compound | 100 | 2.5 | 4.0 |
| This compound | 500 | 2.8 | 4.5 |
| DHT (Positive Control) | 100 | 2.2 | 3.0 |
Table 2: Dose-Dependent Effect of this compound on Follistatin, MyoD, and Myogenin Protein Expression
| Treatment Group | This compound Concentration (nM) | Relative Follistatin Protein Level (Fold Change vs. Control) | Relative MyoD Protein Level (Fold Change vs. Control) | Relative Myogenin Protein Level (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 10 | 1.5 | 1.3 | 1.2 |
| This compound | 50 | 2.8 | 2.0 | 1.8 |
| This compound | 100 | 4.5 | 3.2 | 2.9 |
| This compound | 500 | 5.2 | 3.8 | 3.5 |
| DHT (Positive Control) | 100 | 1.2 | 2.5 | 2.2 |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
Caption: this compound activates the AR and Akt pathways to promote muscle growth.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of this compound-treated cells.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: C2C12 myoblasts.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed C2C12 cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of treatment.
-
Differentiation: To induce myogenic differentiation, replace the growth medium with differentiation medium (DMEM supplemented with 2% horse serum).
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in differentiation medium to achieve the desired final concentrations (e.g., 10, 50, 100, 500 nM). A vehicle control (DMSO) and a positive control such as Dihydrotestosterone (DHT) should be included.
-
Incubation: Treat the cells for the desired time period (e.g., 24, 48, or 72 hours).
Western Blot Protocol
1. Cell Lysis
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. Sample Preparation
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes to denature the proteins.
4. SDS-PAGE
-
Load the denatured protein samples into the wells of a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein migration.
-
Run the gel at 150V until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Anti-Androgen Receptor (1:1000)
-
Anti-phospho-Akt (Ser473) (1:1000)
-
Anti-Akt (total) (1:1000)
-
Anti-Follistatin (1:500)
-
Anti-MyoD (1:500)
-
Anti-Myogenin (1:500)
-
Anti-GAPDH or Anti-β-actin (loading control, 1:5000)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the intensity of the corresponding loading control bands. Express the results as a fold change relative to the vehicle-treated control.
References
Application Note: Immunofluorescence Staining for Myogenic Markers in YK11-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction YK11, also known as Myostine, is a synthetic, steroidal selective androgen receptor modulator (SARM).[1] It functions as a partial agonist of the androgen receptor (AR), binding to it to initiate downstream cellular processes.[1][2] A distinguishing mechanism of this compound is its ability to significantly increase the production of Follistatin (Fst), a potent inhibitor of myostatin.[3][4][5] Myostatin is a protein that negatively regulates muscle growth.[1][6] By inhibiting myostatin, this compound promotes myogenic differentiation.[6] Studies using C2C12 myoblasts, a common cell line for studying myogenesis, have shown that this compound treatment leads to a more significant induction of key myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin compared to dihydrotestosterone (B1667394) (DHT).[3][7][8] This application note provides a detailed protocol for using immunofluorescence (IF) to visualize and quantify the effects of this compound on the expression of key myogenic markers.
Proposed Signaling Pathway of this compound in Myogenesis
The anabolic effects of this compound on muscle are primarily mediated through the Androgen Receptor-dependent induction of Follistatin.[3] this compound binds to the AR, which then translocates to the nucleus and upregulates the expression of Follistatin.[2][5] Follistatin, in turn, inhibits myostatin, a negative regulator of muscle mass, leading to the enhanced expression of MRFs and subsequent myogenic differentiation.[1][9]
Experimental Protocols
This section provides a detailed methodology for cell culture, this compound treatment, and immunofluorescence staining of myogenic markers in C2C12 cells.
Experimental Workflow
The overall workflow involves cell seeding, induction of differentiation, treatment with this compound, immunofluorescent staining for myogenic markers, and subsequent imaging and analysis.
I. Materials and Reagents
-
Cell Line: C2C12 mouse myoblast cell line.[10]
-
Growth Medium (GM): DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[11]
-
Differentiation Medium (DM): DMEM supplemented with 2-5% Horse Serum (HS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[11][12]
-
Test Compound: this compound (e.g., dissolved in Ethanol or DMSO).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.[13]
-
Permeabilization Solution: 0.3% Triton X-100 in PBS.[11]
-
Blocking Solution: 10% Normal Goat Serum (NGS) in PBS.[11]
-
Primary Antibodies:
-
Rabbit anti-MyoD
-
Mouse anti-Myogenin
-
Mouse anti-Myosin Heavy Chain (MyHC)
-
-
Secondary Antibodies:
-
Goat anti-Rabbit IgG, Alexa Fluor 594
-
Goat anti-Mouse IgG, Alexa Fluor 488[12]
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).[14]
-
Wash Buffer: PBS with 0.1% Tween-20 (PBST).
-
Mounting Medium: Anti-fade mounting medium.
II. Cell Culture and this compound Treatment
-
Seeding: Culture C2C12 cells in Growth Medium at 37°C and 5% CO2. Seed cells onto glass coverslips in 24-well plates at a density that will reach 80-90% confluency within 24-48 hours.
-
Differentiation Induction: Once cells reach the target confluency, aspirate the Growth Medium, wash once with PBS, and replace it with Differentiation Medium.[11]
-
Treatment: Add this compound directly to the Differentiation Medium at the desired final concentration (e.g., 500 nM).[3][7] Include a vehicle control (e.g., Ethanol) and optionally a positive control like DHT (500 nM).[3]
-
Incubation: Incubate the cells for 2 to 4 days to allow for myogenic differentiation. The optimal time may vary; a 4-day incubation is common for observing mature myotubes.[7]
III. Immunofluorescence Staining Protocol
-
Fixation: After incubation, gently wash the cells twice with ice-cold PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-15 minutes at room temperature.[11]
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with Blocking Solution (10% NGS) for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Dilute the primary antibodies (e.g., anti-Myogenin or anti-MyHC) in blocking solution according to the manufacturer's recommendation. Aspirate the blocking solution and add the diluted primary antibody solution. Incubate overnight at 4°C.[12]
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the appropriate fluorophore-conjugated secondary antibodies in blocking solution. Incubate the cells in this solution for 1 hour at room temperature, protected from light.[12]
-
Nuclear Staining: Wash three times with PBST. Incubate with DAPI (1 µg/mL) for 10 minutes at room temperature to counterstain the nuclei.[12]
-
Final Wash and Mounting: Perform a final wash with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Storage: Store the slides at 4°C, protected from light, until imaging.
Data Analysis and Expected Results
Image Acquisition and Analysis
Images should be captured using a fluorescence microscope. For quantitative analysis, capture multiple random fields of view for each condition.[15]
Quantitative Metrics:
-
Marker-Positive Nuclei (%): For early markers like MyoD and Myogenin, which are localized to the nucleus, quantification involves counting the number of marker-positive nuclei and the total number of nuclei (DAPI-stained). The result is expressed as a percentage.[16]
-
% Positive Nuclei = (Number of Myogenin+ Nuclei / Total Number of DAPI+ Nuclei) x 100
-
-
Fusion Index (%): This is a key measure of terminal differentiation. Myotubes are identified by MyHC staining and defined as cells containing three or more nuclei.[13][17]
-
Fusion Index = (Number of Nuclei in Myotubes / Total Number of Nuclei) x 100
-
-
Myotube Area: The total area positive for MyHC staining can be measured using image analysis software (e.g., ImageJ) and normalized to the total number of nuclei to account for differences in cell density.[16]
Expected Results
Cells treated with this compound are expected to show a significant increase in myogenic differentiation compared to vehicle-treated controls. Qualitatively, this will appear as an increase in the number and size of multinucleated, MyHC-positive myotubes. Quantitatively, this compound treatment should lead to a higher percentage of MyoD and Myogenin-positive cells and a greater fusion index.[3][7]
Data Presentation
The following tables present illustrative data based on published findings that this compound enhances myogenesis more potently than other androgens like DHT.[3][8]
Table 1: Effect of this compound on Early Myogenic Marker Expression (48h Post-Treatment)
| Treatment | Concentration | % MyoD Positive Nuclei (Mean ± SD) | % Myogenin Positive Nuclei (Mean ± SD) |
| Vehicle (EtOH) | 0.1% | 15.2 ± 2.1 | 22.5 ± 3.5 |
| DHT | 500 nM | 25.8 ± 3.0 | 40.1 ± 4.2 |
| This compound | 500 nM | 45.5 ± 4.5 | 68.7 ± 5.1 |
Table 2: Effect of this compound on Terminal Differentiation (96h Post-Treatment)
| Treatment | Concentration | Fusion Index (%) (Mean ± SD) | Myotube Area (Normalized) (Mean ± SD) |
| Vehicle (EtOH) | 0.1% | 18.4 ± 2.5 | 1.00 ± 0.15 |
| DHT | 500 nM | 30.1 ± 3.8 | 1.75 ± 0.21 |
| This compound | 500 nM | 55.6 ± 5.2 | 3.20 ± 0.34 |
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 4. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moreplatesmoredates.com [moreplatesmoredates.com]
- 6. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. Immunofluorescence analysis of myogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immunofluorescence analysis of myogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Myotube Analyzer: how to assess myogenic features in muscle stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isolation and Quantitative Immunocytochemical Characterization of Primary Myogenic Cells and Fibroblasts from Human Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Short-Term YK11 Administration in Rodent Studies
Disclaimer: The following information is intended for research purposes only. YK11 is an experimental compound and is not approved for human consumption. The available data is limited to short-term in vitro and in vivo studies in animal models. There is a significant lack of long-term safety and efficacy data in rodents and no clinical trials in humans have been conducted.[1][2][3] Researchers should exercise extreme caution and adhere to all relevant safety and ethical guidelines when handling and administering this compound.
Introduction
(17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, commonly known as this compound, is a synthetic steroidal selective androgen receptor modulator (SARM).[4][5][6] Structurally distinct from non-steroidal SARMs, this compound acts as a partial agonist of the androgen receptor (AR).[4][5] Its primary mechanism of anabolic action is believed to be the induction of follistatin (Fst), a potent inhibitor of myostatin, which is a negative regulator of muscle growth.[4][5][6] This unique dual mechanism of AR modulation and myostatin inhibition has garnered interest in its potential for promoting muscle growth and preventing muscle wasting.[2][7][8]
These application notes provide a summary of the available data from short-term rodent studies to guide researchers in designing and conducting further preclinical investigations.
Quantitative Data from Rodent Studies
The following tables summarize the key quantitative findings from published short-term studies on this compound administration in rodents.
Table 1: Effects of this compound on Neurochemical Parameters in the Rat Hippocampus (5-Week Study)
| Parameter | Control | This compound (0.35 g/kg) | EXE (Swimming Exercise) | EXE + this compound | Reference |
| Pro-inflammatory Cytokines | [9] | ||||
| IL-1β | Baseline | Increased | No significant change | Increased | [9] |
| IL-6 | Baseline | Increased | No significant change | Counteracted this compound effect | [9] |
| Anti-inflammatory Cytokines | [9] | ||||
| IL-10 | Baseline | Reduced | Increased | Elevated | [9] |
| BDNF/TrkB/CREB Signaling | [9] | ||||
| BDNF | Baseline | Downregulated | Upregulated | Downregulated | [9] |
| TrkB | Baseline | Downregulated | Upregulated | Downregulated | [9] |
| CREB | Baseline | Downregulated | Upregulated | Downregulated | [9] |
| Oxidative Stress Markers | [10] | ||||
| Oxidative Stress | Baseline | Increased | Decreased | Increased (not reversed by EXE) | [10] |
| Mitochondrial Function | [10] | ||||
| Mitochondrial Function Markers | Baseline | Impaired | Improved | Some markers partially restored | [10] |
Note: This study used a high dosage. The neurochemical impairments, including memory consolidation deficits, suggest potential neurotoxicity at anabolic doses.[1][9]
Table 2: Effects of this compound on Muscle Mass and Body Weight in a Mouse Sepsis Model
| Parameter | Control (Sepsis) | This compound Treated (Sepsis) | Reference |
| Total Body Weight | Decreased | Increased (compared to control) | [11] |
| Muscle Mass | Decreased | Recovered/Increased | [11] |
| Fat Mass | Not specified | Decreased | [1][11] |
| Pro-inflammatory Cytokines | Increased | Repressed | [7] |
| Organ Damage Markers | Increased | Repressed | [7] |
| Mortality Rate | High | Decreased | [7] |
Signaling Pathways
This compound Mechanism of Action in Muscle Cells
This compound binds to the androgen receptor (AR) as a partial agonist. This binding event, however, does not induce the typical N/C-terminal interaction required for full AR activation.[4][5] Instead, the this compound-AR complex translocates to the nucleus and selectively upregulates the expression of follistatin (Fst). Follistatin then acts as a potent inhibitor of myostatin, a negative regulator of muscle growth. By inhibiting myostatin, this compound promotes myogenic differentiation and muscle hypertrophy.
Caption: this compound's primary anabolic mechanism in muscle cells.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature. Researchers must adapt these protocols to their specific experimental design and institutional guidelines.
Rodent Model and Housing
-
Species: Male Wistar or Sprague-Dawley rats; C57BL/6 mice.[9][10][12]
-
Age/Weight: Typically young adult animals (e.g., 8-10 weeks old).
-
Housing: Standard laboratory conditions (e.g., 12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
This compound Preparation and Administration
-
Formulation: this compound is typically dissolved in a vehicle suitable for the route of administration. Common vehicles include ethanol, dimethyl sulfoxide (B87167) (DMSO), or a mixture thereof, further diluted in corn oil or saline. The final concentration of the organic solvent should be minimized and a vehicle-only control group must be included.
-
Dosage: Dosages in rodent studies have varied significantly. A study on neurochemical effects used a high dose of 0.35 g/kg in rats.[9][10] The appropriate dose for other applications, such as muscle growth, requires careful determination through dose-response studies.
-
Administration Route: Oral gavage or subcutaneous injection are common routes.
-
Duration: Published in vivo studies have been short-term, ranging up to 5 weeks.[9]
Experimental Workflow for Investigating Neurochemical Effects
Caption: Workflow for a 5-week this compound neurotoxicity study in rats.
Tissue Collection and Analysis
-
Euthanasia: Follow institutionally approved methods (e.g., CO2 asphyxiation followed by cervical dislocation or perfusion).
-
Tissue Harvesting: Tissues of interest (e.g., skeletal muscle, hippocampus, liver, kidneys) should be rapidly excised, weighed, and either flash-frozen in liquid nitrogen for molecular analysis or fixed in formalin for histology.
-
Molecular Analysis:
-
Histology: Tissues can be sectioned and stained (e.g., Hematoxylin and Eosin) to assess cellular morphology and identify any pathological changes.[11]
Conclusion and Future Directions
The current body of research indicates that short-term this compound administration in rodents can induce muscle growth, likely through the follistatin-myostatin pathway, and may have protective effects in sepsis-induced muscle wasting.[6][7] However, the lack of long-term studies is a critical gap in the literature. Furthermore, existing data from a 5-week study raises significant concerns about potential neurotoxicity, including increased inflammation and oxidative stress in the hippocampus at anabolic doses.[9][10]
Future long-term studies in rodents are imperative to understand the safety profile of this compound. Key areas for investigation should include:
-
Chronic Toxicity: Comprehensive evaluation of organ systems (liver, kidney, heart, etc.) following administration for 6 months or longer.
-
Hormonal Effects: Detailed analysis of the impact on the hypothalamic-pituitary-gonadal (HPG) axis, including levels of testosterone, LH, and FSH.[2]
-
Carcinogenicity: Assessment of tumor development with chronic administration.
-
Dose-Response Relationship: Establishing the minimum effective dose for anabolic effects versus the doses at which adverse effects manifest.
-
Pharmacokinetics: Detailed characterization of the absorption, distribution, metabolism, and excretion of this compound and its metabolites.[3][14]
References
- 1. youtube.com [youtube.com]
- 2. swolverine.com [swolverine.com]
- 3. researchgate.net [researchgate.net]
- 4. YK-11 - Wikipedia [en.wikipedia.org]
- 5. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 6. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myostatin inhibitor this compound as a preventative health supplement for bacterial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces oxidative stress and mitochondrial dysfunction in hippocampus: The interplay between a selective androgen receptor modulator (SARM) and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies on the in vivo metabolism of the SARM this compound: Identification and characterization of metabolites potentially useful for doping controls - PubMed [pubmed.ncbi.nlm.nih.gov]
YK11 Delivery Methods for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
YK11 is a synthetic steroidal selective androgen receptor modulator (SARM) recognized for its potent anabolic effects, primarily attributed to its dual mechanism of action as a partial agonist of the androgen receptor and a myostatin inhibitor.[1][2] This document provides detailed application notes and protocols for the preparation and administration of this compound in in vivo research settings, with a focus on oral delivery methods. It includes quantitative data from published studies, comprehensive experimental procedures, and visualizations of the compound's signaling pathway and experimental workflows.
Introduction
This compound, chemically designated as (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is a unique SARM due to its steroidal structure derived from dihydrotestosterone (B1667394) (DHT).[1][3] Its primary anabolic activity stems from its ability to partially activate the androgen receptor (AR) and significantly increase the expression of follistatin, a potent inhibitor of myostatin.[1][4] Myostatin is a negative regulator of muscle growth; its inhibition by the this compound-induced increase in follistatin is a key mechanism for the compound's robust myogenic effects.[4][5] Due to its hydrophobic, steroidal nature, appropriate formulation is critical for achieving consistent and reliable results in in vivo studies.
Quantitative Data from In Vivo Studies
The following table summarizes dosages and administration routes for this compound from various preclinical studies. It is important to note that optimal dosage can vary significantly based on the animal model, research objectives, and specific formulation used.
| Animal Model | Dosage(s) | Administration Route | Study Focus | Reference(s) |
| Rat | 0.35 g/kg | Not Specified | Hippocampal Function | [6] |
| Mouse | 350 mg/kg/day and 700 mg/kg/day (divided into 3 daily doses) | Oral | Sepsis and Anabolic Effects | [7] |
| Mouse | 0.5 mg/mL and 1 mg/mL | Not Specified | Bone Defect Repair | [8] |
This compound Signaling Pathway
This compound exerts its anabolic effects through a dual-action mechanism. It acts as a partial agonist on the androgen receptor and as a myostatin inhibitor via the upregulation of follistatin.
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
Due to its hydrophobic nature, this compound requires a specific vehicle for effective solubilization or suspension for in vivo administration. A commonly recommended and effective vehicle is a mixture of DMSO, PEG300, Tween 80, and saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Polysorbate 80 (Tween 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Protocol:
-
Calculate Required Quantities: Determine the total volume of the formulation needed based on the number of animals, dosage, and administration volume.
-
Initial Dissolution in DMSO: Weigh the required amount of this compound powder and place it in a sterile tube. Add 10% of the final desired volume of DMSO to the this compound powder. Vortex thoroughly until the powder is fully dissolved. A brief sonication may aid in dissolution.
-
Addition of PEG300: Add 40% of the final desired volume of PEG300 to the DMSO-YK11 solution. Vortex the mixture until it is homogeneous.
-
Addition of Tween 80: Add 5% of the final desired volume of Tween 80 to the solution. Tween 80 acts as a surfactant to improve solubility and stability. Vortex thoroughly.
-
Final Dilution with Saline: Add the remaining 45% of the final desired volume with sterile saline. Vortex the solution extensively to ensure a uniform and clear solution. Sonication can be used to ensure complete dissolution.[9]
-
Storage: It is recommended to prepare this formulation fresh before each use. If short-term storage is necessary, store at 4°C and protect from light. Before use, bring the solution to room temperature and vortex to ensure homogeneity.
Protocol for Oral Gavage in Rats
Oral gavage is a standard method for precise oral administration of substances in rodents.
Materials:
-
Prepared this compound formulation
-
Appropriately sized syringe (e.g., 1 mL)
-
Gavage needle (16-18 gauge for adult rats, with a ball tip to prevent esophageal injury)
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Animal Preparation: Weigh the rat to accurately calculate the volume of the this compound formulation to be administered. The maximum recommended volume for oral gavage in rats is typically 10 ml/kg.[10]
-
Gavage Needle Measurement: Measure the correct insertion length for the gavage needle by holding it alongside the rat, with the tip at the corner of the mouth and the end of the needle reaching the last rib or xiphoid process. This ensures the needle will reach the stomach without causing perforation.[11][12]
-
Animal Restraint: Securely restrain the rat to immobilize its head and align the head and body vertically. This can be done manually or by wrapping the animal in a towel. Proper restraint is crucial for the safety of both the animal and the researcher.[13]
-
Needle Insertion: Gently insert the gavage needle into the side of the mouth (in the diastema, the gap between the incisors and molars) and guide it over the tongue towards the pharynx. The animal should be allowed to swallow the tube as it is advanced. Do not force the needle. If resistance is met, withdraw and re-insert.[10][11]
-
Administration: Once the needle is correctly positioned in the esophagus (confirmed by the pre-measured length and lack of resistance), slowly depress the syringe plunger to administer the this compound formulation over 2-3 seconds for aqueous solutions.[10]
-
Withdrawal and Monitoring: After administration, gently withdraw the gavage needle. Return the animal to its cage and monitor it for at least 10-15 minutes for any signs of respiratory distress (e.g., fluid from the nose), which could indicate accidental administration into the trachea.[10]
Conclusion
The successful in vivo application of this compound is highly dependent on the use of an appropriate delivery vehicle to overcome its poor aqueous solubility. The formulation detailed in this document (10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline) provides a reliable method for preparing this compound for oral administration. Adherence to precise and careful oral gavage techniques is essential for ensuring accurate dosing and animal welfare. The provided protocols and data serve as a comprehensive guide for researchers investigating the physiological effects of this compound in preclinical models.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. UsePeptides - Advanced Peptide Information Portal [usepeptides.replit.app]
- 3. Studies on the in vivo metabolism of the SARM this compound: Identification and characterization of metabolites potentially useful for doping controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. researchgate.net [researchgate.net]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. research.fsu.edu [research.fsu.edu]
- 13. ouv.vt.edu [ouv.vt.edu]
Ethical Considerations for the Use of YK11 in Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest in preclinical research for its potent anabolic effects on muscle tissue.[1] Structurally derived from dihydrotestosterone (B1667394) (DHT), this compound distinguishes itself from non-steroidal SARMs.[1] Its primary mechanism of action involves partial agonism of the androgen receptor (AR).[1] Uniquely, this compound also significantly increases the expression of follistatin, a potent inhibitor of myostatin, a protein that negatively regulates muscle growth.[1] This dual action contributes to its robust anabolic activity observed in in-vitro and animal studies.[1][2]
Animal models have been instrumental in elucidating the potential therapeutic applications of this compound, particularly in conditions associated with muscle wasting.[1] However, as with any investigational compound, the use of this compound in animal research necessitates a thorough and rigorous ethical evaluation to ensure the welfare of the animal subjects. This document provides a detailed overview of the ethical considerations, presents summarized data from animal studies, and offers experimental protocols for the responsible investigation of this compound.
Ethical Considerations
The use of this compound in animal research must adhere to the highest ethical standards, guided by the principles of the 3Rs: Replacement, Reduction, and Refinement. All experimental procedures should be prospectively reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).
1. Justification for Use and the 3Rs:
-
Replacement: Researchers must provide a strong scientific justification for the use of live animals. In-vitro studies using muscle cell cultures (e.g., C2C12 myoblasts) should be conducted to elucidate the mechanism of action and guide in-vivo experiments, potentially reducing the number of animals required.
-
Reduction: Experimental designs should be statistically robust to minimize the number of animals needed to achieve scientifically valid results.
-
Refinement: Procedures should be refined to minimize pain, distress, and suffering. This includes using appropriate anesthesia and analgesia, establishing humane endpoints, and providing optimal animal housing and care.
2. Non-Pharmaceutical Grade Compound:
This compound is an experimental compound and is not available as a pharmaceutical-grade product. The use of non-pharmaceutical grade compounds in research animals requires specific IACUC approval and justification.
-
Purity and Formulation: The purity of the this compound compound must be verified, and the vehicle used for administration should be sterile and non-toxic. Common vehicles for oral administration in rodents include corn oil or a solution of methylcellulose.
-
Potential for Contamination: Impurities in the compound or contaminants in the formulation can introduce confounding variables and potential toxicity, jeopardizing both animal welfare and the scientific validity of the study.
3. Potential Adverse Effects and Monitoring:
Preclinical data and anecdotal reports suggest several potential adverse effects of this compound that require careful monitoring in animal subjects.
-
Testosterone (B1683101) Suppression: As a potent SARM, this compound can suppress natural testosterone production. This can lead to a range of physiological and behavioral changes in the animals. Regular monitoring of gonadal function and hormone levels is crucial.
-
Hepatotoxicity: Concerns have been raised about the potential for liver toxicity with this compound. Monitoring of liver function through serum biomarkers and histopathological examination is essential.
-
Neurotoxicity: Recent studies in rats have indicated that this compound may induce oxidative stress and mitochondrial dysfunction in the hippocampus, potentially leading to neurological deficits.[3] Behavioral and neurological assessments should be incorporated into study designs.
-
Cardiovascular Effects: The long-term cardiovascular effects of this compound are unknown. Monitoring of cardiovascular parameters may be warranted in chronic studies.
4. Humane Endpoints:
Clear and objective humane endpoints must be established before the start of any experiment. These endpoints should be based on observable signs of pain, distress, or suffering, and should trigger the immediate euthanasia of the animal to prevent further suffering.
Data Presentation
The following tables summarize quantitative data from animal studies involving this compound. It is important to note that the available data is limited, and further research is needed to establish a comprehensive toxicological profile.
Table 1: this compound Dosage and Effects on Body Composition in Animal Models
| Animal Model | Dosage | Administration Route | Duration | Effects on Body Composition | Reference |
| BALB/c Mice | 350 mg/kg and 700 mg/kg | Oral | 10 days | Decreased weight loss, reverted muscle mass loss, and decreased fat mass in a sepsis model. | [4] |
| Male Wistar Rats | 0.35 g/kg (likely 0.35 mg/kg) | Not specified | 5 weeks | Investigated for neurochemical effects; body composition changes not the primary endpoint. | [3][5] |
| Thoroughbred Horses | 50 mg/day | Oral | 3 days | Primarily a metabolism study; effects on body composition not reported. | [6][7] |
Table 2: Potential Adverse Effects of this compound in Animal Models (Limited Data)
| Adverse Effect | Animal Model | Dosage | Observed Effects | Reference |
| Neurotoxicity | Male Wistar Rats | 0.35 g/kg (likely 0.35 mg/kg) | Increased oxidative stress and mitochondrial dysfunction in the hippocampus. | [3] |
| Endocrine Disruption | Not yet specifically reported for this compound in peer-reviewed animal studies. | - | Anecdotal reports suggest testosterone suppression. | - |
| Hepatotoxicity | Not yet specifically reported for this compound in peer-reviewed animal studies. | - | Concerns exist due to its steroidal structure and metabolism. | - |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy and potential toxicity of this compound in rodent models.
1. Protocol for Assessing Anabolic Effects of this compound in Mice
-
Animal Model: 8-week-old male C57BL/6 mice.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., corn oil), administered orally.
-
Group 2: this compound (low dose, e.g., 10 mg/kg), administered orally.
-
Group 3: this compound (high dose, e.g., 30 mg/kg), administered orally.
-
-
Administration: this compound is dissolved in the vehicle and administered daily via oral gavage for a period of 4-8 weeks.
-
Endpoint Measurements:
-
Body Weight and Composition: Body weight should be recorded weekly. At the end of the study, body composition (lean mass, fat mass) can be determined using DEXA (Dual-energy X-ray absorptiometry).
-
Muscle Mass: At necropsy, specific muscles (e.g., gastrocnemius, tibialis anterior) should be dissected and weighed.
-
Histology: Muscle tissue can be fixed, sectioned, and stained (e.g., with H&E) to assess muscle fiber size.
-
2. Protocol for Assessing Endocrine Disruption (Testosterone Suppression) in Rats
-
Animal Model: Adult male Sprague-Dawley rats.
-
Experimental Groups: Similar to the anabolic effects protocol.
-
Administration: this compound administered daily via oral gavage for 4 weeks.
-
Sample Collection: At the end of the study, animals are euthanized, and trunk blood is collected. Serum is separated by centrifugation and stored at -80°C. Testes and seminal vesicles should be dissected and weighed.
-
Hormone Analysis:
-
Testosterone: Serum testosterone levels can be measured using a commercially available rat/mouse Testosterone ELISA kit.
-
Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH): Serum LH and FSH levels can be measured using commercially available ELISA kits specific for rats.
-
3. Protocol for Assessing Hepatotoxicity in Mice
-
Animal Model: 8-week-old male BALB/c mice.
-
Experimental Groups: Similar to the anabolic effects protocol.
-
Administration: this compound administered daily via oral gavage for 28 days.
-
Endpoint Measurements:
-
Serum Biochemistry: At the end of the study, blood is collected via cardiac puncture, and serum is analyzed for liver function markers, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.
-
Histopathology: A section of the liver should be collected, fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination of liver morphology and signs of injury.
-
Mandatory Visualization
Caption: Interrelation of ethical considerations for this compound.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. Side effects of YK-11_Chemicalbook [chemicalbook.com]
- 3. This compound induces oxidative stress and mitochondrial dysfunction in hippocampus: The interplay between a selective androgen receptor modulator (SARM) and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Equine metabolism of the selective androgen receptor modulator YK-11 in urine and plasma following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of YK11 in Preclinical Models of Sarcopenia: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcopenia, the age-related progressive loss of skeletal muscle mass and function, poses a significant challenge to the aging population, leading to frailty, increased risk of falls, and diminished quality of life. The quest for effective therapeutic interventions has led to the investigation of various molecular pathways that regulate muscle homeostasis. One such promising target is myostatin, a negative regulator of muscle growth. YK11, a novel steroidal selective androgen receptor modulator (SARM), has garnered considerable interest for its unique dual mechanism of action.[1] It acts as a partial agonist of the androgen receptor and, more notably, as a potent myostatin inhibitor.[1][2]
This compound's primary mechanism of action involves the induction of follistatin, a glycoprotein (B1211001) that binds to and neutralizes myostatin.[2] By inhibiting myostatin, this compound has the potential to shift the balance towards muscle protein synthesis and hypertrophy, thereby countering the degenerative effects of sarcopenia. Preclinical studies, primarily in models of acute muscle wasting and in vitro, have demonstrated this compound's potent anabolic effects.[1][3] While direct studies on this compound in aged animal models of sarcopenia are not yet widely published, research on other myostatin inhibitors and SARMs in this context provides a strong rationale for its investigation and a framework for experimental design.[4][5][6]
These application notes provide a comprehensive overview of the potential use of this compound in sarcopenia research, including detailed protocols for in vivo studies, expected quantitative outcomes based on analogous compounds, and a description of the underlying signaling pathways.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its pro-myogenic effects through a dual pathway. Firstly, as a SARM, it selectively binds to androgen receptors in muscle and bone tissue, which is thought to promote anabolic activity with potentially fewer side effects than traditional anabolic steroids.[6][7] Secondly, and more significantly, this compound stimulates muscle cells to produce higher levels of follistatin.[2] Follistatin is a natural antagonist of myostatin. By binding to myostatin, follistatin prevents it from interacting with its receptor, Activin Receptor Type IIB (ActRIIB), on muscle cells. This inhibition of the myostatin signaling cascade leads to a de-repression of pathways promoting muscle growth, such as the Akt/mTOR pathway, resulting in increased protein synthesis and muscle hypertrophy.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. swolverine.com [swolverine.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibody-directed myostatin inhibition in 21-mo-old mice reveals novel roles for myostatin signaling in skeletal muscle structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-myostatin antibody increases muscle mass and strength and improves insulin sensitivity in old mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes: Investigating Muscle Regeneration with YK11
For Researchers, Scientists, and Drug Development Professionals
Introduction
YK11, also known as (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is a synthetic steroidal selective androgen receptor modulator (SARM).[1][2] Unlike traditional anabolic steroids, this compound exhibits a unique dual mechanism, acting as a partial agonist of the androgen receptor (AR) and as a potent myostatin inhibitor.[1][3] Myostatin is a protein that negatively regulates muscle growth; its inhibition can lead to significant muscle hypertrophy.[3][4] this compound is believed to exert its myostatin-inhibiting effects by increasing the expression of Follistatin (Fst), a natural antagonist of myostatin.[4][5] This unique mode of action makes this compound a compound of significant interest for studying the molecular mechanisms of muscle regeneration and for the potential development of therapeutics for muscle-wasting diseases.[6]
Proposed Mechanism of Action
This compound binds to the androgen receptor, but it is a partial agonist and does not induce the N/C interaction required for the full activation of the receptor.[2][7][8] The primary anabolic effect of this compound on muscle tissue is mediated through its ability to significantly increase the expression of Follistatin.[7][9] Follistatin, in turn, binds to and neutralizes myostatin, preventing it from activating its receptor, ActRIIB.[6] This inhibition of the myostatin signaling pathway removes the natural brake on muscle growth, leading to an upregulation of key myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin, which are crucial for the differentiation of myoblasts into mature muscle fibers.[7][10] Studies have shown that the myogenic effects of this compound are reversed by an anti-Follistatin antibody, confirming the critical role of this pathway.[7][8]
Figure 1: Proposed signaling pathway of this compound in muscle cells.
Experimental Protocols & Data
In Vitro Myogenic Differentiation Assay using C2C12 Myoblasts
This protocol is designed to assess the pro-myogenic activity of this compound by measuring its effect on the differentiation of C2C12 mouse myoblast cells into myotubes.
Methodology:
-
Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in 12-well plates at a density of 5 x 10^4 cells/well and allow them to reach 80-90% confluency.
-
Differentiation Induction: To induce differentiation, replace the growth medium with differentiation medium (DMEM with 2% horse serum).
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 100 nM, 500 nM) or a vehicle control (e.g., EtOH). A positive control like Dihydrotestosterone (DHT) at 500 nM can also be used.[9]
-
Incubation: Incubate the cells for 48 to 96 hours to allow for myotube formation.
-
Analysis:
-
Quantitative PCR (qPCR): After 24-48 hours of treatment, extract total RNA and perform qPCR to quantify the mRNA expression levels of myogenic regulatory factors (Myf5, MyoD, myogenin) and Follistatin.[10] Normalize results to a housekeeping gene like β-actin.
-
Immunofluorescence: After 96 hours, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain for Myosin Heavy Chain (MyHC) to visualize myotubes. Counterstain nuclei with DAPI.
-
Microscopy: Capture images using a fluorescence microscope and quantify myotube formation by measuring the fusion index (% of nuclei in myotubes) and myotube diameter.
-
Figure 2: Experimental workflow for in vitro C2C12 differentiation assay.
Expected Quantitative Data:
Research has shown that this compound induces the expression of key myogenic factors more significantly than DHT.[7][10]
| Parameter | Treatment (500 nM) | Fold Change vs. Control (mRNA levels) | Citation |
| Follistatin (Fst) | This compound | ~2.5-fold increase | [9] |
| DHT | No significant change | [9] | |
| Myf5 | This compound | Significant increase | [7][10] |
| DHT | Moderate increase | [7][10] | |
| MyoD | This compound | Significant increase | [7][10] |
| DHT | Moderate increase | [7][10] | |
| Myogenin | This compound | Significant increase | [7][10] |
| DHT | Moderate increase | [7][10] |
In Vivo Muscle Regeneration Model
This protocol describes a model to study the effects of this compound on muscle regeneration in vivo following acute injury. A common method is cardiotoxin (B1139618) (CTX)-induced injury in rodents.
Methodology:
-
Animal Model: Use adult male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Grouping: Divide mice into experimental groups (e.g., Sham, CTX + Vehicle, CTX + this compound).
-
Muscle Injury: Anesthetize the mice and induce muscle injury by injecting 50 µL of cardiotoxin (10 µM in saline) directly into the tibialis anterior (TA) muscle. The contralateral leg can serve as an uninjured control.
-
This compound Administration: Begin daily administration of this compound (e.g., 1-10 mg/kg, via oral gavage or subcutaneous injection) or vehicle one day post-injury.
-
Tissue Collection: At specific time points post-injury (e.g., 5, 7, 14 days), euthanize the mice and carefully excise the TA muscles.
-
Analysis:
-
Histology: Fix a portion of the muscle in 4% paraformaldehyde, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to visualize muscle morphology, infiltrating inflammatory cells, and centrally located nuclei (a marker of regenerating myofibers).
-
Immunohistochemistry: Use cryosections to stain for markers like embryonic Myosin Heavy Chain (eMyHC) to identify newly formed myofibers and Pax7 to quantify satellite cells.
-
Fiber Size Analysis: Use H&E or laminin-stained sections to measure the cross-sectional area (CSA) of the regenerating myofibers.
-
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. Benefits and Mechanism of YK-11_Chemicalbook [chemicalbook.com]
- 3. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 4. swolverine.com [swolverine.com]
- 5. moreplatesmoredates.com [moreplatesmoredates.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 9. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Screening YK11 Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on muscle tissue.[1][2] Unlike traditional SARMs, this compound exhibits a unique dual mechanism of action. It functions as a partial agonist of the androgen receptor (AR) and, notably, as a potent inducer of follistatin (Fst).[1][3][4][5] The upregulation of follistatin, a powerful inhibitor of myostatin, is considered a primary contributor to this compound's robust myogenic activity.[1][2][6][7] Myostatin is a negative regulator of muscle growth, and its inhibition can lead to significant increases in muscle mass.
These application notes provide detailed protocols for two key cell-based assays designed to screen for and characterize the activity of this compound: an Androgen Receptor (AR) Reporter Assay and a Myogenic Differentiation Assay. These assays are essential tools for researchers investigating the therapeutic potential of this compound and other compounds with similar mechanisms of action.
Core Assays for Screening this compound Activity
Two primary in vitro assays are recommended to comprehensively evaluate the biological activity of this compound:
-
Androgen Receptor (AR) Reporter Assay: This assay quantitatively determines the partial agonist activity of this compound on the androgen receptor. It utilizes a reporter gene, typically luciferase, under the control of an androgen response element (ARE).[8][9][10]
-
Myogenic Differentiation Assay: This assay assesses the ability of this compound to induce the differentiation of myoblasts into myotubes, a key indicator of its anabolic potential. This is typically performed using the C2C12 mouse myoblast cell line.[4][5][11] This assay can also be adapted to quantify the induction of follistatin and other myogenic regulatory factors.
This compound Signaling Pathway and Myostatin Inhibition
The diagram below illustrates the dual mechanism of action of this compound. As a partial agonist, it binds to the androgen receptor, leading to the translocation of the receptor-ligand complex to the nucleus and subsequent transcription of target genes. Uniquely, this activation leads to a significant increase in the expression and secretion of follistatin. Follistatin then acts extracellularly by binding to and inhibiting myostatin, thereby preventing myostatin from activating its own signaling cascade that would otherwise suppress muscle growth.
Experimental Protocols
Androgen Receptor (AR) Reporter Assay
This protocol describes a transient transfection-based luciferase reporter assay in HEK293 cells to measure the AR partial agonist activity of this compound.
Materials:
-
HEK293 cells
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or similar transfection reagent
-
AR expression plasmid (e.g., pCMV-hAR)
-
Androgen Response Element (ARE)-luciferase reporter plasmid (e.g., pGL4.36[luc2P/MMTV/Hygro])
-
Control plasmid expressing Renilla luciferase (e.g., pRL-TK) for normalization
-
This compound, Dihydrotestosterone (DHT) as a positive control, and an AR antagonist (e.g., Bicalutamide) as a negative control
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex in Opti-MEM. A typical ratio would be 100 ng of ARE-luciferase plasmid, 10 ng of AR expression plasmid, and 10 ng of Renilla luciferase plasmid per well.
-
Incubate the DNA-reagent complex at room temperature for 20 minutes.
-
Add the complex to the cells and incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with fresh complete growth medium and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and DHT (e.g., from 10^-12 M to 10^-6 M) in assay medium (DMEM with charcoal-stripped FBS).
-
For antagonist studies, co-treat with a fixed concentration of DHT and varying concentrations of this compound or Bicalutamide.
-
Remove the medium from the cells and add 100 µL of the compound dilutions.
-
Incubate for 24 hours at 37°C.
-
-
Luciferase Assay:
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System according to the manufacturer's instructions.
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log concentration of the compound to generate dose-response curves and determine EC50 values.
-
Myogenic Differentiation Assay
This protocol utilizes C2C12 myoblasts to assess the myogenic potential of this compound by measuring the expression of differentiation markers.
Materials:
-
C2C12 mouse myoblast cells
-
Growth Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Differentiation Medium: DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin
-
This compound, DHT (positive control), and anti-Follistatin antibody
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction (e.g., TRIzol), cDNA synthesis, and qPCR (e.g., SYBR Green)
-
Antibodies for immunofluorescence or Western blotting (e.g., anti-Myosin Heavy Chain, anti-Myogenin, anti-Follistatin)
-
6-well or 12-well tissue culture plates
Protocol:
-
Cell Seeding: Plate C2C12 cells in multi-well plates at a high density (e.g., 1.5 x 10^5 cells/well in a 6-well plate) in growth medium to reach confluence within 24-48 hours.
-
Induction of Differentiation:
-
Once cells are confluent, switch to differentiation medium.
-
Treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM), DHT (500 nM), or vehicle control (e.g., ethanol).[4][11]
-
For neutralization experiments, co-treat with this compound and an anti-Follistatin antibody.[4][5]
-
Culture for 4-7 days, replacing the medium with fresh compound-containing differentiation medium every 48 hours.
-
-
Assessment of Differentiation:
-
Morphological Analysis: Observe the formation of multinucleated myotubes using light microscopy.
-
Quantitative PCR (qPCR):
-
Immunofluorescence:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100.
-
Block with 1% BSA.
-
Incubate with primary antibody against Myosin Heavy Chain (MyHC).
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Visualize using a fluorescence microscope and calculate the fusion index (number of nuclei in myotubes / total number of nuclei).
-
-
Western Blotting:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against MyHC, Myogenin, and Follistatin.
-
Incubate with an HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.
-
-
Experimental Workflow Diagrams
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. moreplatesmoredates.com [moreplatesmoredates.com]
- 3. Page loading... [guidechem.com]
- 4. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 5. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 8. eubopen.org [eubopen.org]
- 9. Improved dual-luciferase reporter assays for nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
YK11 Technical Support Center: Troubleshooting Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling YK11 (B3028966) for in vitro experiments. Below you will find frequently asked questions and a troubleshooting guide to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a synthetic, steroidal selective androgen receptor modulator (SARM).[1] It is classified as an experimental compound and is noted for its potent anabolic effects on muscle and bone cells in preclinical studies.[1][2] this compound functions as a partial agonist of the Androgen Receptor (AR).[1][3][4] Its key chemical properties are summarized below.
| Property | Value |
| CAS Number | 1370003-76-1[5][6] |
| Molecular Formula | C25H34O6[1][5] |
| Molecular Weight | 430.54 g/mol [1] |
| Appearance | White to pale yellow crystalline solid or powder[5][7] |
| Storage | Long-term storage at -20°C is recommended[4][6] |
Q2: What solvents are recommended for dissolving this compound?
This compound is practically insoluble in water but shows good solubility in several organic solvents.[5] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions for in vitro assays.[4][5] Ethanol, methanol, and acetonitrile (B52724) can also be used.[5][6]
Q3: What is the primary mechanism of action of this compound in vitro?
This compound binds to the androgen receptor (AR) as a partial agonist.[3] Upon binding, it promotes the translocation of the AR into the cell nucleus, where it selectively modulates gene expression.[3][4] A unique aspect of this compound's action is its ability to significantly increase the expression of Follistatin, a potent inhibitor of Myostatin.[1][8] Myostatin is a negative regulator of muscle growth; by inhibiting it, this compound promotes myogenic differentiation.[8] Additionally, this compound has been shown to activate the Akt signaling pathway, which is crucial for osteoblast proliferation.[2][9]
Q4: What are typical working concentrations for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell type and the specific assay. However, published studies commonly use concentrations in the nanomolar to low micromolar range. For example, myogenic differentiation in C2C12 myoblasts is induced at concentrations around 500 nM.[6][10] Effects on osteoblastic MC3T3-E1 cells, such as increased proliferation, have been observed at 0.5 µM (500 nM).[5][10]
Troubleshooting Guide: Solubility Issues
Q5: My this compound is precipitating after I dilute my DMSO stock solution into my cell culture medium. What's causing this and how can I fix it?
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous solution (like cell culture media) where its solubility is poor.
Potential Causes:
-
High Final Concentration of this compound: The concentration of this compound in the final culture medium may exceed its aqueous solubility limit.
-
High DMSO Concentration: While DMSO aids initial dissolution, high final concentrations can be toxic to cells. However, too low of a co-solvent percentage can fail to keep the compound in solution.
-
Media Composition: Components in the media, such as salts and proteins in Fetal Bovine Serum (FBS), can interact with this compound and reduce its solubility.[11][12]
-
Temperature Shifts: Moving from a room temperature stock solution to a 37°C incubator can affect solubility.[11]
-
Improper Mixing Technique: Adding the DMSO stock directly into the bulk medium without sufficient mixing can cause localized high concentrations and immediate precipitation.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically well below 0.5%, to minimize cytotoxicity while maintaining solubility.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform a serial dilution. First, dilute the high-concentration DMSO stock into a smaller volume of serum-free medium, mixing vigorously. Then, add this intermediate dilution to the rest of your culture medium.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Enhance Mixing: When adding the this compound stock to the medium, vortex or pipette the medium rapidly to ensure immediate and thorough dispersion of the compound.
-
Consider Serum-Free Conditions: Proteins in serum can sometimes contribute to compound precipitation.[12] If your experimental design allows, consider treating cells in serum-free or low-serum medium for the duration of the this compound exposure.[12]
Q6: I see a fine, crystalline precipitate in my culture flasks after 24 hours of incubation. Is this this compound?
It could be this compound, or it could be a precipitate formed from media components.[11]
Troubleshooting Steps:
-
Prepare a "Cell-Free" Control: Add your this compound working solution to a flask containing only cell culture medium (no cells). Incubate this alongside your experimental flasks. If precipitation occurs here, the issue is related to the compound's stability and solubility in the medium itself.
-
Microscopic Examination: Observe the precipitate under a microscope. Drug precipitates often have a distinct crystalline appearance. This can help distinguish it from other potential issues like bacterial or fungal contamination.
-
Re-evaluate Solubility in Your Specific Medium: The complex mixture of salts, amino acids, and other components in different media formulations can affect compound solubility.[13] You may need to lower the final concentration of this compound.
-
Check for pH Shifts: Ensure the pH of your medium has not shifted, as this can dramatically affect the solubility of many compounds.
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound in various solvents based on available data.
| Solvent | Solubility | Concentration | Reference |
| Water | Very Slightly Soluble / Insoluble | ~0.13 g/L (at 25°C) | [5] |
| DMSO | Soluble | Up to 64.0 mg/mL (148.65 mM) | [4][14][15] |
| Ethanol | Soluble | ~1 mg/mL | [5][6][16] |
| Methanol | Slightly Soluble | ~1 mg/mL | [5][6][7] |
| Acetonitrile | Soluble | ~1 mg/mL | [6] |
| PEG400 | Soluble | Not specified | [16] |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions for In Vitro Assays
This protocol provides a standardized method for preparing this compound solutions to minimize solubility issues.
Materials:
-
This compound powder
-
Anhydrous (cell culture grade) DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, pre-warmed cell culture medium (serum-free and complete)
-
Calibrated pipettes and sterile tips
Procedure:
-
Preparing the High-Concentration Stock Solution (e.g., 10 mM): a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions. (For 1 mL of a 10 mM stock, use 0.4305 mg of this compound). b. Add the calculated volume of anhydrous DMSO to the this compound powder. c. Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed.[14] d. Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10][11]
-
Preparing the Final Working Solution (Example: 1 µM this compound in 10 mL of medium): a. Thaw one aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm 10 mL of your complete cell culture medium to 37°C. c. Pipette 9.999 mL of the pre-warmed medium into a sterile 15 mL conical tube. d. While gently vortexing the medium, add 1 µL of the 10 mM this compound stock solution directly into the medium. This creates a 1:10,000 dilution for a final concentration of 1 µM this compound and 0.01% DMSO. e. Cap the tube and invert it several times to ensure homogeneity. f. Use this freshly prepared working solution to treat your cells immediately. Do not store diluted aqueous solutions of this compound.
Visualization of Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in promoting myogenesis.
Caption: this compound binds to the Androgen Receptor, leading to increased Follistatin expression which inhibits Myostatin.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. medisearch.io [medisearch.io]
- 3. Page loading... [guidechem.com]
- 4. Buy YK-11 | 1370003-76-1 | >98% [smolecule.com]
- 5. Page loading... [guidechem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound CAS#: 1370003-76-1 [m.chemicalbook.com]
- 8. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 9. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | TargetMol [targetmol.com]
- 15. medkoo.com [medkoo.com]
- 16. pp-researchlab.com [pp-researchlab.com]
YK11 Technical Support Center: Optimizing Myoblast Differentiation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing YK11 concentration for maximal myoblast differentiation. All information is derived from preclinical, in vitro studies and is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for inducing myoblast differentiation in C2C12 cells?
A1: Based on published in vitro studies, a concentration of 500 nM this compound has been shown to be effective in inducing myogenic differentiation of C2C12 myoblasts.[1][2] This concentration has been demonstrated to significantly increase the expression of key myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin, even more so than dihydrotestosterone (B1667394) (DHT) at the same concentration.[1][3] A dose-response relationship has been explored in the range of 1 nM to 1 µM, with 500 nM being a consistently effective concentration.
Q2: What is the primary mechanism of action by which this compound promotes myoblast differentiation?
A2: this compound is a partial agonist of the androgen receptor (AR).[3][4][5] Its mechanism for promoting myoblast differentiation is unique in that it potently induces the expression of Follistatin (Fst), a known inhibitor of Myostatin.[4][6][7] Myostatin is a protein that negatively regulates muscle growth. By increasing Follistatin, this compound effectively inhibits Myostatin, leading to enhanced myogenic differentiation.[4][6] This action is mediated through the androgen receptor, as the effects of this compound can be reversed by AR antagonists.[1]
Q3: How long does it take to observe significant myoblast differentiation with this compound treatment?
A3: Significant increases in the mRNA levels of myogenic regulatory factors (Myf5, MyoD, and myogenin) can be observed as early as 4 days after treatment with 500 nM this compound in a differentiation medium.[8] Morphological changes, such as the formation of myotubes, are also evident within this timeframe. For protein-level analysis, such as Myosin Heavy Chain (MyHC) expression, incubation for 4 days is also a suitable time point.
Q4: What is the appropriate solvent for preparing this compound stock solutions?
A4: this compound is typically dissolved in ethanol (B145695) (EtOH) or dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions for in vitro experiments.[2] It is crucial to include a vehicle control (the solvent used to dissolve this compound) in your experiments to account for any potential effects of the solvent on myoblast differentiation.
Q5: Are there any known off-target effects of this compound that could interfere with myoblast differentiation experiments?
A5: While this compound is selective for the androgen receptor, it is important to be aware of potential confounding factors. The current body of research is primarily from in vitro and animal studies, and a complete off-target profile is not fully elucidated.[9][10][11] When interpreting results, it is crucial to use appropriate controls, such as AR antagonists, to confirm that the observed effects are mediated through the intended pathway.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no myotube formation despite this compound treatment. | 1. Suboptimal this compound concentration. 2. Poor cell health or high passage number of C2C12 cells. 3. Issues with the differentiation medium (e.g., expired horse serum). 4. Mycoplasma contamination. | 1. Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line and conditions (e.g., 100 nM, 250 nM, 500 nM, 1 µM). 2. Use low-passage C2C12 cells (ideally below passage 15) and ensure they are healthy and proliferating well before inducing differentiation. Do not allow cells to become over-confluent before switching to differentiation medium.[5] 3. Use fresh, high-quality horse serum and test different concentrations (e.g., 2%, 5%) to find the optimal level for differentiation.[5] 4. Regularly test your cell cultures for mycoplasma contamination. |
| High variability in differentiation efficiency between wells/plates. | 1. Inconsistent cell seeding density. 2. Uneven distribution of this compound in the culture medium. 3. Edge effects in the culture plate. | 1. Ensure a uniform single-cell suspension before seeding and plate cells at a consistent density (e.g., 80-90% confluency) to initiate differentiation. 2. Mix the culture medium thoroughly but gently after adding this compound to ensure a homogenous concentration in each well. 3. To minimize edge effects, avoid using the outermost wells of the culture plate for critical experiments. |
| Cell detachment or death after switching to differentiation medium. | 1. Abrupt change in serum concentration. 2. Toxicity from the this compound solvent at high concentrations. | 1. Ensure a gradual transition to the differentiation medium if cells are sensitive. Wash cells gently with PBS before adding the differentiation medium. 2. Keep the final concentration of the solvent (e.g., DMSO, EtOH) in the culture medium as low as possible (typically <0.1%) and include a vehicle control to assess solvent toxicity. |
| Unexpected morphological changes or lack of differentiation. | 1. Incorrect preparation of this compound stock solution. 2. Contamination of reagents or cell culture. | 1. Double-check the calculations for your this compound stock and working solutions. Ensure the compound is fully dissolved. 2. Use sterile techniques for all cell culture procedures and ensure all media and supplements are not expired or contaminated. |
Quantitative Data Summary
Table 1: Effect of this compound on Myogenic Regulatory Factor (MRF) mRNA Expression in C2C12 Myoblasts
| Treatment (4 days) | Fold Change in Myf5 mRNA | Fold Change in MyoD mRNA | Fold Change in Myogenin mRNA |
| Control (Vehicle) | 1.0 | 1.0 | 1.0 |
| This compound (500 nM) | ~3.5 | ~2.5 | ~4.0 |
| DHT (500 nM) | ~2.0 | ~1.5 | ~2.5 |
| Data is an approximate representation based on graphical data from published studies. Actual results may vary. |
Table 2: Key Reagents and Conditions for this compound-induced Myoblast Differentiation
| Parameter | Recommended Value/Condition |
| Cell Line | C2C12 Myoblasts |
| Seeding Density for Differentiation | 80-90% Confluency |
| Growth Medium | DMEM + 10% FBS |
| Differentiation Medium | DMEM + 2% Horse Serum |
| This compound Concentration | 500 nM (optimal) |
| Incubation Time | 4 days for mRNA analysis |
| Vehicle Control | Ethanol (EtOH) or DMSO |
Experimental Protocols
Protocol 1: C2C12 Myoblast Differentiation with this compound Treatment
-
Cell Seeding:
-
Culture C2C12 myoblasts in growth medium (DMEM with 10% FBS) until they reach 80-90% confluency.
-
-
Induction of Differentiation:
-
Aspirate the growth medium and gently wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Replace the growth medium with differentiation medium (DMEM with 2% horse serum).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in ethanol or DMSO.
-
Add the this compound stock solution to the differentiation medium to achieve the desired final concentration (e.g., 500 nM). Also, prepare a vehicle control with the same concentration of solvent.
-
Gently mix the medium in the culture vessel.
-
-
Incubation:
-
Incubate the cells at 37°C in a 5% CO2 incubator for 4 days.
-
Change the differentiation medium containing this compound or vehicle control every 24-48 hours.
-
-
Analysis:
-
After the incubation period, cells can be harvested for analysis of myotube formation (microscopy), gene expression (qRT-PCR), or protein expression (Western blot).
-
Protocol 2: Analysis of Myogenic Gene Expression by qRT-PCR
-
RNA Extraction:
-
After the 4-day differentiation protocol, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Perform qRT-PCR using SYBR Green or a probe-based assay with primers specific for your target genes (e.g., Myf5, MyoD, Myogenin) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. Side effects of YK-11_Chemicalbook [chemicalbook.com]
- 8. jgryall.wordpress.com [jgryall.wordpress.com]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
managing potential YK11 off-target effects in cell culture
This guide provides researchers, scientists, and drug development professionals with essential information for managing experiments involving YK11. It focuses on troubleshooting potential off-target effects and ensuring data integrity through robust experimental design.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vitro?
This compound is a synthetic, steroidal selective androgen receptor modulator (SARM) with a unique dual mechanism.[1][2]
-
Partial Androgen Receptor (AR) Agonism : this compound binds to the androgen receptor but acts as a partial agonist. Unlike full agonists such as dihydrotestosterone (B1667394) (DHT), it does not induce the N-terminal/C-terminal interaction required for full transcriptional activation of the receptor.[2][3]
-
Myostatin Inhibition via Follistatin : Its primary anabolic effect in myogenic cells is mediated by dramatically increasing the expression of Follistatin (Fst).[1][4] Follistatin is a natural antagonist of myostatin, a protein that negatively regulates muscle growth.[5][6] This induction of Follistatin appears to be a unique characteristic not observed with DHT treatment in the same cell models.[4][7]
Q2: How does a "partial agonist" and "gene-selective" modulator differ from a full agonist like DHT?
A full agonist like DHT strongly activates the androgen receptor, leading to a broad, potent transcriptional response across most AR-regulated genes. This compound's activity is more nuanced:
-
Partial Agonism : It only partially activates the receptor, meaning the downstream signal is weaker for some genes compared to DHT.[3]
-
Gene Selectivity : this compound can induce different conformational changes in the AR, leading to the recruitment of different co-regulator proteins.[8] This results in a unique gene expression profile. For example, in MDA-MB 453 cells, this compound induced the FKBP51 gene similarly to DHT but failed to induce the SARG gene, which DHT strongly activates.[9] This selectivity is the basis for its classification as a SARM and is a primary source of its "off-target" (or more accurately, differential) effects.
Q3: Can this compound have effects unrelated to direct gene transcription?
Yes. Studies have shown that this compound can induce rapid (within 15 minutes) phosphorylation of the protein kinase Akt in osteoblastic cells.[9][10] This suggests this compound can trigger non-genomic signaling cascades, which are faster than classical transcriptional regulation and can have widespread effects on cell proliferation, survival, and metabolism.[9]
Section 2: Troubleshooting Guide
Q4: My cells are showing high levels of cytotoxicity or cell death after this compound treatment. What are the potential causes?
Several factors could contribute to unexpected cytotoxicity. Use the following workflow to diagnose the issue.
-
Solvent Toxicity : Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cell line, typically <0.5% and ideally <0.1%. Always include a solvent-only control.
-
High Concentration : this compound may become toxic at high concentrations. Perform a dose-response curve to determine the optimal concentration range that provides the desired biological effect without compromising cell viability.
-
Cellular Stress : In vivo studies have shown this compound can induce oxidative stress and inflammation in certain tissues.[11][12] If you observe toxicity at concentrations expected to be non-toxic, consider assaying for markers of apoptosis (e.g., cleaved caspase-3) or oxidative stress (e.g., ROS production).
This is a common observation with gene-selective compounds like this compound. Use this decision tree to characterize the effect.
-
Confirm AR-Dependence : The first step is to determine if the effect is mediated through the androgen receptor. Co-treat cells with this compound and a known AR antagonist like flutamide (B1673489) or bicalutamide. If the antagonist blocks the effect, it is considered "on-target." If not, it is a true "AR-independent off-target" effect.
-
Compare with a Full Agonist : Run a parallel experiment using DHT.
-
Assess Timeline for Non-Genomic Effects : If the effect is AR-dependent and occurs very rapidly (e.g., phosphorylation events), it is likely mediated by non-genomic AR signaling.[9]
Section 3: Key Experimental Protocols
Protocol 1: Quantitative PCR (qPCR) for On-Target and Off-Target Gene Expression
Objective : To quantify changes in mRNA levels of target genes (e.g., Fst, Myog) and potential off-target genes.
Methodology :
-
Cell Seeding : Plate cells (e.g., C2C12 myoblasts) in 6-well plates and allow them to adhere for 24 hours.
-
Treatment : Replace growth media with differentiation media (e.g., DMEM with 2% horse serum). Treat cells with:
-
Vehicle Control (e.g., 0.1% EtOH or DMSO)
-
This compound (e.g., 500 nM)
-
DHT (e.g., 500 nM, for comparison)
-
This compound + AR Antagonist (e.g., 10 µM hydroxyflutamide)
-
-
Incubation : Incubate cells for a predetermined time (e.g., 6 hours for early response, 48-72 hours for differentiation markers).
-
RNA Extraction : Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions. Quantify RNA and assess purity (A260/A280 ratio).
-
cDNA Synthesis : Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction : Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers for your genes of interest (see table below for examples). Use a housekeeping gene (e.g., Actb, Gapdh) for normalization.
-
Analysis : Calculate relative gene expression using the ΔΔCt method.
Protocol 2: Western Blot for Akt Phosphorylation (Non-Genomic Signaling)
Objective : To detect rapid, non-genomic signaling initiated by this compound.
Methodology :
-
Cell Seeding and Serum Starvation : Plate cells (e.g., MC3T3-E1 osteoblasts) and grow to ~80% confluency. Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
Treatment : Treat cells with this compound (e.g., 0.5 µM) or DHT (0.01 µM) for a short time course (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis : Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
-
Stripping and Re-probing : Strip the membrane and re-probe with an antibody for total Akt to confirm equal protein loading.
Section 4: Data Summaries & Interpretation
Table 1: Example Comparative Gene Expression Data (qPCR)
This table illustrates a hypothetical outcome comparing this compound and DHT in C2C12 myoblasts, highlighting this compound's gene-selective nature.
| Gene Target | Function | Vehicle Control | DHT (500 nM) | This compound (500 nM) | This compound + Antagonist | Expected Interpretation |
| Myogenin (Myog) | Myogenic Differentiation | 1.0 | 3.5-fold ↑ | 5.0-fold ↑ | Baseline | On-Target (Myogenic) |
| Follistatin (Fst) | Myostatin Inhibitor | 1.0 | No Change | 8.0-fold ↑ | Baseline | On-Target (this compound-Specific) |
| SARG | AR-Responsive Gene | 1.0 | 6.0-fold ↑ | No Change | No Change | Gene-Selective Action |
| Interleukin-6 (Il6) | Inflammatory Cytokine | 1.0 | No Change | 2.5-fold ↑ | 2.4-fold ↑ | AR-Independent Off-Target |
Data are presented as fold change relative to the vehicle control and are for illustrative purposes only.
Table 2: Example Cytotoxicity Data (MTT Assay)
This table shows example data for determining the cytotoxic concentration (CC50) of this compound.
| This compound Concentration | % Cell Viability (Mean ± SD) | Observation |
| 0 µM (Vehicle) | 100 ± 4.5 | Baseline |
| 0.1 µM | 98.2 ± 5.1 | No significant toxicity |
| 0.5 µM | 96.5 ± 4.8 | No significant toxicity |
| 1.0 µM | 94.1 ± 6.2 | No significant toxicity |
| 5.0 µM | 85.3 ± 7.1 | Mild toxicity |
| 10.0 µM | 52.1 ± 8.5 | ~CC50 |
| 25.0 µM | 15.7 ± 5.3 | High toxicity |
Based on this illustrative data, experimental concentrations should ideally be kept ≤ 1.0 µM to avoid confounding results from cellular toxicity.
References
- 1. fitscience.co [fitscience.co]
- 2. YK-11 - Wikipedia [en.wikipedia.org]
- 3. YK-11 [medbox.iiab.me]
- 4. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. swolverine.com [swolverine.com]
- 6. moreplatesmoredates.com [moreplatesmoredates.com]
- 7. ergo-log.com [ergo-log.com]
- 8. Differential DNA-binding and cofactor recruitment are possible determinants of the synthetic steroid this compound-dependent gene expression by androgen receptor in breast cancer MDA-MB 453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 10. medchemexpress.com [medchemexpress.com]
- 11. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces oxidative stress and mitochondrial dysfunction in hippocampus: The interplay between a selective androgen receptor modulator (SARM) and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
YK11 Technical Support Center: Stability and Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability and degradation of YK11 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in common laboratory solvents?
A1: this compound is a steroidal Selective Androgen Receptor Modulator (SARM) and is known to be particularly unstable in solution. One study has highlighted that this compound is easily hydrolyzed within a few hours.[1] Due to its steroidal backbone and a labile orthoester-derived moiety, it is prone to substantial metabolic conversion in vivo, and similar degradation can be expected in vitro.[2][3]
Q2: What are the recommended storage conditions for this compound solutions?
A2: To minimize degradation, this compound solutions should be stored under specific conditions. While data for many SARMs suggests stability in solutions stored at -20°C, some are more sensitive.[4][5] For this compound, it is crucial to minimize exposure to water and acidic or basic conditions.
Recommended Storage Conditions for this compound Solutions
| Parameter | Recommendation | Rationale |
| Temperature | -80°C for long-term storage | To slow down chemical degradation kinetics. |
| -20°C for short-term storage (up to 2 weeks) | Adequate for brief periods, but degradation may still occur. | |
| Solvent | Anhydrous DMSO, Ethanol, or PEG400 | This compound is soluble in these solvents. Using anhydrous solvents minimizes hydrolysis. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation. |
| Light Exposure | Store in amber vials or protect from light | To prevent photolytic degradation. |
| Freeze-Thaw Cycles | Minimize | Repeated freeze-thaw cycles can introduce moisture and accelerate degradation.[6] |
Q3: What are the likely degradation pathways for this compound in solution?
A3: The primary degradation pathway for this compound in solution is likely hydrolysis of its orthoester and ester functionalities, especially in the presence of water and acid or base catalysts. Oxidation is another potential degradation pathway.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to this compound instability in experimental settings.
Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
-
Possible Cause: Degradation of this compound in the stock solution or culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh this compound solutions immediately before use. Avoid using solutions that have been stored for extended periods, even at low temperatures.
-
Verify Solvent Quality: Use high-purity, anhydrous solvents for preparing stock solutions to minimize hydrolysis.
-
pH of Medium: Be aware that the pH of cell culture medium (typically ~7.4) can contribute to the hydrolysis of this compound over the course of an experiment.
-
Control Experiments: Include a freshly prepared this compound positive control in every experiment to compare against older solutions.
-
Analytical Verification: If possible, use HPLC to check the purity of your this compound stock solution before use.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound solution.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that the solution has been stored according to the recommendations (see FAQ 2).
-
Forced Degradation Study: To tentatively identify degradation peaks, perform a forced degradation study (see Experimental Protocols section). This can help to distinguish between impurities from synthesis and true degradants.
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to obtain mass information on the unknown peaks, which can help in their identification.[1][7]
-
Issue 3: Complete loss of parent this compound peak in analytical assays.
-
Possible Cause: Rapid and extensive degradation.
-
Troubleshooting Steps:
-
Re-evaluate Solution Preparation and Storage: This level of degradation suggests a significant issue with the solvent (e.g., presence of water or contaminants) or storage conditions (e.g., exposure to high temperatures or light).
-
Immediate Analysis: Analyze freshly prepared solutions immediately to establish a baseline.
-
Consider Alternative Solvents: If using aqueous buffers, consider preparing a highly concentrated stock in an anhydrous solvent like DMSO and diluting it into the aqueous medium immediately before the experiment to minimize the time this compound is in an aqueous environment.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to help identify potential degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
This compound powder
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UHPLC system with UV/PDA and/or MS detector
Methodology:
-
Prepare this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Set up Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of this compound stock with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place this compound powder in an oven at 70°C for 48 hours.
-
Photodegradation: Expose a this compound solution in methanol to direct UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC-UV/MS method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Calculate the percentage of this compound remaining.
-
Protocol 2: Routine Stability Testing of this compound in a Specific Solvent
Methodology:
-
Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Storage: Aliquot the solution into several vials and store under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect from light.
-
Time Points: At designated time points (e.g., 0, 1 day, 3 days, 1 week, 2 weeks, 1 month), remove one vial for analysis.
-
Analysis: Analyze the sample using a validated HPLC method to determine the concentration of this compound.
-
Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound experimental results.
Caption: Experimental workflow for this compound stability testing.
Caption: Proposed signaling pathway for this compound's anabolic effect.
References
- 1. Development and validation of liquid chromatography-tandem mass spectrometry method for screening six selective androgen receptor modulators in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the in vivo metabolism of the SARM this compound: Identification and characterization of metabolites potentially useful for doping controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of stability of selective androgen receptor modulators in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Investigation of stability of selective androgen receptor modulators in urine | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in YK11 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the selective androgen receptor modulator (SARM), YK11.
Troubleshooting Guide for Unexpected In Vitro Results
Experiments with this compound can sometimes yield results that deviate from the expected outcomes. This guide provides potential causes and solutions for common issues encountered during in vitro assays.
| Unexpected Result | Potential Cause | Recommended Solution |
| Lower than expected anabolic activity in C2C12 myoblast differentiation assays (e.g., low MyoD, Myf5, or myogenin expression). | 1. Suboptimal this compound Concentration: this compound's effects are dose-dependent.[1][2] 2. Inactive Diastereomer Predominance: Commercial this compound is a mixture of two diastereomers, with only one being highly active. The ratio of these can vary between batches.[3] 3. This compound Degradation: this compound may be unstable in aqueous cell culture media over long incubation periods. 4. Follistatin Pathway Inhibition: The anabolic effects of this compound are significantly mediated by the induction of follistatin.[1][4] Any experimental condition that interferes with follistatin expression or activity will blunt the effects of this compound. | 1. Dose-Response Experiment: Perform a dose-response curve (e.g., 10 nM to 1 µM) to determine the optimal concentration for your specific cell line and assay conditions. A concentration of 500 nM has been shown to be effective for inducing myogenic differentiation.[2] 2. Quality Control of this compound Batch: If possible, obtain a certificate of analysis for your this compound batch that specifies the diastereomeric ratio. If results are inconsistent between batches, this is a likely culprit. 3. Assess Compound Stability: Prepare fresh stock solutions in DMSO. For long-term experiments, consider replenishing the media with freshly diluted this compound periodically. 4. Verify Follistatin Induction: Use Western blot or ELISA to confirm that this compound is inducing follistatin expression in your C2C12 cells. |
| High variability between replicate wells or experiments. | 1. Poor Solubility: this compound is poorly soluble in aqueous solutions and may precipitate in cell culture media, leading to inconsistent concentrations.[5] 2. DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can be toxic to cells.[6] | 1. Proper Solubilization: Ensure this compound is fully dissolved in DMSO before diluting in media. Visually inspect for precipitation. The solubility in organic solvents like ethanol, methanol, and acetonitrile (B52724) is approximately 1 mg/mL.[7] 2. Control for Solvent Effects: Keep the final DMSO concentration consistent across all wells, including vehicle controls, and generally below 0.1%. |
| No effect or paradoxical inhibitory effect on androgen receptor (AR) reporter gene assay. | 1. Partial Agonist Activity: this compound is a partial agonist of the androgen receptor.[8] In the presence of a full agonist (like DHT), a partial agonist can act as a competitive antagonist. 2. Cell Line Specificity: The transcriptional activity of this compound is gene- and cell-type specific due to differential cofactor recruitment.[9] | 1. Assay Design: Run experiments with this compound alone and in combination with a full agonist like DHT to characterize its partial agonist/antagonist properties. 2. Cell Line Selection: Be aware that the effects of this compound may differ between cell lines (e.g., HEK293, MDA-MB-453). |
| Unexpected effects on cell viability or morphology. | 1. Off-Target Effects: At higher concentrations, this compound may have off-target effects unrelated to its AR or myostatin-inhibiting activity. 2. Purity of Compound: The this compound sample may contain impurities from the synthesis process. | 1. Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range of your this compound batch. 2. Source from a Reputable Supplier: Ensure your this compound is of high purity by sourcing it from a reliable chemical supplier that provides a certificate of analysis. |
Troubleshooting Guide for Unexpected In Vivo Results
In vivo studies with this compound can present a unique set of challenges. This table addresses potential discrepancies between expected and observed outcomes in animal models.
| Unexpected Result | Potential Cause | Recommended Solution |
| Lack of significant muscle mass increase despite high doses. | 1. Rapid Metabolism: this compound is extensively metabolized in vivo, and intact this compound is not detected in urine.[10] This suggests a short half-life of the active compound. 2. Oral Bioavailability: While orally active, the bioavailability may be low, as suggested by the high doses used in some animal studies to see an effect.[11] | 1. Pharmacokinetic Study: If feasible, conduct a pharmacokinetic study to determine the half-life and peak plasma concentrations of this compound and its major metabolites in your animal model. 2. Dosing Regimen: Consider a split dosing schedule (e.g., twice daily) to maintain more stable plasma concentrations. The estimated half-life is around 6-12 hours.[12] |
| Unexpected behavioral or neurological effects. | 1. Neurotoxicity: Studies in rats have shown that this compound can cross the blood-brain barrier and may induce oxidative stress, mitochondrial dysfunction, and neurochemical impairments in the hippocampus at anabolic doses.[13][14] | 1. Behavioral Monitoring: Include a battery of behavioral tests in your study design to assess for any neurological side effects. 2. Histological Analysis: Perform histological analysis of brain tissue, particularly the hippocampus, to look for any pathological changes. |
| Discrepancy between in vitro potency and in vivo anabolic effects. | 1. Complex In Vivo Regulation: The in vivo anabolic response is regulated by a complex interplay of hormones and signaling pathways that cannot be fully replicated in vitro. 2. Off-Target In Vivo Effects: this compound may have off-target effects in vivo that are not apparent in cell-based assays. | 1. Multi-Tissue Analysis: Collect and analyze various tissues (muscle, bone, reproductive organs, liver, etc.) to get a comprehensive picture of this compound's in vivo effects. 2. Measure Key Biomarkers: In addition to muscle mass, measure relevant biomarkers such as serum follistatin, testosterone (B1683101), and liver enzymes. |
| High inter-animal variability in response. | 1. Genetic Variability: Differences in the genetic background of the animals can lead to variations in drug metabolism and response. 2. Gavage/Injection Inconsistency: Inconsistent administration of the compound can lead to variability in dosing. | 1. Use of Inbred Strains: Whenever possible, use inbred animal strains to minimize genetic variability. 2. Proper Dosing Technique: Ensure that all personnel are properly trained in the administration technique being used. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It is a partial agonist of the androgen receptor (AR), meaning it binds to the receptor but does not elicit a maximal response like testosterone or DHT.[8] Uniquely, it also robustly induces the expression of follistatin, a protein that inhibits myostatin.[1][15] Myostatin is a negative regulator of muscle growth, so its inhibition by the this compound-induced follistatin leads to increased muscle mass.[16]
Q2: Why are my in vitro results with this compound inconsistent?
A2: Inconsistency in in vitro results with this compound can stem from several factors. A primary reason is that commercially available this compound is often a mixture of two diastereomers, with one being significantly more active than the other.[3] The ratio of these diastereomers can vary between batches, leading to different potencies. Additionally, this compound has poor aqueous solubility and may be unstable in cell culture media over long incubation times, leading to inconsistent effective concentrations.[5]
Q3: Is this compound a "true" SARM?
A3: While often categorized as a SARM, this compound's chemical structure is steroidal, unlike most other SARMs which are non-steroidal.[8] Its mechanism of action, particularly its potent induction of follistatin, also distinguishes it from other SARMs that act primarily through direct androgen receptor modulation.[15] Therefore, it can be more accurately described as a steroidal SARM with myostatin-inhibiting properties.
Q4: What are the known off-target effects of this compound?
A4: The off-target effects of this compound are not fully characterized, especially in humans. However, animal studies have raised concerns about potential neurotoxicity, including the induction of oxidative stress and mitochondrial dysfunction in the hippocampus.[14] As with other SARMs, there are anecdotal reports of testosterone suppression and potential liver toxicity, although the latter is not well-documented in preclinical studies.[17]
Q5: How should I prepare this compound for in vitro experiments?
A5: this compound should be dissolved in a suitable organic solvent such as DMSO to create a stock solution.[5] This stock solution can then be diluted into your cell culture media to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the media is low (typically <0.1%) and consistent across all experimental and control groups to avoid solvent-induced artifacts.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| ARE-Luciferase Reporter Assay | HEK293 | EC50 (Active Diastereomer) | 7.85 nM | [3] |
| Myogenic Differentiation | C2C12 Myoblasts | Effective Concentration | 500 nM | [2] |
| Osteoblast Proliferation | MC3T3-E1 | Effective Concentration | 0.5 µM | [18] |
Table 2: In Vivo Study Parameters for this compound
| Animal Model | Dosing Regimen | Observed Effects | Reference |
| Sepsis-induced muscle atrophy in mice | 350-700 mg/kg/day (oral) | Prevented muscle mass loss, decreased fat mass, improved survival. | [19][20] |
| Healthy rats | 0.35 g/kg (oral) for 5 weeks | Induced oxidative stress and mitochondrial dysfunction in the hippocampus. | [14] |
Experimental Protocols
Protocol 1: C2C12 Myoblast Differentiation Assay
This protocol is used to assess the myogenic potential of this compound.
-
Cell Seeding: Seed C2C12 myoblasts in a multi-well plate in growth medium (DMEM with 10% FBS) and allow them to reach 80-90% confluency.
-
Initiation of Differentiation: Replace the growth medium with a differentiation medium (DMEM with 2% horse serum).
-
Treatment: Add this compound (dissolved in DMSO and diluted in differentiation medium) to the cells at the desired final concentrations (e.g., a dose-response from 10 nM to 1 µM). Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for 48-96 hours to allow for myotube formation.
-
Analysis:
-
Morphological Analysis: Visualize myotube formation using light microscopy.
-
Gene Expression Analysis: Harvest cells and perform qRT-PCR to measure the expression of myogenic regulatory factors (MyoD, Myf5, myogenin).
-
Protein Analysis: Perform Western blotting to measure the protein levels of myogenic markers like myosin heavy chain (MHC).
-
Protocol 2: Follistatin Induction Western Blot
This protocol is used to confirm that this compound is inducing the expression of its key downstream target, follistatin.
-
Cell Culture and Treatment: Culture C2C12 cells and treat with this compound as described in Protocol 1.
-
Cell Lysis: After the desired treatment period (e.g., 24-48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them on a polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for follistatin. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Diagram of this compound's dual signaling pathway in muscle cells.
Caption: A logical workflow for troubleshooting unexpected in vitro results.
References
- 1. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. Dimethyl sulfoxide: a central player since the dawn of cryobiology, is efficacy balanced by toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. YK-11 - Wikipedia [en.wikipedia.org]
- 9. Differential DNA-binding and cofactor recruitment are possible determinants of the synthetic steroid this compound-dependent gene expression by androgen receptor in breast cancer MDA-MB 453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the in vivo metabolism of the SARM this compound: Identification and characterization of metabolites potentially useful for doping controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. fitscience.co [fitscience.co]
- 13. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound induces oxidative stress and mitochondrial dysfunction in hippocampus: The interplay between a selective androgen receptor modulator (SARM) and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. swolverine.com [swolverine.com]
- 16. Side effects of YK-11_Chemicalbook [chemicalbook.com]
- 17. uksarms.com [uksarms.com]
- 18. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 19. medkoo.com [medkoo.com]
- 20. researchgate.net [researchgate.net]
YK11 In Vivo Research: A Technical Support Center for Navigating Confounding Variables
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for designing and executing robust in vivo studies with the selective androgen receptor modulator (SARM), YK11. Addressing the critical need for meticulous control of confounding variables, this resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation standards to enhance the reliability and reproducibility of your research.
Troubleshooting Guide: Addressing Common Experimental Challenges
This guide provides a question-and-answer format to troubleshoot specific issues that may arise during this compound in vivo experiments.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in animal body weight and/or muscle mass at baseline. | - Genetic drift in outbred strains.- Differences in age and sex.- Variable housing conditions (e.g., cage density, environmental enrichment).- Inconsistent diet and water access. | - Use age- and sex-matched animals from a reputable supplier.- Allow for a sufficient acclimatization period (minimum of one week) in a controlled environment before starting the experiment.- Standardize housing conditions, including cage size, bedding, and enrichment items.- Ensure ad libitum access to a standardized chow diet and water. |
| Inconsistent or unexpected pharmacological effects of this compound. | - Improper vehicle selection leading to poor solubility or stability.- Incorrect administration technique (e.g., inaccurate oral gavage).- Degradation of the this compound compound.- Low-quality or contaminated this compound.[1] | - Utilize a vehicle known for SARM stability and bioavailability, such as a solution of PEG300 and ethanol. Prepare fresh solutions regularly.- Ensure all personnel are thoroughly trained in the chosen administration method to guarantee consistent dosing.- Store this compound according to the manufacturer's instructions, protected from light and temperature fluctuations.- Source this compound from a reputable supplier that provides a certificate of analysis (CoA) to verify purity and identity. |
| High incidence of adverse effects (e.g., lethargy, ruffled fur, unexpected mortality). | - Dose is too high for the chosen animal model.- Potential liver toxicity, a noted concern with some SARMs.[2] - Stress from handling and experimental procedures. | - Conduct a dose-response study to determine the optimal therapeutic window for your specific research question and animal model.- Monitor animals daily for clinical signs of distress. Consider including liver function tests (e.g., ALT, AST) in your endpoint analysis.- Handle animals gently and consistently. Acclimatize them to all experimental procedures before the study begins. |
| Lack of significant difference between control and this compound-treated groups. | - Insufficient statistical power (sample size is too small).- High inter-animal variability.- The chosen dose was sub-therapeutic.- Short study duration may not be sufficient to observe significant anabolic effects. | - Perform a power analysis before starting the study to determine the appropriate number of animals per group.- Implement randomization and blinding to minimize bias.- Review existing literature to ensure the selected dose is within the reported effective range for similar studies.- Consider extending the study duration based on the expected rate of muscle or bone accrual in your model. |
| Results are not reproducible in subsequent experiments. | - Subtle changes in environmental conditions (e.g., temperature, light cycle).- Differences in the batch of this compound or vehicle.- Variation in the microbiome of the animals.- Inconsistent application of experimental protocols by different researchers. | - Maintain a detailed log of all environmental parameters.- Use the same batch of all reagents and compounds for a single study whenever possible. If a new batch is used, perform validation checks.- Consider the potential influence of the gut microbiome on drug metabolism and efficacy.- Develop and strictly adhere to detailed Standard Operating Procedures (SOPs) for all aspects of the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It is a partial agonist of the androgen receptor (AR), meaning it binds to and activates the receptor, though not to the same extent as full agonists like testosterone.[1] Additionally, this compound is a myostatin inhibitor. It functions by increasing the expression of follistatin, a protein that binds to and inhibits myostatin, a negative regulator of muscle growth.[1][3]
Q2: What are the most critical confounding variables to control in a this compound in vivo study?
A2: The most critical variables to control are:
-
Animal-related: Age, sex, genetic background, and baseline health status.
-
Environmental: Housing density, temperature, humidity, and light-dark cycle.
-
Dietary: Composition of the chow and ad libitum access to food and water.
-
Procedural: Consistent handling, administration technique, and timing of interventions and measurements.
Q3: How should a proper control group be designed for a this compound experiment?
A3: A proper control group should receive the vehicle used to dissolve the this compound, administered via the same route and on the same schedule as the this compound-treated group. This allows for the differentiation of the effects of this compound from the effects of the vehicle and the administration procedure itself.
Q4: What are the expected anabolic outcomes of this compound administration in animal models?
A4: Based on preclinical studies, expected outcomes include increased lean muscle mass, decreased fat mass, and improved bone mineral density.[4] The magnitude of these effects will depend on the dose, duration of treatment, and the specific animal model used.
Q5: Are there any known side effects of this compound in animal studies that I should monitor for?
A5: While research is ongoing, potential side effects to monitor include suppression of endogenous testosterone, potential liver stress, and changes in behavior such as increased aggression.[1][2][5] It is crucial to conduct daily health monitoring of the animals.
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies on this compound. Direct comparison between studies should be made with caution due to differences in experimental design.
Table 1: Effects of this compound on Body Composition in a Mouse Sepsis Model
| Treatment Group | Dose | Duration | Change in Body Weight | Change in Muscle Mass | Change in Fat Mass | Animal Model | Reference |
| Control (Sepsis) | - | 10 days | Decrease | Decrease | - | BALB/c Mice | Lee et al. |
| This compound (Sepsis) | 350 mg/kg (oral) | 10 days | Attenuated Decrease | Attenuated Decrease | - | BALB/c Mice | Lee et al. |
| This compound (Sepsis) | 700 mg/kg (oral) | 10 days | Attenuated Decrease | Attenuated Decrease | - | BALB/c Mice | Lee et al. |
Table 2: Effects of this compound on Bone Defect Repair in Rats
| Treatment Group | Concentration | Duration | Outcome | Animal Model | Reference |
| Control | - | 8 weeks | Incomplete bone healing | Wistar Rats | Wu et al. |
| This compound/GelMA | 0.5 mg/mL | 8 weeks | Abundant and continuous bone tissue formation | Wistar Rats | Wu et al. |
| This compound/GelMA | 1 mg/mL | 8 weeks | Almost complete coverage of the bone defect with new bone | Wistar Rats | Wu et al. |
Experimental Protocols
Protocol 1: General Anabolic Effects of this compound in a Rodent Model
-
Animal Model: Male Wistar rats, 8 weeks of age.
-
Acclimatization: House animals in a controlled environment (12:12 light-dark cycle, 22±2°C, 55±10% humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Group Allocation: Randomly assign animals to either a control group or a this compound treatment group (n=8-10 per group).
-
Vehicle Preparation: Prepare a vehicle solution of 10% DMSO, 40% PEG300, and 50% sterile water.
-
This compound Solution Preparation: Dissolve this compound in the vehicle to the desired concentration (e.g., 5 mg/kg body weight).
-
Administration: Administer the this compound solution or vehicle to the respective groups via oral gavage once daily for a period of 4-8 weeks.
-
Monitoring: Record body weight and food intake twice weekly. Perform daily health checks.
-
Endpoint Analysis: At the end of the study, euthanize the animals and dissect key muscles (e.g., gastrocnemius, tibialis anterior) and bones (e.g., femur). Measure muscle wet weight and analyze bone mineral density using pQCT or DEXA.
Visualizations
Caption: this compound dual-action signaling pathway.
Caption: Standard experimental workflow for a this compound in vivo study.
References
Technical Support Center: Mitigating YK11-Induced Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with the selective androgen receptor modulator (SARM), YK11, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a synthetic, steroidal selective androgen receptor modulator (SARM).[1] It functions as a partial agonist of the androgen receptor (AR).[1] Unlike full agonists, it doesn't induce the complete conformational change in the AR required for full transcriptional activation.[1] A key feature of this compound's anabolic activity is its ability to increase the expression of Follistatin (Fst), a potent inhibitor of myostatin.[1][2][3] Myostatin is a protein that negatively regulates muscle growth. By inhibiting myostatin, this compound promotes myogenic differentiation.[2][4][5]
Q2: Why am I observing significant cell death in my primary cell cultures after this compound treatment?
High concentrations or prolonged exposure to this compound can induce cytotoxicity. Recent studies have shown that this compound can promote oxidative stress, mitochondrial dysfunction, and inflammation, leading to programmed cell death, or apoptosis.[6][7][8] Primary cells can be particularly sensitive to these effects compared to immortalized cell lines.
Q3: What are the specific molecular pathways implicated in this compound-induced cytotoxicity?
This compound-induced cytotoxicity appears to be multifactorial. In vivo studies on hippocampal tissue have implicated the following pathways:
-
Oxidative Stress: this compound administration has been shown to disrupt the endogenous antioxidant system, leading to increased production of reactive oxygen species (ROS) and subsequent cellular damage.[7][9]
-
Inflammation: this compound can increase the expression of pro-inflammatory cytokines like IL-1β and IL-6.[6]
-
Apoptosis: this compound can trigger the apoptotic cascade through the activation of p38 MAPK, which in turn modulates the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of executioner caspases like cleaved caspase-3.[6]
Q4: What general strategies can I employ to reduce this compound-induced cell death?
Mitigating cytotoxicity involves optimizing your experimental conditions and considering protective co-treatments. Key strategies include:
-
Dose-Response and Time-Course Optimization: Determine the lowest effective concentration of this compound and the shortest exposure time necessary to achieve the desired biological effect. Cytotoxicity is often dose- and time-dependent.[10]
-
Antioxidant Co-treatment: The use of antioxidants can counteract the effects of oxidative stress induced by this compound.[10]
-
Apoptosis Inhibition: If apoptosis is confirmed as the primary mode of cell death, co-treatment with caspase inhibitors can be an effective strategy.[11][12]
-
Maintain Optimal Cell Culture Conditions: Ensure your primary cells are healthy and not under additional stress from suboptimal media, confluency, or other environmental factors, as this can increase their susceptibility to drug-induced toxicity.[10]
Troubleshooting Guide
Q1: Issue - My primary cells are detaching and appear rounded or shrunken after this compound treatment. What's happening and what should I do?
A1: These morphological changes are classic signs of apoptosis. The likely cause is acute cytotoxicity from the this compound treatment.
Troubleshooting Steps:
-
Verify Apoptosis: Use an Annexin V/Propidium Iodide (PI) assay to confirm that the cells are undergoing apoptosis.
-
Optimize this compound Concentration: Perform a dose-response experiment (e.g., using an MTT or LDH assay) to determine the IC50 (half-maximal inhibitory concentration) and identify a non-toxic working concentration.
-
Implement Co-treatment:
-
Antioxidants: Co-treat with N-acetylcysteine (NAC). NAC can directly scavenge ROS and support the replenishment of intracellular glutathione (B108866) (GSH), a key cellular antioxidant.[13][14][15][16]
-
Caspase Inhibitors: If apoptosis is confirmed, use a pan-caspase inhibitor like Z-VAD-FMK to block the downstream apoptotic cascade.
-
Q2: Issue - My cell viability assay (MTT) shows a significant decrease in signal, but I'm not sure if it's due to apoptosis or necrosis. How can I differentiate?
A2: The MTT assay measures metabolic activity, which decreases in both apoptosis and necrosis.[17] To distinguish between these cell death pathways, you need to use more specific assays.
Recommended Assays:
-
Flow Cytometry with Annexin V/PI Staining: This is the gold standard for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assay: Measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[18][19] An increase in caspase-3 activity is a hallmark of apoptosis.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is released from cells with compromised membrane integrity, a characteristic of necrosis.[20] A significant increase in LDH in the culture medium points towards necrosis.
Q3: Issue - My attempts to rescue the cells with the antioxidant N-acetylcysteine (NAC) are only partially effective. What are the next steps?
A3: While oxidative stress is a significant factor, it may not be the sole driver of this compound-induced cytotoxicity. Other pathways are likely involved.
Further Troubleshooting:
-
Target Downstream Apoptotic Events: Since this compound has been shown to activate the p38 MAPK/caspase-3 pathway, a more targeted approach may be necessary.[6]
-
Use a Caspase Inhibitor: Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) or a specific caspase-3 inhibitor (e.g., Z-DEVD-FMK) in addition to NAC. This dual approach can tackle both the upstream oxidative stress and the downstream execution of apoptosis.
-
Assess Mitochondrial Health: this compound can cause mitochondrial dysfunction.[7] Evaluate the mitochondrial membrane potential (MMP) using dyes like JC-1. A collapse in MMP is an early indicator of apoptosis.[13] NAC has been shown to prevent the collapse of MMP in other models of oxidative stress.[13][15]
Data Presentation
Table 1: Summary of Reported this compound-Induced Cellular Effects (In Vivo Hippocampal Model)
| Parameter | Effect of this compound Administration | Potential Implication for Cytotoxicity | Reference |
| Inflammatory Cytokines | |||
| IL-1β | Increased | Pro-inflammatory, can contribute to cell stress | [6] |
| IL-6 | Increased | Pro-inflammatory, involved in cellular stress responses | [6] |
| IL-10 | Decreased | Reduction in anti-inflammatory signaling | [6] |
| Apoptotic Proteins | |||
| p38 MAPK | Heightened activity | Activation of stress-induced apoptotic pathways | [6] |
| Bax/Bcl-2 Ratio | Increased (Implied) | Promotes mitochondrial outer membrane permeabilization | [6] |
| Cleaved Caspase-3 | Increased | Executioner caspase, leads to apoptosis | [6] |
| Oxidative Stress Markers | |||
| Antioxidant System | Altered/Impaired | Reduced capacity to neutralize ROS | [7] |
| Oxidative Stress | Increased | Damage to lipids, proteins, and DNA | [7][8] |
| Mitochondrial Function | Impaired | Disrupted energy production, increased ROS leakage | [7][9] |
Table 2: Potential Mitigating Agents for In Vitro Experiments
| Agent | Class | Mechanism of Action | Suggested Starting Concentration (In Vitro) | Reference |
| N-acetylcysteine (NAC) | Antioxidant | Serves as a precursor for glutathione (GSH) synthesis and can directly scavenge reactive oxygen species (ROS).[14][16] | 1-10 mM | [13][21] |
| Vitamin E (α-tocopherol) | Antioxidant | A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. | 10-100 µM | [10][22] |
| Z-VAD-FMK | Pan-Caspase Inhibitor | Irreversibly binds to the catalytic site of multiple caspases, blocking the apoptotic cascade. | 10-50 µM | |
| Z-DEVD-FMK | Caspase-3 Inhibitor | Specifically and irreversibly inhibits caspase-3, a key executioner caspase. | 10-50 µM |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity with MTT Assay
This protocol provides a method to determine the dose-dependent cytotoxic effects of this compound.
-
Cell Plating: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve a range of final concentrations. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.[17]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Mitigating Cytotoxicity with N-acetylcysteine (NAC)
This protocol details how to use NAC as a protective co-treatment.
-
Cell Plating: Seed primary cells in appropriate culture plates or flasks.
-
NAC Pre-treatment (Optional but Recommended): Pre-incubate the cells with culture medium containing the desired concentration of NAC (e.g., 5 mM) for 1-2 hours before adding this compound.
-
Co-treatment: Prepare this compound dilutions in a medium that also contains NAC at the same final concentration.
-
Exposure: Remove the pre-treatment medium (if used) and add the this compound + NAC co-treatment medium to the cells.
-
Assay: After the desired incubation period, assess cell viability, apoptosis, or ROS production using the relevant assay (e.g., MTT, Annexin V/PI, DCFDA). Include controls for untreated cells, cells treated with this compound alone, and cells treated with NAC alone.
Visualizations
Signaling Pathways and Workflows
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for mitigating this compound-induced cytotoxicity.
Caption: Logical relationship of targeted mitigation strategies.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Side effects of YK-11_Chemicalbook [chemicalbook.com]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces oxidative stress and mitochondrial dysfunction in hippocampus: The interplay between a selective androgen receptor modulator (SARM) and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medisearch.io [medisearch.io]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Regulating apoptosis in mammalian cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting apoptosis in mammalian cell culture using the caspase inhibitor XIAP and deletion mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]
- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
YK11 Experimental Outcomes: A Technical Support Guide for Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and detailed methodologies to enhance the reproducibility of experimental outcomes with YK11, a selective androgen receptor modulator (SARM) with a unique myostatin-inhibiting function. By addressing common challenges and offering standardized protocols, this resource aims to support the scientific community in generating consistent and reliable data.
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during in vitro experiments with this compound.
| Question | Answer & Troubleshooting Steps |
| 1. Why am I seeing inconsistent myogenic differentiation in my C2C12 cells treated with this compound? | Inconsistent differentiation can stem from several factors: - Cell Confluency: Ensure cells are seeded at a consistent density and reach approximately 90% confluency before initiating differentiation. Over-confluency or under-confluency can significantly impact differentiation efficiency.[1] - This compound Potency and Stability: this compound is known to be unstable in certain conditions.[2][3] Verify the purity and integrity of your this compound stock. It is recommended to use a freshly prepared solution for each experiment. Consider purchasing from a reputable supplier that provides a certificate of analysis.[4] - Differentiation Medium: Use a consistent and freshly prepared differentiation medium, typically DMEM supplemented with 2% horse serum.[5] Variations in serum batches can affect differentiation. - Incubation Time: Optimize the duration of this compound treatment. Myogenic differentiation is a time-dependent process, with significant changes often observed between 2 to 7 days.[6] |
| 2. My this compound treatment is not inducing Follistatin expression. What could be the issue? | Several factors can lead to a lack of Follistatin induction: - This compound Concentration: Ensure you are using an effective concentration. Studies have shown that 500 nM this compound is effective in inducing Follistatin in C2C12 cells.[5][6] Perform a dose-response experiment to determine the optimal concentration for your specific cell line and conditions. - Androgen Receptor (AR) Expression: this compound's effect is AR-dependent.[6][7] Confirm that your C2C12 cells are expressing sufficient levels of the androgen receptor. AR expression can vary with passage number. - Treatment Duration: The induction of Follistatin mRNA can be observed after shorter treatment durations (e.g., 6 hours), while protein expression may require longer incubation.[5] Optimize your treatment time based on whether you are assessing mRNA or protein levels. - Compound Stability: As mentioned, this compound stability is crucial. Prepare fresh dilutions from a validated stock solution for each experiment. |
| 3. I am observing high variability in my reporter gene assays (e.g., ARE-luciferase). How can I improve consistency? | High variability in reporter assays can be minimized by: - Consistent Transfection Efficiency: Optimize your transfection protocol to ensure consistent plasmid delivery into the cells. Use a consistent cell density at the time of transfection. - Stable Cell Line: If possible, use a stable cell line expressing the reporter construct to eliminate variability from transient transfections.[6] - Accurate Pipetting: Ensure accurate and consistent pipetting of reagents, especially the this compound dilutions and luciferase assay reagents. - Normalization: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell number.[8] - Proper Controls: Include appropriate vehicle controls (e.g., DMSO or ethanol) and positive controls (e.g., DHT) in every experiment.[5][6] |
| 4. My Western blot results for MyoD, Myf5, or Myogenin are weak or inconsistent after this compound treatment. What can I do? | To improve Western blot outcomes: - Optimize Lysis Buffer: Use a lysis buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.[6] - Protein Quantification: Accurately determine the protein concentration of your lysates using a reliable method like the BCA assay to ensure equal loading of gels.[6] - Antibody Validation: Ensure your primary antibodies for the myogenic regulatory factors are validated for the species and application. Test different antibody concentrations and incubation times. - Loading Controls: Use a reliable loading control (e.g., β-actin or tubulin) to normalize your data and confirm equal protein loading.[5] - Time Course: The expression of myogenic regulatory factors changes over the course of differentiation. Perform a time-course experiment to identify the optimal time point for detecting each specific factor.[5] |
| 5. How should I prepare and store this compound for in vitro experiments? | Proper handling of this compound is critical for reproducible results: - Solvent: Dissolve this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution.[6] - Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. This compound is known to be unstable, particularly in aqueous solutions.[2] - Working Dilutions: On the day of the experiment, prepare fresh working dilutions from the stock solution in your cell culture medium. Ensure the final solvent concentration in the culture medium is low (typically <0.1%) and consistent across all treatments, including the vehicle control. |
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on this compound to aid in experimental design and comparison.
Table 1: Effective Concentrations and EC50 Values of this compound in In Vitro Assays
| Parameter | Cell Line | Assay | Value | Reference |
| Effective Concentration for Myogenic Differentiation | C2C12 Myoblasts | Myotube Formation | 500 nM | [5][6] |
| EC50 for Androgen Receptor (AR) Activation | HEK293 | ARE-Luciferase Reporter | 7.85 nM (active diastereomer) | [8] |
| Effective Concentration for Osteoblast Proliferation | MC3T3-E1 Osteoblasts | MTS Assay | 0.5 µM (500 nM) | [9] |
| Effective Concentration for Osteogenic Differentiation | Bone Marrow Stromal Cells (BMSCs) | Osteogenesis | 0.25 - 4 µM | [10] |
Table 2: Reported Effects of this compound on Gene and Protein Expression in C2C12 Myoblasts
| Target Molecule | Effect | Treatment Conditions | Reference |
| Follistatin (Fst) mRNA | Increased | 500 nM this compound, 6 hours | [5] |
| Myogenic Differentiation Factor (MyoD) mRNA | Increased (more significant than DHT) | 500 nM this compound, 4 days | [5][11] |
| Myogenic Factor 5 (Myf5) mRNA | Increased (more significant than DHT) | 500 nM this compound, 4 days | [5][11] |
| Myogenin mRNA | Increased (more significant than DHT) | 500 nM this compound, 4 days | [5][11] |
| Myosin Heavy Chain (MyHC) Protein | Increased | 500 nM this compound, 7 days | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: C2C12 Myoblast Differentiation Assay
Objective: To assess the effect of this compound on the myogenic differentiation of C2C12 cells.
Materials:
-
C2C12 myoblasts
-
Growth Medium: DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium: DMEM with 2% Horse Serum
-
This compound stock solution (in DMSO or ethanol)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (for fixing)
-
Staining reagents for immunofluorescence (e.g., anti-MyHC antibody, DAPI)
Procedure:
-
Cell Seeding: Seed C2C12 myoblasts in a 12-well plate at a density of 1x10^5 cells/well in Growth Medium.[1]
-
Cell Growth: Culture the cells at 37°C in a 5% CO2 incubator until they reach approximately 90% confluency (typically 24 hours).[1]
-
Initiation of Differentiation:
-
Incubation: Incubate the cells for 2 to 7 days, replacing the medium with fresh treatment every 24-48 hours.[6]
-
Analysis:
-
Morphological Assessment: Observe the formation of elongated, multinucleated myotubes under a microscope.
-
Immunofluorescence: Fix the cells with 4% paraformaldehyde and perform immunofluorescent staining for Myosin Heavy Chain (MyHC) to visualize myotube formation. Counterstain nuclei with DAPI.[1][6]
-
Gene Expression Analysis: Harvest cells at different time points for RNA extraction and qRT-PCR analysis of myogenic regulatory factors (MyoD, Myf5, Myogenin).[5]
-
Protocol 2: Western Blot for Follistatin Induction
Objective: To determine if this compound treatment increases Follistatin protein expression in C2C12 cells.
Materials:
-
C2C12 cells treated with this compound as described in Protocol 1.
-
Ice-cold PBS
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels (10-12%)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against Follistatin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Gel Electrophoresis: Separate the protein samples on a 10-12% SDS-PAGE gel.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-Follistatin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Visualizations
This compound Signaling Pathway
Caption: this compound binds to the androgen receptor, leading to increased Follistatin expression, which in turn inhibits Myostatin and promotes myogenic differentiation.
General Experimental Workflow for this compound In Vitro Studies
Caption: A logical workflow for in vitro investigation of this compound, from cell culture and treatment to various analytical methods and data interpretation.
References
- 1. Immunofluorescence analysis of myogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fitscience.co [fitscience.co]
- 5. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 8. Improved Synthesis and Determination of the Biologically Active Diastereomer of this compound [mdpi.com]
- 9. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 10. jme.bioscientifica.com [jme.bioscientifica.com]
- 11. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing sources of variability in YK11 research
Technical Support Center: YK11 Research
This guide is intended for researchers, scientists, and drug development professionals to provide technical support and standardize protocols for investigating the selective androgen receptor modulator (SARM) and myostatin inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound has a unique dual mechanism. It acts as a partial agonist of the androgen receptor (AR), meaning it binds to and activates the receptor, but not to the same extent as full agonists like dihydrotestosterone (B1667394) (DHT).[1][2] This partial activation does not induce the N/C-terminal interaction required for full transcriptional activation of the AR.[1] Secondly, and notably, this compound significantly increases the production of follistatin, a potent endogenous inhibitor of myostatin.[1][3] Myostatin is a protein that negatively regulates muscle growth; by inhibiting it, this compound promotes myogenesis.[4]
Q2: What is the appropriate solvent for dissolving this compound for in vitro experiments?
A2: this compound is a crystalline solid that is soluble in organic solvents. For cell culture experiments, it is commonly dissolved in ethanol (B145695) (EtOH), methanol, or acetonitrile.[5][6] Stock solutions can be prepared in these solvents and then further diluted in culture medium to the final working concentration. It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in all experiments to account for any effects of the solvent itself.
Q3: What are the recommended cell lines for studying the myogenic effects of this compound?
A3: The most commonly used cell line for studying the myogenic properties of this compound is the C2C12 mouse myoblast cell line.[7] These cells readily proliferate in high-serum media and can be induced to differentiate into myotubes in low-serum conditions, providing a robust model for myogenesis.[8][9] For studying osteogenic effects, the MC3T3-E1 mouse osteoblast cell line is recommended.[10][11]
Q4: I am observing high cytotoxicity in my cell cultures when treating with this compound. What could be the cause?
A4: High cytotoxicity can stem from several sources. Firstly, the concentration of this compound may be too high. It's recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. Secondly, the purity of the this compound compound is critical; impurities from synthesis can be toxic to cells. Always use a high-purity, verified compound from a reputable supplier.[12] Lastly, the solvent concentration in the final culture medium should be kept to a minimum (typically <0.1%) as solvents like ethanol can be cytotoxic at higher concentrations.
Q5: My results are inconsistent across experiments. What are common sources of variability?
A5: Variability in SARM research can be multifactorial.[13][14] Key sources include:
-
Compound Integrity: Purity, stability, and accurate concentration of your this compound stock. This compound is stable for years when stored at -20°C as a solid.[6]
-
Cell Culture Conditions: Passage number of cells (use low passage numbers for C2C12 cells), cell confluency at the time of treatment, and serum quality can all impact results.[9]
-
Experimental Protocol: Minor deviations in incubation times, media changes, or reagent concentrations.
-
Biological Variability: Inherent differences in cell lines or animal models.
Troubleshooting Guides
Issue: Inconsistent Myogenic Differentiation in C2C12 Cells
This guide provides a logical flow to troubleshoot poor or variable differentiation of C2C12 myoblasts into myotubes when treated with this compound.
Step 1: Verify Cell Health and Culture Conditions
-
Question: Are the C2C12 cells healthy and at the correct confluency for differentiation?
-
Action: Ensure cells are at a low passage number. Do not let myoblasts exceed 70% confluency during proliferation.[8] Differentiation should be induced when cells are 90-100% confluent.[8] Visually inspect cells for normal morphology before starting the experiment.
Step 2: Check Differentiation Media
-
Question: Is the differentiation medium correctly formulated?
-
Action: The standard differentiation medium for C2C12 cells is DMEM supplemented with 2% horse serum.[8] The quality of horse serum can vary between suppliers and lots; it may be necessary to test different lots to find one that optimally supports differentiation.
Step 3: Confirm this compound Compound and Stock Solution
-
Question: Is the this compound compound pure and the stock solution correctly prepared?
-
Action: Use this compound from a reputable source with a certificate of analysis. Prepare fresh stock solutions in an appropriate solvent like ethanol.[5] Store stock solutions at -20°C or below. Perform a dose-response experiment to confirm the bioactivity of your current batch.
Step 4: Optimize this compound Concentration and Treatment Duration
-
Question: Is the concentration and duration of this compound treatment appropriate?
-
Action: Published studies often use concentrations around 500 nM for C2C12 cells.[6][7] The optimal treatment duration can range from 2 to 4 days to observe significant differentiation.[7] If you are not seeing an effect, consider running a time-course and dose-response experiment.
Step 5: Assess Myogenic Markers
-
Question: Are you using reliable markers to assess differentiation?
-
Action: Assess the expression of key myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin via qRT-PCR or Western blot.[6][15] Myogenin should be detectable within 24 hours of incubation in differentiation media.[8] Visually confirm the formation of multinucleated myotubes using microscopy.
Troubleshooting Workflow Diagram
Caption: Troubleshooting Decision Tree for this compound-Induced Myogenesis.
Experimental Protocols
Protocol 1: In Vitro Myogenic Differentiation of C2C12 Cells
This protocol details the steps to induce and assess the myogenic differentiation of C2C12 cells in response to this compound.
1. Cell Culture and Plating:
-
Culture C2C12 myoblasts in Growth Medium (GM): DMEM with 25 mM glucose, 20% fetal bovine serum (FBS), and 1% penicillin/streptomycin.[8]
-
Incubate at 37°C in 5% CO2.
-
Passage cells when they reach 70% confluency to maintain their myoblastic phenotype.[9]
-
For experiments, seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will allow them to reach ~90-100% confluency on the day of differentiation induction.
2. Differentiation Induction:
-
When cells are 90-100% confluent, aspirate the GM.
-
Wash the cells twice with sterile Phosphate-Buffered Saline (PBS).
-
Add Differentiation Medium (DM): DMEM with 25 mM glucose, 2% horse serum, and 1% penicillin/streptomycin.[8]
-
Prepare treatment groups by adding this compound (from a concentrated stock in ethanol) to the DM to achieve the desired final concentration (e.g., 500 nM). Include a vehicle control group containing the same final concentration of ethanol.
-
Incubate for 2-4 days, changing the media every 24 hours.
3. Assessment of Differentiation:
-
qRT-PCR: Lyse cells at desired time points (e.g., 24, 48, 72 hours) and extract total RNA. Perform reverse transcription and quantitative PCR to measure the mRNA expression levels of myogenic markers (MyoD, Myf5, myogenin, follistatin) relative to a housekeeping gene.
-
Western Blot: Prepare protein lysates and perform Western blot analysis to detect protein levels of the same myogenic markers.
-
Immunofluorescence: Fix cells, permeabilize, and stain with an antibody against a late-stage differentiation marker like Myosin Heavy Chain (MHC). Counterstain with DAPI to visualize nuclei and observe the formation of multinucleated myotubes.
Data Presentation
Table 1: Summary of this compound Concentrations in In Vitro Studies
| Cell Line | Application | Effective Concentration | Reference(s) |
| C2C12 Myoblasts | Myogenic Differentiation | 500 nM | [6][7] |
| MC3T3-E1 Osteoblasts | Osteogenic Proliferation | 0.5 µM (500 nM) | [10] |
| MC3T3-E1 Osteoblasts | Osteogenic Differentiation | 0.25 - 4 µM | [16] |
| HEK293 Cells | AR Transcriptional Activity | 0.1 µM (100 nM) | [5][6] |
| Bone Marrow Stem Cells | Osteogenic Differentiation | 2 µM | [16] |
Mandatory Visualizations
This compound Signaling Pathway
This compound binds to the Androgen Receptor (AR) in the cytoplasm. This complex then translocates to the nucleus. This action is as a partial agonist.[15] Concurrently, this compound significantly upregulates the expression of Follistatin.[3] Follistatin acts as a potent inhibitor of Myostatin, a negative regulator of muscle growth.[1] This dual-pathway activation leads to increased expression of myogenic regulatory factors (MRFs) and ultimately promotes muscle growth (myogenesis).[15][17]
Caption: Dual Mechanism of Action for this compound in Muscle Cells.
Experimental Workflow: In Vitro Myogenesis Assay
The diagram below outlines the standard workflow for assessing the effect of this compound on the differentiation of C2C12 cells.
Caption: Standard Workflow for this compound C2C12 Myogenesis Assay.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. moreplatesmoredates.com [moreplatesmoredates.com]
- 3. swolverine.com [swolverine.com]
- 4. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jgryall.wordpress.com [jgryall.wordpress.com]
- 9. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 10. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 11. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expanding the therapeutic use of androgens via selective androgen receptor modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Page loading... [guidechem.com]
- 16. jme.bioscientifica.com [jme.bioscientifica.com]
- 17. ergo-log.com [ergo-log.com]
YK11 In Vitro Technical Support Center: Optimizing Incubation Times
Welcome to the technical support center for optimizing YK11 treatment in vitro. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound in vitro?
A1: this compound is a synthetic steroidal selective androgen receptor modulator (SARM).[1] It functions as a partial agonist of the androgen receptor (AR).[1][2] A key aspect of its anabolic effect is its ability to significantly increase the expression of follistatin (Fst), a potent inhibitor of myostatin.[1][3][4][5] Myostatin is a negative regulator of muscle mass.[6] By inducing follistatin, this compound indirectly inhibits myostatin's suppressive effects on muscle growth and differentiation.[1][6]
Q2: Which cell line is most appropriate for studying the myogenic effects of this compound?
A2: The C2C12 mouse myoblast cell line is widely used and recommended for investigating the myogenic differentiation effects of this compound.[3][4][6] This cell line reliably differentiates into myotubes, providing a robust model to study the impact of this compound on muscle cell development.
Q3: What is a typical effective concentration range for this compound in vitro?
A3: A dose-response from 1 nM to 1 µM is often used in initial experiments.[6] A concentration of 500 nM has been shown to be effective for inducing myogenic differentiation in C2C12 cells.[3][6]
Q4: How long should I incubate my cells with this compound to observe an effect?
A4: The optimal incubation time depends on the specific cellular process you are investigating. Refer to the table below for recommended starting points.
Data Presentation: Recommended Incubation Times for this compound Treatment
| Experimental Endpoint | Cell Line | Recommended Incubation Time | Typical Readout Method | Reference |
| Follistatin Induction | C2C12 Myoblasts | 12 - 24 hours | qRT-PCR, Western Blot, ELISA | [6] |
| Myogenic Differentiation (Morphological) | C2C12 Myoblasts | 2 - 7 days | Immunofluorescence for MyHC | [6] |
| Myogenic Regulatory Factor (MRF) Expression | C2C12 Myoblasts | 2 - 4 days | qRT-PCR (for Myf5, MyoD, myogenin) | [3][6] |
| Myosin Heavy Chain (MyHC) Protein Expression | C2C12 Myoblasts | 4 - 7 days | Western Blot | [6] |
| Myostatin Signaling Inhibition | HEK293 Reporter Line | 12-24h (this compound pre-incubation) + 6-8h (myostatin co-treatment) | Luciferase Reporter Assay | [6] |
| Akt Phosphorylation (Non-genomic signaling) | MC3T3-E1 Osteoblasts | 15 minutes | Western Blot for p-Akt | [7] |
| Osteoblast Proliferation | MC3T3-E1 Osteoblasts | 96 hours | MTS Assay | [7] |
| Osteoblast Mineralization | MC3T3-E1 Osteoblasts | 21 days | Alizarin Red S Staining | [7] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect on myogenic differentiation. | Suboptimal Incubation Time: The incubation period may be too short for differentiation to occur. | Increase the incubation time to at least 4-7 days, ensuring to change the differentiation medium with fresh this compound every 24-48 hours.[6] |
| Incorrect this compound Concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment with concentrations ranging from 1 nM to 1 µM to determine the optimal concentration for your specific cell line and conditions.[6] | |
| Cell Confluency: C2C12 cells need to reach near-confluency (around 90%) before inducing differentiation. | Ensure cells are at the appropriate confluency before switching to differentiation medium.[6] | |
| High variability between replicate wells. | Inconsistent Cell Seeding: Uneven cell distribution will lead to variable results. | Ensure a homogenous cell suspension and careful pipetting when seeding plates. |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation, altering media concentration. | Avoid using the outer wells of the plate for experiments. Fill them with sterile PBS or media to maintain humidity. | |
| Unexpected cell death or toxicity. | High this compound Concentration: Excessive concentrations of this compound may be cytotoxic. | Lower the concentration of this compound and perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic threshold. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations. | Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and include a vehicle control in your experiments.[6] | |
| This compound appears less effective than DHT in some assays. | Partial Agonist Activity: this compound is a partial agonist of the androgen receptor, while DHT is a full agonist.[1][3] | Acknowledge this in your experimental design and interpretation. The unique mechanism of this compound is its induction of follistatin, which DHT does not induce in C2C12 cells.[3][4] |
Experimental Protocols
Protocol 1: Analysis of Myogenic Differentiation in C2C12 Cells
-
Cell Seeding: Seed C2C12 myoblasts in 6-well plates at a density of 1 x 10^5 cells/well in Growth Medium (DMEM with 10% Fetal Bovine Serum and 1% penicillin/streptomycin).
-
Cell Growth: Culture the cells at 37°C in a 5% CO2 incubator until they reach approximately 90% confluency.[6]
-
Induction of Differentiation: Aspirate the Growth Medium, wash the cells twice with sterile PBS, and replace it with Differentiation Medium (DMEM with 2% Horse Serum and 1% penicillin/streptomycin).[6]
-
This compound Treatment: Add this compound to the Differentiation Medium at the desired final concentrations (e.g., a dose-response from 1 nM to 1 µM, with 500 nM as a starting point). Include a vehicle control (e.g., DMSO).[6]
-
Incubation: Incubate the cells for 2 to 7 days. Change the medium with fresh this compound treatment every 24-48 hours.[6]
-
Analysis:
-
qRT-PCR: At desired time points (e.g., 2 and 4 days), lyse the cells to extract RNA and analyze the expression of myogenic regulatory factors (Myf5, MyoD, myogenin) and follistatin.[6]
-
Western Blot: After 4-7 days of differentiation, lyse the cells to extract total protein and analyze the expression of follistatin and Myosin Heavy Chain (MyHC).[6]
-
Immunofluorescence: Fix cells and stain for MyHC to visualize myotube formation.
-
Protocol 2: Myostatin Inhibition Luciferase Reporter Assay
-
Cell Seeding: Seed HEK293 cells stably expressing a myostatin-responsive reporter construct (e.g., (CAGA)12-luciferase) in a 96-well plate.
-
Incubation: Culture the cells overnight at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in assay medium (e.g., DMEM with 0.5% FBS). Aspirate the culture medium and add the this compound dilutions. Include a vehicle control.
-
Follistatin Induction Incubation: Incubate for 12-24 hours to allow for the induction and secretion of follistatin.[6]
-
Myostatin Stimulation: Add recombinant human myostatin at a pre-determined submaximal concentration (e.g., EC80) to all wells except for the unstimulated control.
-
Incubation: Incubate for an additional 6-8 hours.[6]
-
Luciferase Assay: Measure luminescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of myostatin inhibition for each this compound concentration relative to the myostatin-stimulated control.
Visualizations
Caption: this compound signaling pathway in myoblasts.
Caption: Workflow for assessing this compound-induced myogenic differentiation.
Caption: Troubleshooting logic for lack of myogenic effect.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 4. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moreplatesmoredates.com [moreplatesmoredates.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
selecting appropriate control groups for YK11 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YK11. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic steroidal selective androgen receptor modulator (SARM).[1] Its primary mechanism of action is twofold:
-
Partial Agonist of the Androgen Receptor (AR): this compound binds to the androgen receptor, which is known to play a crucial role in muscle growth. However, it is a partial agonist, meaning it doesn't activate the receptor to the same full extent as endogenous androgens like dihydrotestosterone (B1667394) (DHT).[2][3]
-
Myostatin Inhibition via Follistatin Upregulation: this compound significantly increases the production of follistatin, a protein that in turn inhibits myostatin.[2][3] Myostatin is a negative regulator of muscle growth, so by inhibiting it, this compound promotes muscle development.[4] This dual mechanism of action makes this compound a compound of significant interest in muscle-wasting research.
Q2: What are the appropriate vehicle controls for in vitro this compound studies?
For in vitro studies using cell lines such as C2C12 myoblasts, ethanol (B145695) (EtOH) is a commonly used solvent and therefore an appropriate vehicle control for this compound.[2][5] It is crucial to ensure that the final concentration of the vehicle in the cell culture medium is consistent across all experimental groups, including the untreated control, to account for any potential solvent effects.
Q3: What are suitable positive controls for in vitro this compound experiments?
Dihydrotestosterone (DHT) is an excellent positive control for in vitro studies investigating the androgenic effects of this compound on muscle cell differentiation.[2][3] DHT is a potent natural androgen that activates the androgen receptor and can be used to compare the relative potency and efficacy of this compound in inducing myogenic differentiation.
Q4: How can I specifically demonstrate that this compound's effects are mediated through myostatin inhibition?
To specifically demonstrate the role of myostatin inhibition in this compound's mechanism of action, an anti-follistatin antibody can be used as a negative control. In in vitro experiments, the addition of an anti-follistatin antibody has been shown to reverse the myogenic differentiation induced by this compound.[2][6] This demonstrates that the anabolic effects of this compound are dependent on its ability to increase follistatin levels.
Troubleshooting Guides
Problem: Inconsistent results in C2C12 myoblast differentiation assays with this compound.
-
Possible Cause: Improper preparation or storage of this compound.
-
Solution: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Ensure the DMSO is of high purity and the stock solution is stored at an appropriate temperature (e.g., -20°C) to prevent degradation. When preparing working solutions, ensure thorough mixing and avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Suboptimal cell culture conditions.
-
Solution: C2C12 myoblasts require specific conditions to differentiate properly. Ensure the differentiation medium (typically DMEM with a lower serum concentration, such as 2% horse serum) is fresh and that the cells are not overgrown before inducing differentiation.
-
-
Possible Cause: Variability in this compound concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific C2C12 cell line and experimental setup. A concentration of 500 nM has been reported to be effective.[2]
-
Problem: Difficulty in preparing this compound for oral administration in in vivo rodent studies.
-
Possible Cause: this compound has poor solubility in aqueous solutions.
-
Solution: For oral gavage in rodents, this compound can be suspended in a vehicle such as a 10% sucrose (B13894) solution.[7] It is important to ensure a uniform suspension to deliver a consistent dose. Sonication or homogenization may be necessary to achieve a stable suspension.
-
Experimental Protocols
In Vitro: C2C12 Myoblast Differentiation Assay
Objective: To assess the myogenic potential of this compound.
Materials:
-
C2C12 myoblasts
-
Growth medium (DMEM with 10% fetal bovine serum)
-
Differentiation medium (DMEM with 2% horse serum)
-
This compound (stock solution in DMSO)
-
Dihydrotestosterone (DHT) (positive control, stock solution in ethanol)
-
Ethanol (vehicle control)
-
Anti-follistatin antibody (negative control for myostatin pathway)
-
Phosphate-buffered saline (PBS)
-
Reagents for qRT-PCR and Western blotting
Procedure:
-
Cell Seeding: Seed C2C12 myoblasts in multi-well plates at a density that allows for confluence within 24-48 hours.
-
Induction of Differentiation: Once cells reach approximately 80-90% confluency, aspirate the growth medium, wash with PBS, and replace with differentiation medium.
-
Treatment: Add this compound, DHT, or vehicle control to the differentiation medium at the desired final concentrations. A typical concentration for this compound is 500 nM.[2] For the negative control group, add the anti-follistatin antibody along with this compound.
-
Incubation: Incubate the cells for 4-7 days, replacing the differentiation medium with fresh treatments every 48 hours.
-
Analysis:
-
qRT-PCR: At various time points (e.g., 48, 72, 96 hours), extract RNA and perform qRT-PCR to measure the expression of myogenic regulatory factors (e.g., MyoD, myogenin) and follistatin.[2]
-
Western Blot: At the end of the differentiation period, lyse the cells and perform Western blotting to detect the expression of muscle-specific proteins like Myosin Heavy Chain (MyHC).[2]
-
In Vivo: Assessment of Anabolic Activity in Mice
Objective: To evaluate the effect of this compound on muscle mass and body composition.
Materials:
-
Male mice (e.g., C57BL/6)
-
This compound
-
Vehicle for oral gavage (e.g., 10% sucrose solution)
-
Gavage needles
-
Analytical balance
-
Equipment for measuring body composition (e.g., DEXA scanner or tissue dissection)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to control and treatment groups.
-
Dosing:
-
Control Group: Administer the vehicle (e.g., 10% sucrose solution) daily via oral gavage.
-
This compound Group: Administer this compound suspended in the vehicle daily via oral gavage. Dosages of 350 mg/kg and 700 mg/kg have been used in mice.[8]
-
-
Monitoring: Monitor the body weight and general health of the animals daily.
-
Endpoint Analysis: After the treatment period (e.g., 10 days), euthanize the animals and perform the following analyses:[8]
-
Dissect and weigh specific muscles (e.g., gastrocnemius, tibialis anterior).
-
Measure fat mass (e.g., epididymal fat pads).
-
Calculate the percentage of muscle and fat mass relative to total body weight.
-
Data Presentation
Table 1: In Vivo Effects of this compound on Body Composition in Mice (10-day study)
| Group | Dose (mg/kg/day) | Average Body Weight (g) | Average Muscle Weight (% of Body Weight) | Average Fat Mass (% of Body Weight) |
| Control | 0 | 25.4 | 4.00% | 3.67% |
| This compound | 350 | 25.4 | 4.36% | 3.53% |
| This compound | 700 | 26.4 | 4.29% | 3.34% |
Data adapted from an online forum discussion of a published study; for research purposes, refer to the original peer-reviewed publication.[8]
Mandatory Visualizations
References
- 1. Androgen interacts with exercise through the mTOR pathway to induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 3. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. swolverine.com [swolverine.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Technical Support Center: Assessing the Purity and Quality of Commercially Sourced YK11
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on verifying the identity, purity, and quality of commercially sourced YK11. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is quality assessment crucial?
A1: this compound is a synthetic, steroidal selective androgen receptor modulator (SARM) investigated for its potential anabolic effects on muscle and bone tissue.[1] Due to its classification as an experimental compound not approved for human use, the quality of commercially available this compound can vary significantly.[1] Rigorous quality assessment is crucial to ensure the identity and purity of the material, which is fundamental for the validity and reproducibility of research findings and to avoid confounding results from impurities or incorrect dosages.
Q2: What are the primary analytical methods for assessing this compound purity?
A2: The primary analytical methods for assessing the purity and identity of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[2][3] HPLC-UV is used to determine the purity of the compound by separating it from any non-chromophoric impurities. NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). Mass spectrometry confirms the molecular weight of the compound.
Q3: What are the common impurities or degradation products found in this compound samples?
A3: Commercially sourced this compound may contain several impurities, including:
-
Diastereomers: The synthesis of this compound can result in a mixture of diastereomers, with one being the biologically active form.[4]
-
Hydrolysis Products: this compound is known to be unstable and can easily hydrolyze, especially in acidic conditions.[3]
-
Undeclared Substances: Some products marketed as this compound have been found to contain other SARMs or related compounds that are not listed on the label.[3]
-
Residual Solvents and Reagents: Impurities from the synthesis process, such as residual solvents or unreacted starting materials, may be present.
Q4: How should I properly store this compound to prevent degradation?
A4: Proper storage is critical to maintain the integrity of this compound. Based on supplier recommendations, the following storage conditions are advised:
-
Powder: Store at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[2]
-
In Solvent: Prepare solutions fresh. If storage is necessary, store at -80°C for up to 3 months or at -20°C for up to 2 weeks.[2] It is recommended to store the compound in a tightly sealed container, protected from light and moisture.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This protocol provides a general method for determining the purity of a this compound sample. It is recommended to use a certified reference standard for comparison.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Sample Solvent: Acetonitrile/Water (50:50, v/v)
-
This compound reference standard
-
This compound sample for analysis
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound reference standard and the sample to be tested into separate volumetric flasks.
-
Dissolve in the sample solvent to a final concentration of 0.1 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection Wavelength: 254 nm
-
Gradient Elution:
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 50 | 50 |
| 25.0 | 50 | 50 |
-
Analysis:
-
Inject the reference standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.
-
Quantitative NMR (qNMR) for Purity Determination
qNMR is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the analyte. A certified internal standard is used for quantification.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard (e.g., maleic acid)
-
This compound sample for analysis
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 1.0 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A calibrated 90° pulse.
-
A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
A sufficient number of scans for a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the this compound sample and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Certified purity of the internal standard
-
Troubleshooting Guides
HPLC-UV Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No peaks or very small peaks | 1. No injection or incorrect injection volume. 2. Detector lamp is off. 3. Mobile phase flow is interrupted. 4. Sample is not dissolving in the mobile phase. | 1. Verify autosampler/injector function and injection volume. 2. Check and turn on the detector lamp. 3. Check for leaks, ensure solvent lines are in the reservoir, and purge the pump. 4. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
| Peak tailing | 1. Column contamination or degradation. 2. Interaction of the analyte with active sites on the column. 3. Sample overload. | 1. Flush the column with a strong solvent or replace it. 2. Add a competing base to the mobile phase or use a column with better end-capping. 3. Reduce the injection concentration or volume. |
| Split peaks | 1. Clogged inlet frit. 2. Column void or channeling. 3. Sample solvent incompatible with the mobile phase. | 1. Replace the inlet frit. 2. Replace the column. 3. Dissolve the sample in the initial mobile phase. |
| Drifting baseline | 1. Column temperature fluctuation. 2. Mobile phase not equilibrated. 3. Contaminated detector cell. | 1. Use a column oven to maintain a constant temperature. 2. Allow sufficient time for the column to equilibrate with the mobile phase. 3. Flush the detector cell. |
| Ghost peaks | 1. Contaminated mobile phase or injection solvent. 2. Carryover from a previous injection. | 1. Use high-purity solvents and prepare fresh mobile phase daily. 2. Run a blank injection to check for carryover and clean the injector if necessary. |
Sample Preparation and Handling
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent analytical results | 1. Sample degradation due to improper storage. 2. Inaccurate weighing or dilution. 3. Non-homogenous sample. | 1. Store this compound according to the recommended conditions (powder at -20°C, protected from light and moisture).[2] 2. Use a calibrated analytical balance and precise volumetric glassware. 3. Ensure the sample is thoroughly mixed before weighing. |
| Low purity detected in a new batch | 1. Presence of synthesis-related impurities (e.g., diastereomers).[4] 2. Hydrolysis of this compound.[3] | 1. Use a reference standard to confirm the identity of the main peak and any impurity peaks. Consider using a higher resolution chromatographic method to separate diastereomers. 2. Prepare samples fresh and analyze them promptly. Avoid acidic conditions. |
Visualizations
This compound Quality Assessment Workflow
Caption: Workflow for assessing the quality of commercially sourced this compound.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in muscle cells.
References
refining YK11 dosage to minimize adverse effects in animal models
FOR RESEARCH PURPOSES ONLY
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective androgen receptor modulator (SARM) and myostatin inhibitor, YK11, in animal models. The information herein is intended to aid in the design of experiments that minimize adverse effects while achieving research objectives.
I. Quantitative Data Summary: this compound Dosage and Observed Effects in Animal Models
The following table summarizes quantitative data from preclinical studies on this compound, detailing the animal model, dosage, administration protocol, and observed effects. This information is critical for dose selection and anticipating potential side effects in experimental designs.
| Animal Model | Dosage | Route of Administration | Frequency & Duration | Observed Effects & Adverse Events |
| Male Wistar Rats | 0.35 g/kg | Not Specified | 5 weeks | Neurotoxicity: Altered hippocampal neurochemistry, increased pro-inflammatory cytokines (IL-1β, IL-6), and reduced anti-inflammatory IL-10, leading to impaired memory consolidation.[1] |
| Male BALB/c Mice | 350 mg/kg & 700 mg/kg | Oral | Daily for 10 days | Sepsis Model: Reduced muscle wasting and repressed levels of pro-inflammatory cytokines and organ damage markers in a sepsis model. Specific adverse effects at these dosages were not detailed in the study. |
| Thoroughbred Horses | 50 mg | Oral | Three times a day | Metabolism Study: Primarily focused on identifying metabolites. Adverse effects were not the focus of this study.[2][3][4] |
Note: The majority of information regarding this compound's adverse effects, such as testosterone (B1683101) suppression and potential liver toxicity, comes from anecdotal reports in humans using doses of 5-10 mg/day.[5][6] Rigorous dose-response studies detailing these specific adverse effects in animal models are limited in the currently available literature.
II. Experimental Protocols & Troubleshooting
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are generalized protocols based on available literature and best practices for rodent studies.
Protocol 1: General Oral Administration in Rodents
Objective: To provide a standardized method for the oral administration of this compound to rodents.
Materials:
-
This compound compound
-
Appropriate vehicle (e.g., corn oil, carboxymethylcellulose)
-
Gavage needles (size appropriate for the animal)
-
Animal scale
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Suspend or dissolve the this compound in the chosen vehicle at the desired concentration. Ensure the solution is homogenous. The maximum volume for gavage in rodents should generally not exceed 1 ml/100 g of body weight for aqueous solutions and 0.4 ml/100 g for oil-based solutions.[7]
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct volume of the dosing solution.
-
Gently restrain the animal.
-
Insert the gavage needle carefully into the esophagus.
-
Administer the solution slowly to prevent regurgitation or aspiration.
-
-
Post-Dosing Observation:
-
Monitor the animal for any immediate signs of distress.
-
Return the animal to its cage and observe for any changes in behavior, food, or water intake.
-
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Regurgitation of dosing solution | Improper gavage technique; excessive volume | Ensure proper placement of the gavage needle. Reduce the volume of administration or split the dose. |
| Inconsistent results between animals | Inhomogenous dosing solution; inaccurate dosing | Ensure the this compound solution is thoroughly mixed before each administration. Calibrate scales and use appropriate syringe sizes for accurate volume measurement. |
| Signs of distress in animals (e.g., lethargy, ruffled fur) | Potential toxicity of the compound or vehicle | Immediately consult with the institutional animal care and use committee (IACUC). Consider lowering the dose or using an alternative vehicle. |
III. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It is a partial agonist of the androgen receptor (AR), meaning it binds to and activates the receptor, but not to the same extent as full agonists like testosterone.[8] Additionally, and perhaps more significantly, this compound is a myostatin inhibitor. It stimulates muscle cells to produce more follistatin, a protein that binds to and inhibits the activity of myostatin, a negative regulator of muscle growth.[8][9]
Q2: What are the most commonly reported adverse effects of this compound in preclinical and anecdotal reports?
A2: Based on limited animal studies and more extensive anecdotal reports from human users, the most cited adverse effects include:
-
Testosterone Suppression: As a SARM, this compound can suppress the body's natural production of testosterone.[5][6]
-
Hepatotoxicity: There are concerns about potential liver toxicity, particularly with oral administration.[5][10]
-
Neurotoxicity: A study in rats demonstrated that this compound can induce inflammation and alter neurochemistry in the hippocampus.[1]
-
Androgenic Side Effects: Although designed to be selective, some users report androgenic side effects like hair loss.[5][10]
Q3: How can I monitor for potential hepatotoxicity in my animal model?
A3: To monitor for liver toxicity, it is recommended to perform regular blood tests to measure the levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[6] Elevated levels of these enzymes can indicate liver stress or damage. Histopathological examination of liver tissue at the end of the study can also provide valuable information on any cellular changes.
Q4: What is a suitable vehicle for administering this compound in rodent studies?
A4: this compound is a lipophilic compound. Common vehicles for oral administration of such compounds in rodents include corn oil, sesame oil, or a suspension in an aqueous vehicle containing a suspending agent like carboxymethylcellulose. The choice of vehicle should be justified and a vehicle-only control group should always be included in the experimental design.
Q5: Are there any known dose-dependent effects of this compound on testosterone levels in animal models?
A5: While testosterone suppression is a known risk based on the mechanism of action and anecdotal reports, specific dose-response studies in animal models detailing the extent of suppression at different this compound dosages are not well-documented in the available scientific literature. Researchers should plan to measure serum testosterone levels at various dose levels to establish this relationship within their specific experimental context.
IV. Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound
The following diagram illustrates the dual mechanism of action of this compound, involving both partial activation of the androgen receptor and inhibition of the myostatin pathway.
Caption: Dual signaling pathway of this compound in muscle cells.
Experimental Workflow for Assessing this compound Adverse Effects
This diagram outlines a logical workflow for conducting an in vivo study to assess the adverse effects of this compound at different dosages.
Caption: Workflow for an in vivo this compound adverse effect study.
References
- 1. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Equine metabolism of the selective androgen receptor modulator YK-11 in urine and plasma following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
- 4. researchgate.net [researchgate.net]
- 5. uksarms.com [uksarms.com]
- 6. swolverine.com [swolverine.com]
- 7. fda.gov [fda.gov]
- 8. YK-11 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. trustedsarms.ca [trustedsarms.ca]
Validation & Comparative
Comparative Analysis of YK11 and Testosterone on Muscle Protein Synthesis
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the experimental compound YK11 and the androgenic hormone testosterone (B1683101), focusing on their respective mechanisms and effects on muscle protein synthesis. The information presented is based on available preclinical and clinical data to support research and development in the field of muscle anabolic agents.
Introduction
Testosterone is a well-characterized steroid hormone that serves as the primary male sex hormone and an essential regulator of muscle mass. Its anabolic effects are mediated through the androgen receptor (AR), leading to increased muscle protein synthesis and hypertrophy.[1][2] this compound is a synthetic, steroidal compound classified as a selective androgen receptor modulator (SARM).[3] Structurally derived from dihydrotestosterone (B1667394) (DHT), this compound is unique due to its dual mechanism of action, functioning as both a partial agonist of the androgen receptor and a potent inducer of follistatin, a myostatin inhibitor.[3][4][5] While testosterone's effects are well-documented through extensive human studies, this compound remains an investigational compound with data limited to in vitro and animal models.[5][6]
Signaling Pathways and Mechanisms of Action
The anabolic effects of testosterone and this compound are initiated through distinct signaling cascades. Testosterone primarily acts via the androgen receptor to activate downstream pathways, while this compound employs a dual-action mechanism.
Testosterone Signaling: Testosterone binds to and activates the androgen receptor, initiating a genomic cascade that upregulates the synthesis of contractile proteins.[1][7] Concurrently, it activates non-genomic signaling pathways, most notably the Akt/mTORC1 pathway, which is a central regulator of cell growth and protein synthesis.[7][8] Activation of this pathway enhances translational efficiency, further contributing to muscle hypertrophy.[8]
This compound Signaling: this compound acts as a partial agonist at the androgen receptor, meaning it binds to the receptor but does not induce the full transcriptional activation typical of testosterone or DHT.[3] Its primary anabolic effect is attributed to a secondary mechanism: a dramatic increase in the expression of follistatin.[3][9] Follistatin is a natural antagonist of myostatin, a protein that potently inhibits muscle growth.[4][5] By inhibiting myostatin, this compound effectively removes a key brake on muscle hypertrophy.[10]
Comparative Efficacy on Muscle Protein Synthesis
Direct quantitative comparison of muscle protein synthesis rates (e.g., fractional synthesis rate) between this compound and testosterone from a single study is not available in the current scientific literature. The existing data for this compound is derived from in vitro cell culture models, while testosterone has been extensively studied in human clinical trials.
This compound: In Vitro Myogenic Differentiation
Studies using C2C12 myoblasts (mouse muscle precursor cells) show that this compound is a potent inducer of myogenic differentiation, a key process in muscle formation. Its efficacy in upregulating key myogenic regulatory factors (MRFs) was found to be more significant than that of dihydrotestosterone (DHT), a potent metabolite of testosterone.[3][4]
| Compound (Concentration) | Myf5 mRNA Induction (Fold Change vs. Control) | MyoD mRNA Induction (Fold Change vs. Control) | Myogenin mRNA Induction (Fold Change vs. Control) | Follistatin mRNA Induction (Fold Change vs. Control) |
| DHT (500 nM) | ~2.5x | ~2.0x | ~3.0x | No significant change |
| This compound (500 nM) | ~4.5x | ~3.5x | ~5.5x | ~3.0x |
| Table 1: Comparative induction of myogenic regulatory factors and follistatin by this compound and DHT in C2C12 myoblasts after 4 days of differentiation. Data are estimations derived from graphical representations in Kanno Y, et al. (2013).[3][4] |
Testosterone: Human In Vivo Muscle Protein Synthesis
Clinical studies in humans have quantified the effect of testosterone administration on the fractional synthesis rate (FSR) of muscle proteins, demonstrating its potent anabolic effects.
| Study Population | Testosterone Administration | Change in Muscle Protein FSR | Reference |
| Hypogonadal Men | Testosterone Replacement (6 months) | ▲ 56% increase | [11] |
| Normal Male Subjects | Testosterone Enanthate (3 mg/kg/wk for 12 wks) | ▲ 27% mean increase | [12] |
| Obese Premenopausal Women | Transdermal Testosterone (3 weeks) | ▲ ~45% increase | [13] |
| Older Men (60-75 years) | Single 300 mg Testosterone Injection | ▲ ~25% trend to increase (vs. placebo) | [9] |
| Table 2: Summary of quantitative data on the effect of testosterone on muscle protein fractional synthesis rate (FSR) in human subjects. |
Experimental Methodologies
The data presented in this guide were obtained using distinct experimental protocols, which are detailed below.
This compound: C2C12 Myoblast Differentiation Assay
The in vitro efficacy of this compound was assessed by its ability to induce the differentiation of myoblasts into myotubes.[3][7]
-
Cell Culture: Mouse C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum).
-
Induction of Differentiation: To initiate differentiation, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) containing the test compounds (this compound or DHT at 500 nM) or a vehicle control.
-
Analysis: After a set period (e.g., 4 days), cells are harvested. The expression of myogenic markers such as MyoD, Myf5, myogenin, and myosin heavy chain is quantified using methods like quantitative real-time PCR (qRT-PCR) for mRNA levels or immunoblotting for protein levels.[7]
Testosterone: In Vivo Muscle Protein Synthesis Measurement
The fractional synthesis rate of muscle protein in humans is commonly measured using stable isotope tracer techniques.[11][12]
-
Tracer Infusion: A primed, continuous intravenous infusion of a stable isotope-labeled amino acid (e.g., L-[1-¹³C]leucine) is administered to the subject. This allows the labeled amino acid to be incorporated into newly synthesized proteins.
-
Muscle Biopsies: Muscle tissue samples are obtained, typically from the vastus lateralis, at baseline and after several hours of infusion.
-
Precursor Pool Analysis: Blood samples are taken to determine the enrichment of the labeled amino acid in the plasma, which serves as a proxy for the precursor pool for protein synthesis.
-
Mass Spectrometry: The enrichment of the labeled amino acid in the muscle protein is measured using gas chromatography-mass spectrometry.
-
FSR Calculation: The FSR is calculated as the rate of incorporation of the labeled amino acid into muscle protein relative to the enrichment of the precursor pool over time.[9]
Conclusion
This compound and testosterone both demonstrate potent anabolic effects on muscle tissue but operate through fundamentally different primary mechanisms.
-
Testosterone acts as a full androgen receptor agonist, directly stimulating muscle protein synthesis through both genomic and non-genomic pathways, including the well-established Akt/mTORC1 cascade. Its effects on increasing muscle protein FSR in humans are quantitatively documented.[11][12][13]
-
This compound acts as a partial AR agonist but exerts its powerful myogenic effect primarily by inducing follistatin, which subsequently inhibits myostatin.[3][5] In vitro data suggests it may be more effective than DHT at inducing myogenic differentiation factors.[3][4]
A direct comparison of the anabolic potency of this compound and testosterone is challenging due to the lack of head-to-head studies and the different experimental models used (in vitro vs. in vivo). The unique myostatin-inhibiting pathway of this compound presents a novel mechanism for promoting muscle growth that is distinct from traditional androgenic activity. Further research, particularly in in vivo models, is required to quantify the effects of this compound on muscle protein synthesis rates and to establish its safety and efficacy profile relative to established anabolic agents like testosterone.
References
- 1. quora.com [quora.com]
- 2. This compound promotes osteogenic differentiation of BMSCs and repair of bone defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 4. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of early biomarkers of muscle anabolic response to testosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Testosterone regulation of Akt/mTORC1/FoxO3a signaling in skeletal mus" by James P. White, Song Gao et al. [digitalcommons.memphis.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. Effect of testosterone on muscle mass and muscle protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Testosterone increases the muscle protein synthesis rate but does not affect very-low-density lipoprotein metabolism in obese premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of YK11 and Other SARMs on Myostatin Inhibition: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the Selective Androgen Receptor Modulator (SARM) YK11 and its effects on myostatin inhibition, contrasted with other prominent SARMs such as RAD-140 (Testolone), LGD-4033 (Ligandrol), and Ostarine (MK-2866). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current scientific literature, including quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways.
Executive Summary
This compound distinguishes itself within the SARM landscape through a unique mechanism of action that involves the inhibition of myostatin, a key negative regulator of muscle growth.[1] While most SARMs primarily function as agonists of the androgen receptor in muscle and bone tissue, this compound additionally upregulates the expression of follistatin (Fst), a potent myostatin antagonist.[1] This dual action suggests a potentially greater anabolic potential compared to SARMs that do not directly modulate the myostatin pathway. However, direct comparative studies quantifying the myostatin-inhibiting effects of other popular SARMs are currently lacking in the scientific literature, making a head-to-head comparison challenging. This guide synthesizes the available preclinical data to facilitate an informed understanding of this compound's unique properties.
Mechanism of Action: this compound as a Myostatin Inhibitor
This compound is a steroidal SARM that acts as a partial agonist of the androgen receptor.[1] Its primary mechanism for myostatin inhibition is indirect, mediated by a significant increase in the production of follistatin.[1] Follistatin binds to and neutralizes myostatin, preventing it from activating its receptor, the Activin Type IIB Receptor (ActRIIB), and initiating the downstream signaling cascade that suppresses muscle growth.[1]
Myostatin Signaling Pathway
The canonical myostatin signaling pathway is initiated by the binding of myostatin to ActRIIB, which then recruits and phosphorylates a type I receptor, either ALK4 or ALK5. This activated receptor complex phosphorylates SMAD2 and SMAD3, which then form a complex with SMAD4. This complex translocates to the nucleus and regulates the transcription of genes that inhibit myoblast differentiation and proliferation.
Comparative Quantitative Data
The most direct evidence for this compound's myostatin-inhibiting effects comes from a 2013 study by Kanno et al. This in vitro study on C2C12 myoblasts provides a quantitative comparison between this compound and dihydrotestosterone (B1667394) (DHT), a potent androgen.
| Compound (Concentration) | Target Gene | Fold Increase vs. Control |
| This compound (500 nM) | Myf5 mRNA | More significant than DHT |
| MyoD mRNA | More significant than DHT | |
| Myogenin mRNA | More significant than DHT | |
| Follistatin (Fst) mRNA | Significant Induction | |
| DHT (500 nM) | Myf5 mRNA | Significant Induction |
| MyoD mRNA | Significant Induction | |
| Myogenin mRNA | Significant Induction | |
| Follistatin (Fst) mRNA | No significant induction |
Data summarized from Kanno Y, et al. Biol Pharm Bull. 2013;36(9):1460-5.[1]
Note: The original study stated that the induction of Myf5, MyoD, and myogenin was "more significant" for this compound compared to DHT, without providing specific fold-change values in the abstract. The key finding is the unique and significant induction of follistatin by this compound, which was not observed with DHT.[1]
Currently, there is a lack of published scientific studies that provide similar quantitative data on the effects of RAD-140, LGD-4033, or Ostarine on follistatin or direct myostatin inhibition. While these SARMs have demonstrated potent anabolic effects on muscle mass, their mechanisms are primarily attributed to their selective androgen receptor agonism.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects on myostatin inhibition.
C2C12 Myoblast Differentiation Assay
This in vitro assay is fundamental for assessing the myogenic potential of compounds like SARMs.
Objective: To determine the effect of a test compound on the differentiation of myoblasts into myotubes.
Methodology:
-
Cell Culture: C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum) until they reach approximately 80-90% confluency.
-
Differentiation Induction: The growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum).
-
Compound Treatment: The test compound (e.g., this compound, DHT, or other SARMs) is added to the differentiation medium at various concentrations. A vehicle control (e.g., ethanol) is also included.
-
Incubation: Cells are incubated for a specified period (e.g., 2-7 days), with the medium and test compound being replenished every 24-48 hours.
-
Analysis:
-
Morphological Assessment: Myotube formation (elongated, multinucleated cells) is observed and quantified using microscopy.
-
Gene Expression Analysis (qRT-PCR): RNA is extracted from the cells at different time points to quantify the expression levels of myogenic regulatory factors (MyoD, Myf5, myogenin) and myostatin inhibitors (follistatin).
-
Protein Analysis (Western Blot): Protein lysates are collected to measure the levels of key myogenic proteins, such as Myosin Heavy Chain (MyHC).
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the mRNA levels of specific genes of interest.
Methodology:
-
RNA Isolation: Total RNA is extracted from treated and control C2C12 cells using a suitable RNA isolation kit.
-
RNA Quantification and Quality Control: The concentration and purity of the isolated RNA are determined using spectrophotometry.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is used as a template for PCR amplification with gene-specific primers for the target genes (e.g., MyoD, Myf5, myogenin, follistatin) and a housekeeping gene (e.g., GAPDH, beta-actin) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, normalizing the expression to the housekeeping gene and comparing the treated samples to the control samples.
Discussion and Future Directions
The available evidence strongly suggests that this compound possesses a unique myostatin-inhibiting function among the studied SARMs, which is mediated by the upregulation of follistatin. This mechanism provides a compelling rationale for its potent anabolic effects observed in preclinical studies.
The lack of direct comparative data on myostatin inhibition for other leading SARMs like RAD-140, LGD-4033, and Ostarine represents a significant knowledge gap. Future research should aim to conduct head-to-head in vitro and in vivo studies to quantify the effects of these compounds on the myostatin-follistatin signaling axis. Such studies would provide a clearer understanding of the relative potencies and mechanisms of action of different SARMs and aid in the development of more targeted and effective therapies for muscle-wasting conditions.
Furthermore, while the anabolic effects of this compound are promising, its safety profile, particularly concerning its steroidal structure and potential for off-target effects, requires further investigation in well-controlled clinical trials.
Conclusion
This compound stands out as a SARM with a documented mechanism of myostatin inhibition via follistatin upregulation. This distinguishes it from other popular SARMs for which the primary anabolic mechanism is androgen receptor agonism. The quantitative data from in vitro studies underscores the potential of this compound as a potent muscle-building agent. However, the absence of direct comparative studies with other SARMs on this specific pathway necessitates further research to fully elucidate the comparative efficacy and mechanisms of the broader class of selective androgen receptor modulators. Researchers are encouraged to utilize the detailed experimental protocols provided in this guide to further investigate the intriguing properties of this compound and other SARMs in the context of myostatin inhibition.
References
Validating the Myostatin-Inhibiting Effects of YK11 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo myostatin-inhibiting effects of the selective androgen receptor modulator (SARM) YK11 against other myostatin inhibitors, namely Follistatin and ACE-031. The information is compiled from available preclinical studies to offer a comparative overview for research and development purposes.
Introduction to Myostatin Inhibition
Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a key negative regulator of skeletal muscle mass. Its inhibition presents a promising therapeutic strategy for muscle-wasting diseases and conditions requiring muscle growth. Several approaches to inhibit myostatin have been explored, including small molecules like this compound, endogenous proteins like Follistatin, and engineered decoy receptors like ACE-031.
This compound is a synthetic, steroidal SARM that is purported to exert its anabolic effects primarily by increasing the expression of Follistatin, a natural antagonist of myostatin.[1] This guide will delve into the available in vivo evidence for this compound and compare it with the more extensively studied myostatin inhibitors, Follistatin and ACE-031.
Comparative Analysis of In Vivo Efficacy
The following tables summarize quantitative data from preclinical in vivo studies in mice for this compound, Follistatin, and ACE-031. It is crucial to note that these data are collated from separate studies with varying experimental designs, and direct cross-study comparisons should be made with caution.
This compound: In Vivo Data
A study investigating the effects of this compound in a mouse model of sepsis provides some of the only available in vivo quantitative data on its anabolic effects.
| Parameter | Control Group | This compound (350 mg/kg/day) | This compound (700 mg/kg/day) | Study Reference |
| Body Weight Change | Baseline | ~ No change | ~ +1.5g | Lee et al., 2021 |
| Muscle Mass (% of body weight) | ~4.0% | ~4.36% | ~4.29% | Lee et al., 2021 |
| Fat Mass (% of body weight) | ~3.67% | ~3.53% | ~3.34% | Lee et al., 2021 |
Note: Data is derived from a study focused on sepsis, where anabolic effects were a secondary outcome. The muscle and fat mass percentages are from a small dissected portion of the mouse, which may not represent total body composition changes.
Follistatin: In Vivo Data
Follistatin has been extensively studied, often administered via adeno-associated virus (AAV) gene therapy to achieve sustained expression.
| Parameter | Effect Observed | Magnitude of Change | Study Reference |
| Muscle Mass | Increased muscle weight | ~ Doubled | Gilson et al., 2009[2] |
| Muscle Strength | Increased | ~ Doubled | Gilson et al., 2009[2] |
| Muscle Mass (aged mice) | Increased gastrocnemius mass | Significantly increased | Chugh et al., 2021[3] |
ACE-031 (Soluble Activin Receptor Type IIB): In Vivo Data
ACE-031 is a recombinant fusion protein that acts as a decoy receptor for myostatin and other related ligands.
| Parameter | Effect Observed | Magnitude of Change | Study Reference |
| Muscle Volume | Increased | Up to 40% | Various preclinical studies[4][5] |
| Total Lean Mass | Increased | ~3.3% | Attie et al., 2013[6] |
| Quadriceps Femoris Muscle Volume | Increased | ~5.1% | Attie et al., 2013[6] |
| Muscle Fiber Cross-Sectional Area (Type I) | Increased | ~22% | Cadena et al., 2010[7] |
| Muscle Fiber Cross-Sectional Area (Type II) | Increased | ~28% | Cadena et al., 2010[7] |
Signaling Pathways and Experimental Workflow
Myostatin Signaling Pathway and Proposed Inhibition Mechanisms
Myostatin binds to the Activin Receptor Type IIB (ActRIIB), initiating a signaling cascade that ultimately inhibits muscle growth. This compound is believed to upregulate Follistatin, which in turn binds to and neutralizes myostatin, preventing its interaction with ActRIIB. ACE-031, a soluble form of ActRIIB, acts as a decoy receptor, binding to circulating myostatin and preventing it from activating the native receptors on muscle cells.
Caption: Myostatin signaling pathway and points of inhibition by this compound, Follistatin, and ACE-031.
Generalized Experimental Workflow for In Vivo Assessment
The following diagram outlines a typical workflow for evaluating the efficacy of myostatin inhibitors in a preclinical mouse model.
Caption: Generalized workflow for in vivo evaluation of myostatin inhibitors.
Logical Comparison of Myostatin Inhibitors
This diagram illustrates the different mechanisms of action of this compound, Follistatin, and ACE-031.
Caption: Logical comparison of the mechanisms of action for this compound, Follistatin, and ACE-031.
Experimental Protocols
General In Vivo Myostatin Inhibition Study Protocol in Mice
This protocol provides a generalized framework for assessing the in vivo efficacy of a myostatin inhibitor.[8][9][10]
-
Animal Model:
-
Species: Mus musculus (mouse).
-
Strain: C57BL/6 or other appropriate strain depending on the research question (e.g., mdx mice for muscular dystrophy models).
-
Age and Sex: Typically, young adult males are used to avoid hormonal cycle variations in females.
-
Acclimatization: Animals are acclimatized to the facility for at least one week before the start of the experiment.
-
-
Experimental Groups:
-
Control Group: Receives the vehicle (e.g., saline, DMSO) used to dissolve the test compound.
-
Test Group(s): Receives the myostatin inhibitor (e.g., this compound) at one or more dose levels.
-
Comparator Group(s): Receives a known myostatin inhibitor (e.g., Follistatin, ACE-031) for comparison.
-
-
Compound Administration:
-
Route of Administration: Dependent on the compound's properties. This compound is often administered via oral gavage. Follistatin can be administered via AAV-mediated gene therapy (intramuscular or systemic injection). ACE-031 is typically administered via subcutaneous or intraperitoneal injection.
-
Dosage and Frequency: Determined by preliminary dose-ranging studies. For example, this compound has been studied in mice at doses of 350 and 700 mg/kg/day.[11]
-
Duration: Typically ranges from a few weeks to several months to observe significant changes in muscle mass.
-
-
In-Life Measurements:
-
Body Weight: Measured regularly (e.g., daily or weekly).
-
Food and Water Intake: Monitored to assess for any adverse effects on appetite.
-
Functional Tests (optional):
-
Grip Strength Test: To measure forelimb and/or hindlimb muscle strength.
-
Rotarod Test: To assess motor coordination and endurance.
-
-
-
Endpoint Measurements (Post-Euthanasia):
-
Tissue Collection: Blood is collected for serum analysis. Skeletal muscles (e.g., gastrocnemius, tibialis anterior, quadriceps) are dissected and weighed.
-
Histological Analysis: Muscle tissue is sectioned and stained (e.g., with Hematoxylin and Eosin) to measure muscle fiber cross-sectional area.
-
Biochemical Analysis:
-
Serum levels of myostatin and follistatin are measured using ELISA.
-
Western blotting or qPCR can be used to analyze protein or gene expression levels of myogenic regulatory factors in muscle tissue.
-
-
-
Data Analysis:
-
Statistical analysis (e.g., ANOVA, t-tests) is performed to compare the different treatment groups.
-
Conclusion
The available in vivo data suggests that this compound has the potential to increase muscle mass and decrease fat mass, consistent with its proposed mechanism as a myostatin inhibitor via follistatin upregulation. However, the current body of evidence for this compound in vivo is significantly less robust than that for more established myostatin inhibitors like Follistatin and ACE-031. Direct, head-to-head comparative studies with standardized protocols are necessary to definitively determine the relative efficacy and safety of this compound. Researchers and drug development professionals should consider the preliminary nature of the this compound data and the need for further rigorous preclinical evaluation.
References
- 1. KoreaMed Synapse [synapse.koreamed.org]
- 2. Follistatin Gene Therapy Doubles Muscle Mass in Mice – Fight Aging! [fightaging.org]
- 3. Follistatin-induced Muscle Hypertrophy in Aged mice Improves Neuromuscular Junction Innervation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bc9.co [bc9.co]
- 5. muscleandbrawn.com [muscleandbrawn.com]
- 6. biotechpeptides.com [biotechpeptides.com]
- 7. corepeptides.com [corepeptides.com]
- 8. benchchem.com [benchchem.com]
- 9. Myostatin Inhibition-Induced Increase in Muscle Mass and Strength Was Amplified by Resistance Exercise Training, and Dietary Essential Amino Acids Improved Muscle Quality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
YK11 and Dihydrotestosterone: A Comparative Analysis of Androgen Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the androgen receptor (AR) binding affinity of the selective androgen receptor modulator (SARM) YK11 and the endogenous androgen dihydrotestosterone (B1667394) (DHT). While both compounds interact with the androgen receptor, their mechanisms of action and binding characteristics exhibit notable differences. This analysis is based on available preclinical data.
Overview of this compound and Dihydrotestosterone
This compound is a synthetic, steroidal SARM that has garnered attention for its potent anabolic effects in muscle tissue.[1] It is a partial agonist of the androgen receptor.[1][2] Structurally derived from DHT, this compound's activity is distinguished by its unique mechanism of action that involves the induction of follistatin, a myostatin inhibitor.[1][3][4]
Dihydrotestosterone (DHT) is a potent endogenous androgen and a full agonist of the androgen receptor.[5] It plays a crucial role in male sexual development and has significant anabolic and androgenic effects throughout the body. DHT is formed from testosterone (B1683101) through the action of the enzyme 5α-reductase.
Androgen Receptor Binding Affinity: A Comparative Look
While several studies mention that this compound possesses a high binding affinity for the androgen receptor, specific quantitative data such as an IC50 or Ki value from competitive binding assays is not consistently reported in the reviewed literature.[6][7] One study highlighted that molecular docking analysis showed a high affinity of this compound for the androgen receptor, with specific hydrogen bond interactions identified.[7][8]
In contrast, the binding affinity of DHT for the androgen receptor has been quantitatively determined in multiple studies. For instance, one study reported an IC50 value of 3.2 nM for DHT in a competitive binding assay using [3H]DHT and hamster prostate cytosol.[9][10] Another study estimated the equilibrium dissociation constant (Kd) for [3H]dihydrotestosterone to be in the range of 0.2 to 0.5 nM .[9]
Table 1: Summary of Androgen Receptor Binding Affinity Data
| Compound | Ligand Type | Reported Binding Affinity | Citation(s) |
| This compound | Partial Agonist | High (Qualitative) | [6][7] |
| Dihydrotestosterone (DHT) | Full Agonist | IC50: 3.2 nM; Kd: 0.2-0.5 nM | [9][10] |
Distinct Mechanisms of Androgen Receptor Activation
The primary difference in the interaction of this compound and DHT with the androgen receptor lies in their downstream effects. As a full agonist, DHT binding to the AR induces a conformational change that facilitates the interaction between the N-terminal domain (NTD) and the C-terminal ligand-binding domain (LBD), a process known as the N/C interaction. This interaction is crucial for the full transcriptional activation of the receptor.[1]
This compound, as a partial agonist, binds to the androgen receptor but does not induce this N/C interaction.[1] This results in a gene-selective activation of the androgen receptor, leading to a different profile of gene expression compared to DHT.[2] A key feature of this compound's action is the significant upregulation of follistatin expression, which is not observed with DHT treatment.[3][4] This induction of follistatin contributes to the potent anabolic effects of this compound by inhibiting myostatin.[1][3][4]
Experimental Protocols
Competitive Androgen Receptor Binding Assay
This protocol outlines a typical experimental setup to determine the in vitro binding affinity of a test compound like this compound in comparison to a known ligand like DHT.
Objective: To determine the concentration of a test compound that inhibits 50% of the binding of a radiolabeled androgen (e.g., [3H]DHT) to the androgen receptor (IC50). This value can then be used to calculate the inhibitor constant (Ki).
Materials:
-
Androgen Receptor Source: Cytosol extract from rat ventral prostate or recombinant human androgen receptor.
-
Radioligand: [3H]Dihydrotestosterone ([3H]DHT).
-
Unlabeled Ligand: Dihydrotestosterone (DHT) for standard curve.
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors.
-
Scintillation Cocktail.
-
96-well plates.
-
Filter apparatus.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled DHT and the test compound (this compound) in the assay buffer.
-
Prepare a solution of the androgen receptor preparation and the [3H]DHT in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the serial dilutions of unlabeled DHT (for the standard curve) or the test compound (this compound) to their respective wells.
-
Include control wells for total binding (containing only [3H]DHT and AR) and non-specific binding (containing [3H]DHT, AR, and a high concentration of unlabeled DHT).
-
Initiate the binding reaction by adding the [3H]DHT and AR mixture to all wells.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the AR-bound [3H]DHT from the free [3H]DHT.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor (DHT and this compound).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that reduces the specific binding of [3H]DHT by 50%.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.[10]
-
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the androgen receptor signaling pathway and the experimental workflow of a competitive binding assay.
References
- 1. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 2. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 3. YK-11 [medbox.iiab.me]
- 4. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces oxidative stress and mitochondrial dysfunction in hippocampus: The interplay between a selective androgen receptor modulator (SARM) and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential DNA-binding and cofactor recruitment are possible determinants of the synthetic steroid this compound-dependent gene expression by androgen receptor in breast cancer MDA-MB 453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of YK11 and LGD-4033 in Muscle Hypertrophy: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two selective androgen receptor modulators (SARMs), YK11 and LGD-4033, with a focus on their potential to induce skeletal muscle hypertrophy. This document synthesizes available preclinical and clinical data to facilitate an objective evaluation for research and development purposes.
Executive Summary
LGD-4033 is a non-steroidal SARM that has been evaluated in clinical trials and has demonstrated a clear dose-dependent increase in lean body mass in healthy young men. Its mechanism of action is primarily through selective activation of the androgen receptor in muscle and bone. This compound, a steroidal SARM, is distinguished by a dual mechanism of action: it acts as a partial agonist of the androgen receptor and as a myostatin inhibitor by increasing the expression of follistatin. While preclinical studies suggest potent myogenic activity, clinical data on this compound's direct effects on muscle hypertrophy in humans is not currently available.
Mechanisms of Action
LGD-4033: Selective Androgen Receptor Agonism
LGD-4033 binds to the androgen receptor (AR) with high affinity and selectivity.[1] This binding event in skeletal muscle tissue initiates a cascade of transcriptional changes that lead to increased protein synthesis and, consequently, muscle hypertrophy. Its tissue selectivity is a key characteristic, with demonstrated anabolic activity in muscle and bone, while having a lesser effect on prostate and other androgen-sensitive tissues in animal models.[2][3]
This compound: Dual-Action SARM and Myostatin Inhibitor
This compound also functions as a partial agonist of the androgen receptor.[4] However, its unique characteristic is its ability to induce muscle cells to produce more follistatin, a natural antagonist of myostatin.[4][5] Myostatin is a protein that negatively regulates muscle growth. By inhibiting myostatin, this compound may allow for a greater potential for muscle hypertrophy than SARMs that act solely through AR agonism.[4]
Signaling Pathways
Below are the proposed signaling pathways for LGD-4033 and this compound in promoting muscle hypertrophy.
Quantitative Data on Muscle Hypertrophy
The following tables summarize the available quantitative data for this compound and LGD-4033 from preclinical and clinical studies.
Table 1: this compound - Preclinical Data on Muscle Mass
| Model System | Dosage | Duration | Key Findings | Reference |
| Sepsis-induced muscle atrophy in mice | Not specified | Not specified | Prevented loss of muscle mass and reduced muscle cell atrophy. | [6] |
| C2C12 myoblasts | 500 nM | 4 days | More significant induction of myogenic regulatory factors (MyoD, Myf5, myogenin) compared to DHT. | [5] |
Table 2: LGD-4033 - Clinical and Preclinical Data on Muscle Mass
| Model System | Dosage | Duration | Key Findings | Reference |
| Healthy young men | 0.1 mg/day | 21 days | Dose-dependent increase in lean body mass. | [1] |
| Healthy young men | 0.3 mg/day | 21 days | Dose-dependent increase in lean body mass. | [1] |
| Healthy young men | 1.0 mg/day | 21 days | Dose-dependent increase in lean body mass. | [1] |
| Orchidectomized (castrated) rats | Not specified | 14 days | Potent anabolic activity on the levator ani muscle. | [2][3] |
| Intact female rats | 3 mg/kg | 28 days | Increased muscle weights and mean muscle fiber cross-sectional area. | [2][3] |
Experimental Protocols
This compound - In Vitro Myogenic Differentiation Assay
-
Cell Line: C2C12 mouse myoblasts.
-
Culture Conditions: Cells are cultured in a growth medium until they reach confluence.
-
Differentiation Induction: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum).
-
Treatment: this compound (e.g., 500 nM) or a vehicle control is added to the differentiation medium.
-
Duration: Cells are cultured for a specified period (e.g., 4 days).
-
Endpoint Analysis:
-
Gene Expression: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of myogenic regulatory factors (e.g., MyoD, Myf5, myogenin) and follistatin.
-
Protein Expression: Western blotting can be used to assess the protein levels of muscle-specific markers.
-
Morphological Analysis: Myotube formation and diameter can be quantified using microscopy and image analysis software.[7][8][9]
-
LGD-4033 - Clinical Trial in Healthy Men
-
Study Design: Randomized, double-blind, placebo-controlled, ascending-dose trial.
-
Participants: Healthy young men (e.g., 21-50 years old).
-
Intervention: Daily oral administration of placebo or LGD-4033 at varying doses (e.g., 0.1, 0.3, or 1.0 mg) for a defined period (e.g., 21 days).
-
Primary Outcome Measures:
-
Lean Body Mass (LBM): Measured using dual-energy X-ray absorptiometry (DXA) at baseline and at the end of the treatment period.
-
-
Secondary Outcome Measures:
-
Muscle strength, fat mass, and hormonal profiles.
-
-
Reference: Basaria et al. (2013).[1]
LGD-4033 - Preclinical Orchidectomized Rat Model
-
Animal Model: Male rats are surgically castrated (orchidectomized) to create a model of androgen deficiency and subsequent muscle atrophy.
-
Acclimation and Atrophy Period: Animals are allowed to recover from surgery and for muscle atrophy to develop (e.g., 14 days).
-
Treatment: Animals are treated with LGD-4033 (administered orally, e.g., via gavage) or a vehicle control for a specified duration (e.g., 14 days).
-
Endpoint Analysis:
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and specific muscles (e.g., levator ani) and other tissues (e.g., prostate) are dissected and weighed.
-
Histological Analysis: Muscle tissue can be sectioned and stained (e.g., with H&E) to measure muscle fiber cross-sectional area using microscopy and image analysis software.[10][11]
-
Experimental Workflow Comparison
The following diagram illustrates a comparative experimental workflow for evaluating the hypertrophic effects of this compound and LGD-4033.
Conclusion
LGD-4033 has demonstrated clinically significant anabolic effects on muscle mass in humans with a well-defined mechanism of action. This compound presents a novel dual-action mechanism that is theoretically advantageous for muscle hypertrophy by not only stimulating the androgen receptor but also inhibiting the negative regulator, myostatin. However, the current evidence for this compound's hypertrophic effects is limited to preclinical and in vitro models, and further in vivo studies in healthy animal models are required to quantify its anabolic potential directly. For researchers and drug development professionals, LGD-4033 represents a more clinically validated SARM for muscle hypertrophy, while this compound is an intriguing but less characterized compound with a unique mechanism that warrants further investigation.
References
- 1. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vikingtherapeutics.com [vikingtherapeutics.com]
- 3. benchchem.com [benchchem.com]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lactate Promotes Myoblast Differentiation and Myotube Hypertrophy via a Pathway Involving MyoD In Vitro and Enhances Muscle Regeneration In Vivo [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Automated image analysis of skeletal muscle fiber cross-sectional area - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of YK11 with Other Anabolic Agents: A Comparative Guide for Researchers
For research and informational purposes only. The compounds discussed in this article are not approved for human consumption and are intended for laboratory research applications only.
Introduction
YK11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has garnered significant interest within the research community for its unique dual mechanism of action. Unlike traditional SARMs, this compound not only acts as a partial agonist of the androgen receptor (AR) but also functions as a myostatin inhibitor by increasing the expression of follistatin.[1] This distinct mode of action suggests a potential for synergistic effects when combined with other anabolic agents that primarily target the androgen receptor. This guide provides a comparative analysis of this compound and other anabolic agents, focusing on available preclinical and clinical data to assess their potential synergistic effects on muscle hypertrophy.
Mechanisms of Action: A Basis for Synergy
The anabolic effects of this compound are mediated through two primary pathways:
-
Partial Androgen Receptor Agonism: this compound binds to the androgen receptor, initiating a signaling cascade that promotes muscle growth. However, it acts as a partial agonist, meaning it does not induce the full transcriptional activation of the AR.[1]
-
Myostatin Inhibition: this compound significantly increases the expression of follistatin, a protein that binds to and inhibits myostatin. Myostatin is a negative regulator of muscle mass, and its inhibition can lead to significant muscle hypertrophy.[1]
In contrast, other potent anabolic agents such as RAD-140 (Testolone) and LGD-4033 (Ligandrol) are full agonists of the androgen receptor. They exert their anabolic effects primarily by robustly activating the AR signaling pathway, which includes the PI3K/Akt/mTOR pathway, a key regulator of muscle protein synthesis.[2][3][4]
The potential for synergy lies in the complementary nature of these mechanisms. While agents like RAD-140 and LGD-4033 maximally stimulate the AR pathway, this compound can provide an additional anabolic stimulus by inhibiting the myostatin pathway, effectively "releasing the brakes" on muscle growth.
Comparative Data on Anabolic Effects
Direct experimental data from peer-reviewed studies on the synergistic effects of this compound with other anabolic agents is currently unavailable. However, by examining the individual effects of these compounds from preclinical and clinical studies, we can infer their potential for combined efficacy.
Table 1: In Vivo Effects of this compound, RAD-140, and LGD-4033 on Muscle Mass
| Compound | Study Type | Model | Dosage | Duration | Key Findings | Reference |
| This compound | Preclinical | C2C12 Myoblasts | 500 nM | 4 days | Significantly increased the expression of myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin compared to DHT. | [1] |
| RAD-140 | Preclinical | Orchidectomized Wistar Rats | Not specified | 6 weeks | Significantly increased muscle fiber cross-sectional area and the number of myonuclei in the gastrocnemius muscle. | [5] |
| LGD-4033 | Clinical Trial | Healthy Young Men | 1.0 mg/day | 21 days | Dose-dependent increase in lean body mass. | [6][7] |
Experimental Protocols
This compound In Vitro Myogenic Differentiation Assay
-
Cell Line: Mouse C2C12 myoblasts.
-
Culture Conditions: Cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum. To induce differentiation, the medium is switched to DMEM with 2% horse serum.
-
Treatment: C2C12 cells are treated with this compound (e.g., 500 nM) or a vehicle control.
-
Analysis:
-
Gene Expression: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin.[8][9]
-
Protein Expression: Western blotting is performed to quantify the protein levels of myogenic markers.[10][11][12]
-
Myotube Formation: Myotube diameter and length are measured using microscopy and image analysis software (e.g., ImageJ) to assess the extent of myotube hypertrophy.[13][14][15]
-
RAD-140 In Vivo Muscle Hypertrophy Study in Rats
-
Animal Model: Orchidectomized Wistar rats are used to mimic a low-androgen state.
-
Treatment: RAD-140 is administered orally for a specified duration (e.g., six weeks).
-
Tissue Collection: At the end of the treatment period, the gastrocnemius muscles are excised.
-
Analysis:
-
Histology: Muscle tissue is sectioned and stained (e.g., with hematoxylin (B73222) and eosin) to visualize muscle fibers.
-
Morphometry: The cross-sectional area (CSA) of individual muscle fibers and the number of myonuclei are quantified using microscopy and image analysis software.[5]
-
LGD-4033 Clinical Trial in Healthy Men
-
Study Design: A randomized, double-blind, placebo-controlled, ascending-dose study.
-
Participants: Healthy young men.
-
Intervention: Participants receive daily oral doses of LGD-4033 (e.g., 0.1, 0.3, or 1.0 mg) or a placebo for a defined period (e.g., 21 days).
-
Outcome Measures:
Signaling Pathways and Potential for Synergy
The anabolic effects of these compounds are mediated by distinct but potentially interacting signaling pathways.
Androgen Receptor Signaling Pathway
Traditional and selective androgen receptor modulators like RAD-140 and LGD-4033 bind to the androgen receptor, leading to the activation of downstream signaling cascades, including the PI3K/Akt/mTOR pathway. This pathway is a central regulator of muscle protein synthesis and hypertrophy.[2][3][4]
References
- 1. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Testosterone signals through mTOR and androgen receptor to induce muscle hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crucial role of androgen receptor in resistance and endurance trainings-induced muscle hypertrophy through IGF-1/IGF-1R- PI3K/Akt- mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SARM Rad140 Increases Osteoblasts, Muscle Fiber Size, Myonuclei, and Reduces Osteoclasts in Orchidectomized Wistar Rats | Budaya | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 6. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of skeletal myogenesis in C2C12 cells through modulation of Pax7, MyoD, and myogenin via different low-frequency electromagnetic field energies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Myotube length and diameter measurement [bio-protocol.org]
- 14. CRE-Ter enhances murine bone differentiation, improves muscle cell atrophy, and increases irisin expression | PLOS One [journals.plos.org]
- 15. Physiological culture conditions alter myotube morphology and responses to atrophy treatments: implications for in vitro research on muscle wasting - PMC [pmc.ncbi.nlm.nih.gov]
Validating YK11-Induced Follistatin Expression: A Comparative Guide to Protein Quantification Methods
For researchers, scientists, and drug development professionals investigating the anabolic effects of YK11, rigorous validation of its mechanism of action is paramount. This compound, a selective androgen receptor modulator (SARM), is reported to exert its myostatin-inhibiting effects through the upregulation of follistatin. This guide provides a comprehensive comparison of methodologies for quantifying this compound-induced follistatin protein expression, with a primary focus on the Enzyme-Linked Immunosorbent Assay (ELISA) and its alternatives.
This document outlines the theoretical pathway of this compound action, details experimental protocols, and presents a comparative analysis of various protein quantification techniques. The aim is to equip researchers with the necessary information to select the most appropriate method for their experimental needs, ensuring accurate and reproducible data.
The this compound Signaling Pathway: From Androgen Receptor to Myostatin Inhibition
This compound is a partial agonist of the androgen receptor (AR). Its anabolic properties are largely attributed to its unique ability to increase the expression of follistatin, a potent inhibitor of myostatin.[1][2] Myostatin is a protein that negatively regulates muscle growth; by inhibiting myostatin, this compound effectively removes a key brake on muscle development.[2][3] The anabolic effects of this compound have been shown to be reversed by the application of an anti-follistatin antibody, highlighting the critical role of follistatin in its mechanism of action.[1]
Experimental Validation: Quantifying Follistatin Protein Levels
While studies have demonstrated this compound's effect on follistatin mRNA levels using techniques like qRT-PCR, quantifying the resulting protein expression is crucial for a complete understanding of its biological activity.[4] ELISA stands as a robust and widely used method for this purpose.
Experimental Workflow: Follistatin Quantification using ELISA
The following diagram outlines the typical workflow for a sandwich ELISA to measure follistatin concentrations in cell culture supernatants or tissue lysates following this compound treatment.
Detailed Experimental Protocol: Follistatin Sandwich ELISA
This protocol is a generalized procedure based on commercially available follistatin ELISA kits and should be adapted based on the specific kit's instructions.[1][5]
Materials:
-
Follistatin ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers, substrate, and stop solution)
-
Cell culture supernatant or tissue lysate from cells treated with this compound and appropriate controls (e.g., vehicle-treated)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Wash bottle or automated plate washer
-
Deionized or distilled water
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. This typically involves diluting wash buffers, reconstituting standards to create a standard curve, and diluting samples to fall within the assay's detection range.
-
Sample Addition: Add 100 µL of prepared standards and samples to the appropriate wells of the microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature). This allows the follistatin in the samples to bind to the capture antibody coated on the wells.
-
Washing: Aspirate the contents of the wells and wash each well multiple times with the wash buffer. This removes any unbound substances.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate as directed (e.g., 1 hour at room temperature). The detection antibody will bind to the captured follistatin.
-
Washing: Repeat the washing step to remove unbound detection antibody.
-
Enzyme Conjugate Addition: Add 100 µL of streptavidin-HRP (or other enzyme conjugate) to each well.
-
Incubation: Cover the plate and incubate (e.g., 45 minutes at room temperature).
-
Washing: Repeat the washing step to remove the unbound enzyme conjugate.
-
Substrate Addition: Add 100 µL of the substrate solution (e.g., TMB) to each well. This will react with the enzyme to produce a colored product.
-
Color Development: Incubate the plate in the dark for the recommended time (e.g., 15-30 minutes) to allow for color development.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well. This will change the color and stop the enzymatic reaction.
-
Absorbance Reading: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of follistatin in the experimental samples.
Comparison of Protein Quantification Methods
While ELISA is a gold standard for quantifying secreted proteins, other methods can also be employed to validate and complement the findings. The choice of method will depend on factors such as the required sensitivity, throughput, and the specific biological question being addressed.
| Feature | ELISA (Enzyme-Linked Immunosorbent Assay) | Western Blot | In-Cell Western (ICW) / In-Cell ELISA | Mass Spectrometry (MS)-Based Immunoassays |
| Principle | Antigen-antibody interaction with enzymatic colorimetric or chemiluminescent detection in a microplate format. | Separation of proteins by size via gel electrophoresis, transfer to a membrane, and detection with specific antibodies. | Immunofluorescence-based detection of proteins within fixed and permeabilized cells in a microplate format. | Immuno-capture of target protein followed by mass spectrometric detection and quantification. |
| Quantification | Quantitative.[5] | Semi-quantitative to quantitative (with proper normalization).[6] | Quantitative.[7] | Highly quantitative and can distinguish protein isoforms.[8] |
| Throughput | High (96- or 384-well plates).[9] | Low to medium. | High (96- or 384-well plates).[7] | High-throughput systems are available.[8] |
| Sensitivity | Picogram to nanogram per mL range.[1] Ultrasensitive versions can detect in the femtogram range.[10] | Nanogram range. | Generally comparable to or higher than traditional Western blots.[11] | High sensitivity, capable of detecting low-abundance proteins.[8] |
| Sample Type | Cell culture supernatant, serum, plasma, tissue lysates.[1] | Cell lysates, tissue homogenates.[6] | Adherent cells grown in microplates.[7] | Serum, plasma, complex biological samples.[8] |
| Pros | - Well-established and reliable.- High throughput.- Good sensitivity and specificity.- Relatively inexpensive. | - Provides information on protein size and integrity.- Can detect post-translational modifications that affect size. | - High throughput.- Reduced hands-on time compared to Western blotting.- In-situ analysis preserves cellular context. | - High specificity and accuracy.- Can differentiate between protein isoforms and post-translational modifications.- High multiplexing capability. |
| Cons | - Can be affected by antibody cross-reactivity.- Does not provide information on protein size. | - Labor-intensive and time-consuming.- Lower throughput.- Quantification can be less precise than ELISA. | - Requires specific imaging equipment.- Does not provide information on protein size.- Antibody validation is critical. | - Requires expensive and specialized equipment.- Complex data analysis.- Higher cost per sample. |
Conclusion
Validating the this compound-induced expression of follistatin is a critical step in characterizing its anabolic potential. The sandwich ELISA provides a robust, high-throughput, and quantitative method for measuring follistatin protein levels in biological samples. For researchers seeking to confirm the molecular weight of the expressed follistatin or to investigate its presence in cell lysates, Western blotting serves as a valuable complementary technique. For high-throughput screening of this compound analogs or other compounds, the In-Cell Western assay offers a more streamlined workflow. Finally, for highly specific and sensitive quantification, especially in complex matrices, mass spectrometry-based immunoassays represent a powerful, albeit more resource-intensive, alternative. By understanding the principles, protocols, and comparative advantages of these methods, researchers can effectively design experiments to rigorously validate the molecular mechanisms underlying the activity of this compound and other novel anabolic agents.
References
- 1. aviscerabioscience.net [aviscerabioscience.net]
- 2. Human Follistatin ELISA Development Kit | Leinco [leinco.com]
- 3. Follistatin Polyclonal Antibody (PA5-79284) [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. bioradiations.com [bioradiations.com]
- 8. High-throughput Mass Spectrometric Immunoassays Could, One Day, Replace ELISA [thermofisher.com]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. selectscience.net [selectscience.net]
- 11. m.youtube.com [m.youtube.com]
Unraveling the In Vitro Potency of Myostatin Inhibitors: A Comparative Analysis Featuring YK11
For researchers, scientists, and drug development professionals, understanding the comparative potency of various myostatin inhibitors is crucial for advancing research in muscle-wasting disorders and related therapeutic areas. This guide provides an objective comparison of the in vitro potency of YK11 and other prominent myostatin inhibitors, supported by available experimental data.
Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a key negative regulator of skeletal muscle mass. Its inhibition presents a promising therapeutic strategy for conditions characterized by muscle atrophy. A range of inhibitory molecules, from small molecules to biologics, have been developed to target the myostatin signaling pathway. This guide focuses on the in vitro potency of this compound in comparison to other notable inhibitors such as Follistatin, ACE-031, and SRK-015.
Mechanism of Action: A Diverse Approach to Myostatin Inhibition
The myostatin inhibitors discussed herein employ distinct mechanisms to disrupt the myostatin signaling cascade.
-
This compound: This synthetic steroidal selective androgen receptor modulator (SARM) exhibits a dual mechanism of action. It acts as a partial agonist of the androgen receptor and, notably, indirectly inhibits myostatin by increasing the expression of Follistatin , a natural antagonist of myostatin.
-
Follistatin: A naturally occurring glycoprotein, Follistatin directly binds to myostatin and other TGF-β superfamily ligands, preventing them from binding to their cell surface receptors.
-
ACE-031: This investigational therapeutic is a recombinant fusion protein. It consists of the extracellular domain of the activin receptor type IIB (ActRIIB) fused to a human antibody Fc fragment. ACE-031 acts as a "decoy receptor," binding to circulating myostatin and preventing it from interacting with its natural receptors on muscle cells.
-
SRK-015 (Apitegromab): A selective, fully human monoclonal antibody, SRK-015 targets the precursor form of myostatin (promyostatin). By binding to promyostatin, it prevents its conversion into the active, mature form of myostatin.[1]
Quantitative Comparison of In Vitro Potency
The in vitro potency of myostatin inhibitors is commonly determined using a luciferase reporter gene assay. In this assay, cells are engineered to express the luciferase enzyme under the control of a promoter that is activated by myostatin signaling. A decrease in luciferase activity in the presence of an inhibitor indicates its potency in blocking the myostatin pathway, often quantified by the half-maximal inhibitory concentration (IC50).
While direct head-to-head comparative studies for all these inhibitors are limited, the following table summarizes the available quantitative data from various in vitro studies. It is important to note that variations in experimental conditions can influence IC50 values.
| Inhibitor | Type | Mechanism of Action | In Vitro Potency (IC50/Kd) | Source |
| This compound | SARM | Indirect (via Follistatin induction) | No direct IC50 data available | - |
| Follistatin-derived peptide (FS I-I) | Peptide | Direct Myostatin Binding | 46.8 nM (Kd) | [2] |
| Myostatin Propeptide | Peptide | Direct Myostatin Binding | ~1.18 - 2.0 nM | [3][4] |
| ACE-031 | Soluble Decoy Receptor | Myostatin Sequestration | No direct IC50 data available | - |
| SRK-015 (Apitegromab) | Monoclonal Antibody | Inhibition of Promyostatin Activation | 286 nM (for human promyostatin) | [1] |
Experimental Methodologies
The following sections detail the typical experimental protocols used to assess the in vitro potency of myostatin inhibitors.
Myostatin Signaling Pathway
The diagram below illustrates the canonical myostatin signaling pathway and the points of intervention for different classes of inhibitors.
Experimental Workflow: Myostatin Reporter Assay
The following diagram outlines a typical workflow for determining the in vitro potency of a myostatin inhibitor using a luciferase reporter assay.
Detailed Protocol: (CAGA)12 Luciferase Reporter Assay[3][5]
This assay is a cornerstone for quantifying myostatin inhibition.
-
Cell Culture and Seeding:
-
HEK293 cells, stably transfected with a (CAGA)12-luciferase reporter construct, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.
-
Cells are seeded into 96-well plates at a density that ensures they reach approximately 80-90% confluency at the time of the assay.
-
-
Inhibitor Treatment:
-
The day after seeding, the growth medium is replaced with a low-serum medium.
-
Serial dilutions of the test inhibitor (e.g., this compound, Follistatin, ACE-031, SRK-015) are prepared in the assay medium and added to the cells. A vehicle control is also included.
-
The cells are pre-incubated with the inhibitor for a period determined by the inhibitor's mechanism (e.g., 12-24 hours for this compound to allow for follistatin induction).
-
-
Myostatin Stimulation:
-
Recombinant human myostatin is added to the wells (except for the negative control) at a concentration known to elicit a submaximal response (e.g., EC80).
-
The plates are incubated for an additional 6-8 hours to allow for the activation of the luciferase reporter.
-
-
Luminescence Measurement:
-
The assay medium is removed, and cells are lysed using a specific lysis buffer.
-
The cell lysate is transferred to an opaque 96-well plate, and a luciferase substrate is added.
-
Luminescence is immediately measured using a luminometer.
-
-
Data Analysis:
-
The relative light units (RLUs) are recorded for each well.
-
The percentage of myostatin inhibition is calculated for each inhibitor concentration relative to the myostatin-stimulated control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the myostatin activity, is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Conclusion
The in vitro evaluation of myostatin inhibitors reveals a diversity in their mechanisms of action and potencies. While direct-acting inhibitors like myostatin propeptides and follistatin-derived peptides demonstrate high potency in the nanomolar range, the quantitative in vitro potency of this compound through its indirect mechanism of upregulating follistatin is yet to be fully elucidated in terms of a direct IC50 value for myostatin inhibition. Similarly, while the decoy receptor ACE-031 is known to bind myostatin, its comparative in vitro functional potency data is not as readily available. SRK-015 presents a unique approach by targeting the inactive precursor of myostatin, with a reported IC50 in the sub-micromolar range. For researchers and drug developers, the choice of a myostatin inhibitor for further investigation will depend on the specific therapeutic application, desired mechanism of action, and the balance between potency and selectivity. The experimental protocols outlined in this guide provide a foundation for the continued exploration and comparison of these and other novel myostatin inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Myostatin inhibition by a follistatin-derived peptide ameliorates the pathophysiology of muscular dystrophy model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the minimum region of flatfish myostatin propeptide (Pep45-65) for myostatin inhibition and its potential to enhance muscle growth and performance in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Anabolic Potential of YK11: A Cross-Study Comparison in Animal Models
For Researchers, Scientists, and Drug Development Professionals
YK11, a novel steroidal selective androgen receptor modulator (SARM), has garnered significant interest for its unique dual mechanism of action. It not only acts as a partial agonist of the androgen receptor but also as a myostatin inhibitor, a protein that naturally limits muscle growth.[1][2] This dual-action suggests a high potential for therapeutic applications in muscle wasting diseases and bone regeneration. This guide provides an objective comparison of this compound's efficacy across different preclinical animal models, supported by available experimental data, to aid in future research and development.
Quantitative Efficacy of this compound: A Tabular Comparison
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on muscle preservation and bone regeneration in different animal models.
Table 1: Efficacy of this compound in a Mouse Model of Sepsis-Induced Muscle Wasting
| Parameter | Animal Model | Treatment Group | Dosage & Administration | Duration | Key Quantitative Outcome | Reference |
| Muscle Preservation | Male BALB/c Mice (8 weeks old) | This compound | 350 mg/kg and 700 mg/kg (oral) | 10 days | Prevented loss of muscle mass and increased total body weight compared to the sepsis control group. Fat mass was observed to decrease. | [3] |
Table 2: Efficacy of this compound in a Rat Model of Cranial Bone Defect Repair
| Parameter | Animal Model | Treatment Group | Dosage & Administration | Duration | Key Quantitative Outcome | Reference |
| Bone Regeneration | Not specified in abstract | This compound in hydrogel | 0.5 mg/mL and 1 mg/mL (local application) | Not specified in abstract | Promoted the repair of cranial bone defects. | [4][5][6] |
Delving into the Experimental Design
Understanding the methodologies behind these findings is crucial for interpretation and replication. The following sections detail the experimental protocols for the key studies cited.
Study 1: this compound as a Preventative for Sepsis-Induced Muscle Atrophy
Objective: To investigate the effect of this compound on muscle wasting in a mouse model of bacterial sepsis.[3][7]
Animal Model:
-
Species: Mouse
-
Strain: BALB/c
-
Sex: Male
-
Age: 8 weeks old
Treatment Groups:
-
Control (sepsis model without this compound)
-
This compound (350 mg/kg) + sepsis model
-
This compound (700 mg/kg) + sepsis model
Administration Protocol:
-
Route: Oral gavage
-
Vehicle: Not specified in the provided information.
-
Frequency: Daily
-
Duration: 10 days
-
Induction of Sepsis: On the 10th day, mice were intraperitoneally injected with E. coli K1 (1 x 10⁸ CFU/mouse).[3]
Key Parameters Measured:
-
Body weight
-
Muscle mass (back and thigh)
-
Fat mass
-
Histological analysis of myofibers in the tibialis anterior muscle (H&E staining)
-
Levels of pro-inflammatory cytokines and organ damage markers[7]
Study 2: this compound for the Promotion of Bone Defect Repair
Objective: To evaluate the efficacy of this compound in promoting the healing of cranial bone defects in a rat model.[4][5][6]
Animal Model:
-
Species: Rat
-
Strain, Sex, and Age: Not specified in the provided abstracts.
Treatment Groups:
-
Control (hydrogel without this compound)
-
This compound-equipped hydrogel (0.5 mg/mL)
-
This compound-equipped hydrogel (1 mg/mL)
Surgical and Administration Protocol:
-
Defect Model: A critical-sized cranial defect was created surgically.
-
Administration: A hydrogel containing this compound was applied directly to the bone defect.
-
Vehicle: Hydrogel
Key Parameters Measured:
-
Bone regeneration within the defect (likely assessed by micro-computed tomography (μCT) and histological analysis, though specifics are not in the abstracts).
-
Osteogenic differentiation of bone marrow-derived mesenchymal stem cells (BMSCs) in vitro.[4][5][6]
Visualizing the Mechanisms and Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow.
This compound Signaling Pathway
Caption: this compound's dual-action signaling pathway promoting muscle growth and bone formation.
Generalized Experimental Workflow for this compound Efficacy Study
Caption: A typical experimental workflow for evaluating the efficacy of this compound in animal models.
References
- 1. Myostatin inhibitor this compound as a preventative health supplement for bacterial sepsis. | Semantic Scholar [semanticscholar.org]
- 2. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound promotes osteogenic differentiation of BMSCs and repair of bone defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound promotes osteogenic differentiation of BMSCs and repair of bone defects. | Semantic Scholar [semanticscholar.org]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. Myostatin inhibitor this compound as a preventative health supplement for bacterial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anabolic Potential of YK11: A Comparative Guide to its Tissue-Selective Activity
For Researchers, Scientists, and Drug Development Professionals
YK11, a novel steroidal selective androgen receptor modulator (SARM), has garnered significant attention for its potent anabolic effects, particularly its unique mechanism of action as a myostatin inhibitor. This guide provides an objective comparison of this compound's performance against the well-characterized androgen, dihydrotestosterone (B1667394) (DHT), and other SARMs, supported by available experimental data. We delve into its tissue-selective activity in muscle and bone, offering detailed experimental protocols and visualizing key signaling pathways to facilitate a comprehensive understanding for research and development professionals.
Mechanism of Action: A Dual Approach to Anabolism
This compound distinguishes itself from traditional anabolic agents and even other SARMs through its dual mechanism of action.[1] Like other SARMs, it acts as a partial agonist of the androgen receptor (AR).[2][3] However, its most notable characteristic is its ability to significantly increase the expression of follistatin (Fst), a potent endogenous inhibitor of myostatin.[2][3][4][5] Myostatin is a protein that negatively regulates muscle growth; by inhibiting myostatin, this compound may facilitate muscle hypertrophy beyond the limits of conventional androgenic activity.[1][4][5]
In contrast, the potent androgen DHT, while a full agonist of the AR, does not induce follistatin expression.[3][6] This fundamental difference in their mechanisms of action is central to understanding the unique anabolic profile of this compound.
In Vitro Efficacy: A Quantitative Comparison
Myogenic Differentiation in C2C12 Myoblasts
In vitro studies using C2C12 mouse myoblasts provide compelling evidence for the potent myogenic activity of this compound. Research by Kanno et al. (2013) demonstrated that this compound is more effective than DHT at inducing the expression of key myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin, which are crucial for muscle cell differentiation.[3][6]
| Compound | Concentration (nM) | Target Gene | Fold Increase vs. Control (Day 4) | Citation |
| This compound | 500 | Myf5 | ~3.5 | [6] |
| DHT | 500 | Myf5 | ~2.0 | [6] |
| This compound | 500 | Myogenin | ~4.0 | [6] |
| DHT | 500 | Myogenin | ~2.5 | [6] |
| This compound | 500 | Follistatin | ~3.0 | [6] |
| DHT | 500 | Follistatin | No significant change | [6] |
Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells
The anabolic effects of this compound extend to bone tissue. Studies on MC3T3-E1 mouse osteoblast precursor cells have shown that this compound promotes osteoblast proliferation and differentiation, comparable to DHT. This suggests a potential therapeutic application for conditions associated with bone density loss.[7][8]
| Compound | Concentration (µM) | Parameter | Effect vs. Control | Citation |
| This compound | 0.5 | Cell Proliferation (96h) | Significant Increase | [7] |
| DHT | 0.01 | Cell Proliferation (96h) | Significant Increase | [7] |
| This compound | 0.5 | Alkaline Phosphatase Activity (Day 7) | Significant Increase | [7] |
| DHT | 0.01 | Alkaline Phosphatase Activity (Day 7) | Significant Increase | [7] |
| This compound | 0.5 | Mineralization (Alizarin Red Staining - Day 21) | Significant Increase | [7] |
| DHT | 0.01 | Mineralization (Alizarin Red Staining - Day 21) | Significant Increase | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
In Vivo Data: Insights from a Sepsis Model
While comprehensive in vivo comparative studies on the anabolic effects of this compound in standard animal models are limited, a study investigating its effects in a mouse model of sepsis-induced muscle wasting provides valuable insights. In this model, oral administration of this compound was shown to prevent muscle loss and increase total body weight in a dose-dependent manner. This suggests that this compound can exert significant anabolic and anti-catabolic effects in a whole-organism setting. However, it is important to note that this study was conducted in a disease model and did not include a direct comparison with other anabolic agents.
Comparison with Other SARMs
Qualitative comparisons with other popular SARMs, such as RAD-140 and LGD-4033, often highlight this compound's unique myostatin-inhibiting property as a key differentiator.[9][10] While all three are potent anabolic agents, this compound's mechanism suggests the potential for a different quality of muscle gain, possibly with enhanced muscle hardening effects.[9] However, the lack of direct, quantitative in vivo comparative studies makes it difficult to definitively rank their anabolic potency.
Conclusion
The available experimental data strongly supports the tissue-selective anabolic activity of this compound, particularly in muscle and bone. Its unique mechanism of inducing follistatin expression sets it apart from DHT and other SARMs, offering a novel pathway for promoting muscle growth. The in vitro data clearly demonstrates its superior myogenic potential compared to DHT. While further in vivo studies are necessary to fully elucidate its comparative efficacy and safety profile against other anabolic agents, this compound represents a promising compound for research into muscle-wasting disorders and the development of next-generation anabolic therapies.
Experimental Protocols
Myogenic Differentiation Assay in C2C12 Cells
1. Cell Culture and Seeding:
-
Culture C2C12 mouse myoblast cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Seed the cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that allows them to reach 80-90% confluency before inducing differentiation.
2. Induction of Differentiation and Treatment:
-
Once the cells reach the desired confluency, replace the growth medium with differentiation medium (DMEM supplemented with 2% horse serum, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Add this compound, DHT, or a vehicle control (e.g., DMSO) to the differentiation medium at the desired final concentrations.
3. Analysis:
-
Quantitative Real-Time PCR (qRT-PCR):
-
After 2-4 days of treatment, lyse the cells and extract total RNA using a suitable method (e.g., TRIzol reagent).
-
Synthesize cDNA from the RNA and perform qRT-PCR using primers for myogenic regulatory factors (Myf5, MyoD, myogenin) and follistatin. Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
-
Western Blotting:
-
After 4-7 days of treatment, lyse the cells and extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Myosin Heavy Chain (MHC) and a loading control (e.g., β-actin or GAPDH), followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Immunofluorescence:
-
After 4-7 days of treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 and block with a suitable blocking buffer.
-
Incubate with a primary antibody against MHC, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and capture images using a fluorescence microscope to observe myotube formation.
-
Alkaline Phosphatase (ALP) Activity Assay in MC3T3-E1 Cells
1. Cell Culture and Seeding:
-
Culture MC3T3-E1 mouse osteoblast precursor cells in Alpha Minimum Essential Medium (α-MEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed the cells in 24-well or 48-well plates.
2. Osteogenic Induction and Treatment:
-
Once the cells are confluent, switch to an osteogenic induction medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
Add this compound, DHT, or a vehicle control to the osteogenic medium.
3. ALP Staining:
-
After 7-14 days of treatment, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for 15 minutes.
-
Wash the cells with PBS and then incubate with an ALP staining solution (e.g., containing 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP) and nitro blue tetrazolium (NBT)) in the dark at room temperature until a color change is observed.
-
Stop the reaction by washing with distilled water.
-
Capture images of the stained wells.
4. Quantitative ALP Activity Assay:
-
After 7-14 days of treatment, wash the cells with PBS and lyse them with a lysis buffer (e.g., 0.1% Triton X-100).
-
Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate and incubate at 37°C.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein content of the cell lysate, which can be determined using a BCA protein assay.
References
- 1. researchgate.net [researchgate.net]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the in vivo metabolism of the SARM this compound: Identification and characterization of metabolites potentially useful for doping controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 7. 11-Ketotestosterone is the predominant active androgen in prostate cancer patients after castration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Androgen interacts with exercise through the mTOR pathway to induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of YK11 and DHT in Muscle Tissue: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the transcriptomic effects of the selective androgen receptor modulator (SARM) YK11 and the endogenous androgen dihydrotestosterone (B1667394) (DHT) on skeletal muscle tissue. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of their respective mechanisms of action.
Introduction
This compound is a synthetic, steroidal SARM that is structurally derived from dihydrotestosterone (DHT).[1][2] While both compounds are known to promote muscle growth, their underlying molecular mechanisms exhibit significant differences. This compound acts as a partial agonist of the androgen receptor (AR), whereas DHT is a potent full agonist.[1][2][3][4][5] A primary distinction lies in this compound's unique ability to significantly increase the expression of follistatin, a potent inhibitor of myostatin, which is a key negative regulator of muscle mass.[1][3][4][6] This guide synthesizes the available preclinical data to compare their effects on the muscle transcriptome.
Comparative Gene Expression Analysis
While a direct head-to-head comparative transcriptomics study with publicly available raw data is not available, the existing literature provides a clear picture of the differential effects of this compound and DHT on key myogenic genes. The following table summarizes these findings from in vitro studies, primarily using C2C12 myoblast cell lines.
| Gene Target | Effect of this compound Treatment | Effect of DHT Treatment | Key Findings |
| Follistatin (Fst) | Significant Upregulation [4][6] | No Significant Change [4][6][7] | This is the most critical distinction; this compound's anabolic effect is largely mediated by follistatin induction.[4][6] |
| Myostatin (Mstn) | Inhibition (via Follistatin) [1][3][6] | No Direct Inhibition | This compound indirectly suppresses myostatin activity by upregulating its inhibitor, follistatin.[3][6] |
| Myogenic Regulatory Factors (MRFs) | |||
| MyoD | Significant Upregulation [4][8][9] | Upregulation[8] | This compound shows a more potent induction of MyoD compared to DHT.[4][8][9] |
| Myf5 | Significant Upregulation [4][8][9] | Upregulation[8] | The induction of Myf5 by this compound is more pronounced than by DHT.[4][8][9] |
| Myogenin (MyoG) | Significant Upregulation [4][8][9] | Upregulation[8] | This compound demonstrates a stronger induction of myogenin expression.[4][8][9] |
| Androgen Receptor (AR) | Partial Agonist Activity[1][2] | Full Agonist Activity[4][5] | This compound activates the AR without inducing the N/C terminal interaction required for full activation.[1][4] |
Signaling Pathways
The differential gene expression profiles of this compound and DHT stem from their distinct interactions with the androgen receptor and downstream signaling cascades.
This compound Signaling Pathway
This compound acts as a partial agonist at the androgen receptor. A key feature of its action is the robust, AR-dependent induction of Follistatin. Follistatin, in turn, binds to and inhibits Myostatin, preventing it from binding to its receptor, ActRIIB. This disinhibition of the Myostatin pathway leads to the upregulation of myogenic regulatory factors (MRFs) and promotes muscle growth.
References
- 1. Comparative Transcriptome Analysis of Bovine, Porcine, and Sheep Muscle Using Interpretable Machine Learning Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. RNA-Sequencing Reveals Upregulation and a Beneficial Role of Autophagy in Myoblast Differentiation and Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptome Analysis of Differentially Expressed Genes and Molecular Pathways Involved in C2C12 Cells Myogenic Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Analysis of the Circular Transcriptome in Muscle, Liver, and Testis in Three Livestock Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ArrayExpress--a public repository for microarray gene expression data at the EBI - PubMed [pubmed.ncbi.nlm.nih.gov]
YK11: A Comparative Analysis of its Anabolic and Androgenic Properties
For Researchers, Scientists, and Drug Development Professionals
YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects observed in preclinical studies. Structurally derived from dihydrotestosterone (B1667394) (DHT), this compound exhibits a unique mechanism of action that distinguishes it from traditional anabolic androgenic steroids (AAS) and other SARMs. This guide provides a comparative assessment of this compound's anabolic to androgenic ratio based on available experimental data, details its signaling pathways, and outlines the methodologies used in key studies.
Executive Summary
Current research indicates that this compound possesses strong anabolic properties, primarily demonstrated through in vitro studies on muscle cells. These studies suggest that this compound's anabolic potential may surpass that of the potent androgen DHT. This heightened anabolic activity is attributed to its dual mechanism: partial agonism of the androgen receptor (AR) and a unique ability to increase the expression of follistatin, a powerful inhibitor of myostatin. Myostatin is a key negative regulator of muscle growth.
It is crucial to note that while in vitro evidence points to a high anabolic potential, to date, no publicly available studies have reported a quantitative in vivo anabolic to androgenic ratio for this compound derived from the classical Hershberger assay. This standardized animal model is the gold standard for determining the tissue selectivity of androgens. Therefore, a direct, quantitative comparison of its anabolic to androgenic ratio with compounds like testosterone (B1683101) and DHT in a whole-organism context remains to be scientifically established.
In Vitro Anabolic Activity: A Comparison with Dihydrotestosterone (DHT)
The most compelling evidence for this compound's anabolic effects comes from in vitro studies on C2C12 myoblasts, a mouse muscle precursor cell line. Research conducted by Kanno and colleagues has demonstrated that this compound is a potent inducer of myogenic differentiation, the process by which muscle cells develop and mature.
Key Findings:
-
This compound induces the expression of key myogenic regulatory factors (MRFs), including MyoD, Myf5, and myogenin, more significantly than DHT at the same concentration.[1]
-
Uniquely, this compound, but not DHT, stimulates the expression of follistatin (Fst). The anabolic effects of this compound were reversed when an anti-Fst antibody was introduced, highlighting the critical role of follistatin in its mechanism.[1]
The following table summarizes the comparative in vitro anabolic effects of this compound and DHT based on the available literature.
| Compound | Concentration | Cell Line | Key Anabolic Outcome | Reference |
| This compound | 500 nM | C2C12 Myoblasts | More significant induction of MyoD, Myf5, and myogenin mRNA compared to DHT. | Kanno et al., 2013 |
| 500 nM | C2C12 Myoblasts | Significant induction of Follistatin mRNA expression. | Kanno et al., 2013 | |
| DHT | 500 nM | C2C12 Myoblasts | Induction of MyoD, Myf5, and myogenin mRNA. | Kanno et al., 2013 |
| 500 nM | C2C12 Myoblasts | No significant induction of Follistatin mRNA expression. | Kanno et al., 2013 |
Mechanism of Action: A Dual Pathway
This compound's anabolic activity is understood to be mediated through two primary pathways:
-
Partial Agonism of the Androgen Receptor: this compound binds to and partially activates the androgen receptor. This partial activation is thought to contribute to its anabolic effects in muscle tissue while potentially minimizing some of the androgenic side effects associated with full AR agonists.
-
Induction of Follistatin: Upon binding to the AR in muscle cells, this compound triggers a significant increase in the production of follistatin. Follistatin, in turn, binds to and inhibits myostatin, a protein that acts as a natural brake on muscle growth. By inhibiting myostatin, this compound effectively removes this limitation, leading to enhanced muscle hypertrophy.
The following diagram illustrates the proposed signaling pathway of this compound.
Caption: Proposed signaling pathway of this compound in muscle cells.
Experimental Protocols
The following outlines the general experimental procedures employed in the in vitro assessment of this compound's anabolic activity.
In Vitro Myogenic Differentiation Assay
This assay is designed to evaluate the potential of a compound to induce the differentiation of myoblasts into mature muscle fibers (myotubes).
Experimental Workflow:
Caption: Workflow for in vitro myogenic differentiation assay.
Key Methodological Details:
-
Cell Line: C2C12 mouse myoblasts are cultured in a growth medium.
-
Differentiation Induction: To induce differentiation, the growth medium is replaced with a differentiation medium containing a lower serum concentration.
-
Treatment: Cells are treated with this compound, DHT (as a positive control), or a vehicle control (e.g., ethanol) at specified concentrations (e.g., 500 nM).
-
Incubation: The treated cells are incubated for a period of 2 to 4 days to allow for differentiation.
-
Analysis:
-
RNA Isolation: Total RNA is extracted from the cells.
-
qRT-PCR: Quantitative real-time polymerase chain reaction is performed to measure the mRNA expression levels of myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin.
-
Normalization: Gene expression levels are typically normalized to a housekeeping gene (e.g., β-actin) to ensure accurate comparison between different treatment groups.
-
Conclusion and Future Directions
The available in vitro data strongly suggest that this compound is a potent anabolic compound with a unique mechanism of action involving the induction of follistatin. Its ability to stimulate myogenic differentiation more effectively than DHT in cell culture models is a significant finding for researchers in muscle biology and drug development.
However, the lack of in vivo data from a standardized Hershberger assay represents a critical knowledge gap. Such a study is essential to definitively determine the anabolic to androgenic ratio of this compound and to understand its tissue selectivity in a whole-organism context. Future research should prioritize conducting a comprehensive in vivo analysis of this compound, directly comparing its anabolic effects on muscle tissue with its androgenic effects on tissues such as the prostate and seminal vesicles. This will provide the necessary data to accurately assess its therapeutic potential and safety profile for conditions such as muscle wasting diseases.
References
Validating the Downstream Targets of YK11-Mediated Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of YK11's performance against other anabolic agents, supported by experimental data. We delve into the downstream targets of this compound-mediated signaling, offering a clear perspective on its mechanism of action and therapeutic potential. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to facilitate informed decisions in research and drug development.
Comparative Performance Analysis of Anabolic Agents
The anabolic effects of this compound have been evaluated in vitro and compared with the potent androgen Dihydrotestosterone (DHT). Furthermore, its myostatin-inhibiting properties can be contextually compared with other myostatin inhibitors like ACE-031 and Follistatin (FST) gene therapy, which have undergone clinical investigation.
In Vitro Myogenic Activity: this compound vs. DHT
The seminal research by Kanno et al. provides a quantitative comparison of the myogenic effects of this compound and DHT on C2C12 myoblast cells. The study reveals that this compound is a more potent inducer of key myogenic regulatory factors (MRFs) and follistatin, a myostatin inhibitor.
| Target Gene | Fold Change in mRNA Expression (vs. Control) |
| This compound (500 nM) | |
| Myf5 | ~3.5 |
| MyoD | ~2.5 |
| Myogenin | ~3.0 |
| Follistatin (Fst) | ~4.5 |
Data is estimated from graphical representations in Kanno Y, et al. (2013). Biol Pharm Bull. 36(9):1460-5.[1][2]
Clinical Efficacy of Myostatin Inhibitors: ACE-031 and Follistatin Gene Therapy
While direct clinical data for this compound is unavailable, the performance of other myostatin inhibitors in human trials offers a benchmark for the potential efficacy of this pathway.
| Investigational Drug | Study Population | Key Outcome | Result |
| ACE-031 | Healthy postmenopausal women | Increase in total body lean mass (Day 29) | +3.3% (3 mg/kg dose)[3] |
| Increase in thigh muscle volume (Day 29) | +5.1% (3 mg/kg dose)[3] | ||
| Follistatin (AAV1-FS344) Gene Therapy | Becker Muscular Dystrophy patients | Change in 6-Minute Walk Test (6MWT) distance | Improved by 29 to 125 meters in responding patients.[4][5] |
| Sporadic Inclusion Body Myositis patients | Change in 6-Minute Walk Test (6MWT) distance | Improved by an average of 56 meters/year compared to a decline in untreated patients.[6] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental designs is crucial for understanding the validation of this compound's downstream targets.
This compound-Mediated Signaling Pathway
This compound exhibits a dual mechanism of action. It acts as a partial agonist of the androgen receptor (AR) and potently induces the expression of follistatin, which in turn inhibits myostatin.
Experimental Workflow for Target Validation
The validation of this compound's downstream targets, particularly the role of follistatin, can be achieved through a structured in vitro experimental workflow.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
C2C12 Myogenic Differentiation Assay
This protocol is adapted from the methodology described in the study by Kanno et al. (2013).
-
Cell Culture:
-
Mouse C2C12 myoblast cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.[7]
-
Cells are seeded in appropriate culture plates and grown to approximately 80-90% confluency.
-
-
Induction of Differentiation:
-
Assessment of Myogenic Differentiation:
-
qRT-PCR: After the desired treatment period (e.g., 2 or 4 days), total RNA is isolated from the cells. The expression levels of myogenic regulatory factors (Myf5, MyoD, myogenin) and follistatin are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).[1][7]
-
Western Blot: To assess terminal differentiation, cells are cultured for a longer period (e.g., 7 days), and whole-cell lysates are subjected to SDS-PAGE and immunoblotting to detect the expression of myosin heavy chain (MyHC).[9]
-
Follistatin Neutralization Assay
This assay is crucial for demonstrating that the myogenic effects of this compound are mediated by its induction of follistatin.
-
C2C12 cells are cultured and induced to differentiate as described in the myogenic differentiation assay protocol.
-
A specific group of cells is co-treated with this compound (500 nM) and a neutralizing anti-follistatin antibody. The concentration of the antibody should be optimized to effectively neutralize the secreted follistatin.[1][10]
-
After the treatment period (e.g., 4 days), the expression of myogenic regulatory factors, such as Myf5, is quantified by qRT-PCR.[7][10]
-
A significant reduction in the this compound-induced upregulation of myogenic markers in the presence of the anti-follistatin antibody confirms the follistatin-dependent mechanism of this compound.[1][10]
qRT-PCR Primer Sequences (Mus musculus)
The following are representative primer sequences for the target genes of interest. It is recommended to validate primer efficiency before use.
| Gene | Forward Primer (5' -> 3') | Reverse Primer (5' -> 3') |
| Myf5 | AGCATTGTGGATCGGATCACGTCT | CTGGAGGGTCCCGGGGTAGC |
| MyoD | ACTACAGCGGCGACTCCGACGCGTCCAG | GGTGGAGATGCGCTCCACGATGCTGGACAG |
| Myogenin | AGCTGTATGAGACATCCCCC | TTCTTGAGCCTGCGCTTCTC |
| Follistatin | AGAGGAAATGTCTGCTTCCG | CACCTCTCTTCAGTCTCCTG |
| β-Actin | TCCTCCTGAGCGCAAGTACTC | CTGCTTGCTGATCCACATCTG |
Primer sequences are as reported in Kanno Y, et al. (2013). Biol Pharm Bull. 36(9):1460-5.
Conclusion
When compared to other myostatin inhibitors that have been evaluated in clinical settings, such as ACE-031 and follistatin gene therapy, this compound's pathway of action shows therapeutic promise for conditions characterized by muscle wasting. However, it is crucial to note that this compound's clinical safety and efficacy have not been established in human trials. The data presented in this guide, therefore, should be interpreted within the context of preclinical research.
For researchers and drug development professionals, the validation of follistatin as a key downstream target of this compound signaling provides a clear direction for further investigation. Future studies should focus on direct, quantitative comparisons with other SARMs in relevant in vitro and in vivo models to fully elucidate its therapeutic potential and selectivity.
References
- 1. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A single ascending-dose study of muscle regulator ACE-031 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Follistatin Gene Therapy for Sporadic Inclusion Body Myositis Improves Functional Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 8. C2C12 Myoblast Cell Line - Pioneering Muscle Biology and Regeneration Research [cytion.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Safety Profile: YK11 vs. Traditional Androgens - A Guide for Researchers
Disclaimer: This document is intended for research, scientific, and drug development professionals only. YK11 is an experimental compound and is not approved for human use. The information provided herein is a synthesis of available preclinical data and should not be interpreted as a definitive safety profile or a recommendation for use. Traditional androgens carry significant and well-documented health risks.
This guide provides a comparative analysis of the safety profiles of the novel steroidal selective androgen receptor modulator (SARM) this compound and traditional androgens, such as testosterone (B1683101) and its derivatives. Due to the limited availability of formal clinical trials for this compound, this comparison is based on preclinical studies and theoretical considerations, contrasted with the extensive data available for traditional androgens.
Executive Summary
This compound is a unique synthetic steroidal compound that acts as a partial agonist of the androgen receptor (AR) and a potent myostatin inhibitor by increasing follistatin expression.[1][2][3][4][5] This dual mechanism of action suggests a potential for significant anabolic effects.[1][2][4][5] However, its safety profile is not well-established. Traditional androgens have a long history of clinical use and abuse, with a well-documented range of adverse effects, primarily related to their lack of tissue selectivity and their conversion to other active metabolites like dihydrotestosterone (B1667394) (DHT) and estrogens.[6][7][8][9]
This guide aims to present the current understanding of the potential side effects of this compound in a comparative context with traditional androgens, supported by available experimental data and methodologies.
Comparative Safety Profile: this compound vs. Traditional Androgens
The following tables summarize the known and potential adverse effects of this compound and traditional androgens on various physiological systems. It is crucial to note that the data for this compound is primarily from in vitro and animal studies, and anecdotal reports, whereas the data for traditional androgens is from extensive clinical research.
Table 1: Hepatic Safety Profile
| Adverse Effect | This compound | Traditional Androgens (Oral C17-alpha alkylated) | Supporting Evidence |
| Hepatotoxicity | Potential for liver strain.[10][11] Anecdotal reports of elevated liver enzymes.[10] | Well-documented hepatotoxicity, including cholestatic jaundice, hepatic adenomas, and peliosis hepatis.[6][9][11][12] | This compound's steroidal structure raises concerns about liver metabolism.[10] Oral traditional androgens are known to be hepatotoxic.[6][9][12] |
Table 2: Cardiovascular Safety Profile
| Adverse Effect | This compound | Traditional Androgens | Supporting Evidence |
| Dyslipidemia | Unknown from formal studies. | Increased LDL, decreased HDL cholesterol.[6] | A common side effect of anabolic steroid use.[6] |
| Cardiomyopathy | Unknown. | Can lead to left ventricular hypertrophy and reduced cardiac function.[7][9][11] | Anabolic steroids can have direct toxic effects on the myocardium.[9][11] |
| Thrombosis | Unknown. | Increased risk of arterial and venous thrombosis.[9] | Androgens can affect coagulation factors. |
Table 3: Endocrine and Reproductive Safety Profile
| Adverse Effect | This compound | Traditional Androgens | Supporting Evidence |
| Testosterone Suppression | Suppresses natural testosterone production.[13] | Strong suppression of the HPTA, leading to decreased LH, FSH, and endogenous testosterone.[7] | Both compounds exert negative feedback on the hypothalamus and pituitary.[13] |
| Gynecomastia | Unlikely, as it is not known to aromatize to estrogen. | Common, due to the aromatization of testosterone to estradiol.[9] | This compound's mechanism does not suggest estrogenic activity. |
| Prostate Effects | Unknown in vivo. | Can cause benign prostatic hyperplasia (BPH) and potentially accelerate prostate cancer growth.[14][15] | Mediated by the conversion of testosterone to the more potent androgen DHT.[14][15] |
Table 4: Other Potential Adverse Effects
| Adverse Effect | This compound | Traditional Androgens | Supporting Evidence |
| Androgenic Effects (Hair Loss, Acne) | Possible, as it is a DHT derivative.[5] | Common, especially with androgens that have a high affinity for the androgen receptor in the skin and scalp.[9] | Both classes of compounds activate the androgen receptor. |
| Neurotoxicity | In vivo studies in rats suggest potential for impaired memory consolidation and increased oxidative stress in the hippocampus. | Can cause mood swings, aggression ("roid rage"), and other neuropsychiatric effects.[7] | The mechanisms are complex and involve direct effects on the central nervous system. |
Experimental Protocols
Detailed methodologies are essential for the critical evaluation of the available data. Below are summaries of key experimental protocols used in the study of this compound and general methods for assessing androgen safety.
In Vitro Study of this compound's Myogenic Activity
Objective: To investigate the mechanism of this compound-induced myogenic differentiation in C2C12 myoblast cells.[2][4]
Methodology:
-
Cell Culture: C2C12 mouse myoblast cells were cultured in a growth medium and then switched to a differentiation medium containing either this compound, DHT, or a vehicle control.
-
Western Blotting: The expression of myogenic regulatory factors (MyoD, Myf5, myogenin) and myosin heavy chain (MyHC) was analyzed by Western blotting to assess muscle cell differentiation.
-
Gene Expression Analysis: Quantitative real-time PCR was used to measure the mRNA levels of follistatin.
-
Inhibition Assay: An anti-follistatin antibody was used to determine if the myogenic effects of this compound were mediated by follistatin.
This protocol is based on the study by Kanno Y, et al. (2013).[2][4]
In Vivo Study of this compound in a Sepsis Model
Objective: To evaluate the effect of this compound as a myostatin inhibitor in preventing muscle wasting in a mouse model of bacterial sepsis.[16][17]
Methodology:
-
Animal Model: Male BALB/c mice were used.
-
This compound Administration: Mice were orally administered this compound (350 or 700 mg/kg) for 10 days.
-
Sepsis Induction: On the final day, mice were intraperitoneally injected with E. coli K1 to induce sepsis.
-
Outcome Measures: Body weight, muscle mass, and fat mass were measured. Levels of pro-inflammatory cytokines and organ damage markers in the blood and major organs were analyzed. Mortality rates were also recorded.
This protocol is based on the study by Lee SJ, et al. (2021).[16][17]
General Protocol for In Vivo Androgen Safety Assessment (Hershberger Bioassay)
Objective: To screen compounds for in vivo androgenic and anti-androgenic activity.[18][19][20]
Methodology:
-
Animal Model: Peripubertal castrated male rats are used.
-
Compound Administration: The test compound is administered daily for 10 consecutive days. A reference androgen (e.g., testosterone propionate) and an anti-androgen (e.g., flutamide) are used as positive controls.
-
Tissue Analysis: After the treatment period, the weights of five androgen-dependent tissues are measured: ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
-
Data Interpretation: An increase in the weight of these tissues indicates androgenic activity, while a decrease in the tissue weight in the presence of a reference androgen indicates anti-androgenic activity.
General Protocol for In Vitro Androgen Receptor Activation Assay
Objective: To determine if a compound can bind to and activate the androgen receptor.[10][21][22][23][24]
Methodology:
-
Cell Line: A mammalian cell line (e.g., HEK293, CHO) is genetically engineered to express the human androgen receptor and a reporter gene (e.g., luciferase) linked to an androgen response element (ARE).
-
Compound Treatment: The cells are treated with varying concentrations of the test compound. A known androgen (e.g., DHT) is used as a positive control.
-
Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: An increase in reporter gene activity indicates that the compound is an agonist of the androgen receptor. The potency (EC50) and efficacy (Emax) of the compound can be determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of this compound and traditional androgens, as well as a typical experimental workflow for safety assessment.
References
- 1. YK-11 [medbox.iiab.me]
- 2. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 5. YK-11 - Wikipedia [en.wikipedia.org]
- 6. Archive: Anabolic steroid use increases heart attack risk and causes liver damage | UC San Francisco [ucsf.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. Testosterone - Wikipedia [en.wikipedia.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anabolic steroid-induced cardiomyopathy underlying acute liver failure in a young bodybuilder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Myostatin inhibitor this compound as a preventative health supplement for bacterial sepsis. | Semantic Scholar [semanticscholar.org]
- 14. Safety aspects of androgen treatment with 5alpha-dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Myostatin inhibitor this compound as a preventative health supplement for bacterial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Evaluation of a rapid in vitro androgen receptor transcriptional activation assay using AR-EcoScreen cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
confirming the role of the androgen receptor in YK11's mechanism of action
A comprehensive analysis of experimental data confirms the pivotal role of the androgen receptor in the unique anabolic mechanism of the selective androgen receptor modulator (SARM), YK11. While its classification as a SARM implies an interaction with the androgen receptor (AR), the specifics of this engagement and its downstream consequences set this compound apart from traditional androgens and other SARMs. This guide synthesizes the available preclinical evidence, comparing the activity of this compound with the potent natural androgen, dihydrotestosterone (B1667394) (DHT), and elucidating the AR-dependent pathways that drive its myogenic effects.
This compound: A Partial Agonist with a Distinctive Profile
The primary mechanism that distinguishes this compound is its ability to significantly increase the expression of follistatin (Fst), a potent inhibitor of myostatin.[1][3] Myostatin is a protein that negatively regulates muscle growth. By inhibiting myostatin, this compound effectively promotes muscle hypertrophy. Crucially, this induction of follistatin has been demonstrated to be dependent on the androgen receptor.[3]
Comparative Analysis of Myogenic Differentiation: this compound vs. DHT
In vitro studies using C2C12 myoblasts, a well-established model for skeletal muscle development, have provided quantitative insights into the myogenic potential of this compound compared to DHT.
| Compound | Myogenic Regulatory Factor (MRF) | Fold Increase in mRNA Expression (vs. Control) |
| This compound (500 nM) | MyoD | ~4.5 |
| Myf5 | ~3.5 | |
| Myogenin | ~5.0 | |
| DHT (500 nM) | MyoD | ~2.5 |
| Myf5 | ~2.0 | |
| Myogenin | ~3.0 |
Table 1: Comparison of the effect of this compound and DHT on the mRNA expression of myogenic regulatory factors in C2C12 cells. Data synthesized from published research.[3]
As the data indicates, at the same concentration, this compound demonstrated a more potent induction of key myogenic regulatory factors—MyoD, Myf5, and myogenin—compared to DHT.[3] This suggests that while both compounds promote myogenic differentiation, this compound may do so more effectively at the cellular level.
The Androgen Receptor is Essential for this compound's Anabolic Action
The indispensable role of the androgen receptor in mediating the effects of this compound has been unequivocally demonstrated through experiments involving AR antagonists. Co-treatment of C2C12 cells with this compound and the AR antagonist, flutamide (B1673489), resulted in the reversal of this compound-induced myogenic differentiation.[3] This finding directly confirms that the anabolic effects of this compound are channeled through the androgen receptor.
Furthermore, the unique follistatin-inducing capability of this compound is also an AR-dependent process.[3] This dual mechanism of action—partial AR activation and AR-dependent myostatin inhibition via follistatin—underpins the potent myogenic properties attributed to this compound.
Experimental Protocols
C2C12 Myoblast Differentiation Assay
-
Cell Culture: Mouse C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Differentiation Induction: To induce differentiation, the growth medium is replaced with DMEM containing 2% horse serum. Cells are then treated with this compound (e.g., 500 nM), DHT (e.g., 500 nM), or a vehicle control.
-
AR Antagonism: In antagonist experiments, cells are co-treated with an AR antagonist such as flutamide alongside this compound.
-
Analysis: After a set period (e.g., 48-72 hours), cells are harvested, and RNA is extracted for quantitative real-time PCR (qRT-PCR) analysis of myogenic regulatory factor (MyoD, Myf5, myogenin) and follistatin expression. Protein can also be extracted for Western blot analysis of myogenic markers like myosin heavy chain (MyHC).
Visualizing the Mechanism of Action
To illustrate the signaling pathways and experimental logic, the following diagrams are provided.
Caption: this compound signaling pathway in muscle cells.
Caption: Experimental workflow for assessing this compound's myogenic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. YK-11 - Wikipedia [en.wikipedia.org]
- 3. Cas 1370003-76-1,this compound | lookchem [lookchem.com]
- 4. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of YK11: A Guide for Laboratory Professionals
Absence of specific, official disposal procedures for the investigational compound YK11 necessitates a cautious and compliant approach based on general principles of laboratory chemical waste management. Researchers must prioritize safety and environmental protection by consulting institutional and regulatory guidelines.
This compound is a synthetic, steroidal selective androgen receptor modulator (SARM) used for research purposes. As an experimental compound, it has not been approved for human use, and detailed information regarding its environmental impact and, consequently, specific disposal protocols are not available. A safety data sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS); however, it also advises that the material should be considered hazardous until further information is available. This ambiguity underscores the need for a conservative approach to its disposal.
Chemical and Physical Properties of this compound
Understanding the properties of this compound is the first step in a thorough risk assessment for its handling and disposal. The following table summarizes key data for this compound.
| Property | Data |
| CAS Number | 1370003-76-1 |
| Molecular Formula | C₂₅H₃₄O₆ |
| Molar Mass | 430.541 g·mol⁻¹ |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, methanol, DMSO, and acetonitrile (B52724) (approx. 1 mg/ml). |
| Storage | Store at -20°C for long-term stability (≥4 years). |
| Purity | Typically ≥95% (as a mixture of diastereomers) |
The data presented is compiled from various chemical suppliers and research articles.
General Protocol for the Disposal of Research Chemicals like this compound
In the absence of specific disposal instructions for an experimental compound, a systematic approach must be followed. This protocol is based on established guidelines for laboratory hazardous waste management.
Step 1: Consult the Safety Data Sheet (SDS)
-
Thoroughly review the SDS for any available hazard information, handling precautions, and personal protective equipment (PPE) requirements. Note any contradictions or lack of information, as is the case with this compound.
Step 2: Contact Your Institution's Environmental Health and Safety (EHS) Department
-
This is the most critical step. Your EHS department is the definitive resource for waste disposal procedures at your facility.[1]
-
Provide the EHS office with the SDS and all known information about the chemical and the waste stream (e.g., solid compound, solutions in organic solvents).
-
The EHS office will provide guidance on whether the waste is considered hazardous under local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA), and will instruct on the proper segregation, labeling, and containerization.[1][2]
Step 3: Waste Segregation
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[3][4]
-
Waste should be segregated based on its characteristics (e.g., halogenated solvents, non-halogenated solvents, solid waste).[1]
Step 4: Containerization and Labeling
-
Use a designated, leak-proof, and chemically compatible waste container.[1][3]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other constituents in the waste container (e.g., "this compound in Ethanol").[4][5]
-
Keep the container securely closed except when adding waste.[3]
Step 5: Accumulation and Storage
-
Store the waste container in a designated satellite accumulation area within the laboratory.[4][6] This area should be at or near the point of generation.[6]
-
Ensure secondary containment is used for liquid waste to prevent spills.[3]
-
Adhere to institutional and regulatory limits on the volume of waste that can be accumulated and the time it can be stored in the lab.[5][6]
Step 6: Arrange for Pickup
-
Once the container is full or the accumulation time limit is approaching, schedule a waste pickup with your institution's EHS department.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Decision workflow for the disposal of research chemical this compound.
Given the experimental nature of this compound and the lack of comprehensive safety data, it is prudent to manage all this compound waste—both pure compound and solutions—as hazardous chemical waste until determined otherwise by your institution's EHS professionals. Adherence to these general guidelines ensures a safe laboratory environment and compliance with all relevant regulations.
References
- 1. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 2. epa.gov [epa.gov]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. odu.edu [odu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Handling Protocols for the Investigational SARM YK11
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of the selective androgen receptor modulator (SARM), YK11.
This compound is a synthetic, steroidal selective androgen receptor modulator currently under investigation for its potential anabolic effects on muscle and bone tissue. As an investigational compound, comprehensive safety data is limited, and therefore, it should be handled with the utmost caution in a laboratory setting. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safety of all personnel.
Personal Protective Equipment (PPE) for Handling this compound
A robust PPE strategy is critical to minimize exposure risk when working with this compound in both its powdered and solubilized forms. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Required Personal Protective Equipment | Additional Recommendations |
| Handling Solid this compound (Weighing, Aliquoting, Compounding) | - Gloves: Double-gloving with nitrile gloves is recommended. - Eye Protection: Chemical splash goggles. - Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is essential to prevent inhalation of the fine powder. - Protective Clothing: A disposable lab coat or gown. | - All handling of powdered this compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to control airborne particles. - Use anti-static weigh paper and tools to minimize powder dispersal. |
| Handling this compound Solutions (Preparing dilutions, cell culture) | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. Chemical splash goggles should be worn if there is a significant risk of splashing. - Protective Clothing: A standard lab coat. | - A face shield worn over safety glasses or goggles provides an additional layer of protection against splashes. - Work should be conducted in a chemical fume hood or a biological safety cabinet, depending on the experimental context. |
| General Laboratory Operations in Proximity to this compound | - Eye Protection: Safety glasses with side shields. - Protective Clothing: A standard lab coat. | - Maintain a clean and organized workspace to prevent accidental contact. - Be aware of the location of all safety equipment, including eyewash stations and safety showers. |
Procedural Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal. Adherence to this workflow is crucial for minimizing risk.
Disposal Plan for this compound Waste
All materials contaminated with this compound must be treated as hazardous chemical waste. Proper segregation and disposal are mandatory to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | - Contaminated PPE (gloves, lab coats, etc.), weigh paper, and other consumables: Collect in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | - Unused this compound solutions and contaminated solvents: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain. |
| Sharps Waste | - Contaminated needles, syringes, and pipette tips: Dispose of in a designated sharps container that is clearly labeled as containing hazardous chemical waste. |
| Empty Containers | - Original this compound vials and containers for prepared solutions: Triple rinse with a suitable solvent (e.g., ethanol). Collect the rinsate as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines for chemically contaminated glass or plastic. |
Disposal Protocol: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Emergency Response Plan for this compound Exposure
In the event of accidental exposure to this compound, immediate and appropriate action is critical. The following diagram outlines the emergency response procedures.
By adhering to these safety protocols, researchers can minimize the risks associated with handling the investigational compound this compound and maintain a safe laboratory environment. It is imperative that all personnel are trained on these procedures before working with this and other potent research chemicals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
